2-Hydrazino-6-methylpyrimidin-4-ol
Description
The exact mass of the compound 2-Hydrazino-6-methylpyrimidin-4-ol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 13.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73195. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Hydrazino-6-methylpyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydrazino-6-methylpyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-hydrazinyl-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-3-2-4(10)8-5(7-3)9-6/h2H,6H2,1H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKCQKWRFAJRPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291110 | |
| Record name | 2-hydrazino-6-methylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24841135 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
37893-08-6 | |
| Record name | 37893-08-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73195 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hydrazino-6-methylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydrazinyl-6-methylpyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Hydrazino-6-methylpyrimidin-4-ol: Properties, Synthesis, and Applications for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Hydrazino-6-methylpyrimidin-4-ol, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its structural characteristics, synthesis, reactivity, and potential applications, with a focus on providing actionable insights for laboratory use.
Core Chemical Identity and Physicochemical Properties
2-Hydrazino-6-methylpyrimidin-4-ol is a pyrimidine derivative characterized by a hydrazino group at the 2-position, a methyl group at the 6-position, and a hydroxyl group at the 4-position. This arrangement of functional groups imparts a versatile reactivity profile, making it a valuable intermediate in the synthesis of more complex heterocyclic systems.
Table 1: Core Chemical Identifiers [1]
| Identifier | Value |
| IUPAC Name | 2-hydrazinyl-6-methylpyrimidin-4-ol |
| CAS Number | 37893-08-6 |
| Molecular Formula | C₅H₈N₄O |
| Molecular Weight | 140.14 g/mol |
| Canonical SMILES | CC1=CC(=O)NC(=N1)NN |
| InChI Key | RFKCQKWRFAJRPY-UHFFFAOYSA-N |
The presence of both hydrogen bond donors (-OH, -NHNH₂) and acceptors (N atoms in the ring, C=O) suggests that 2-Hydrazino-6-methylpyrimidin-4-ol is a crystalline solid with a relatively high melting point and some degree of solubility in polar solvents. While specific experimental data on its melting point and solubility are not widely published, studies on related pyrimidine derivatives indicate that solubility generally increases with temperature.[2][3] The solubility is also highly dependent on the solvent's polarity and hydrogen bonding capacity, with expected solubility in solvents like methanol, ethanol, and dimethylformamide (DMF).[1][4][5]
Synthesis of 2-Hydrazino-6-methylpyrimidin-4-ol
A robust and common method for the synthesis of hydrazinopyrimidines involves the nucleophilic substitution of a halogenated pyrimidine precursor with hydrazine hydrate.[6] A plausible and efficient two-step synthesis for 2-Hydrazino-6-methylpyrimidin-4-ol is proposed, starting from the readily available 2-amino-6-methylpyrimidin-4-ol.
Sources
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- 6. 2-Chloro-6-methylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
An Integrated Spectroscopic Approach to the Structural Elucidation of 2-Hydrazino-6-methylpyrimidin-4-ol
A Senior Application Scientist's In-Depth Technical Guide
Preamble: The Analytical Challenge
The structural elucidation of novel or synthesized heterocyclic compounds is a cornerstone of drug discovery and development. Pyrimidine derivatives, in particular, form the scaffold of numerous biologically active molecules, including components of nucleic acids and various therapeutic agents.[1][2][3] The subject of this guide, 2-hydrazino-6-methylpyrimidin-4-ol (Molecular Formula: C₅H₈N₄O, Molecular Weight: 140.14 g/mol [4][5][6]), presents a fascinating analytical puzzle. Its structure is not immediately obvious due to the high potential for tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms through the migration of a proton.[7]
Chapter 1: The Question of Tautomerism
Before any analysis begins, a scientist must consider the inherent chemical nature of the molecule. The name "2-hydrazino-6-methylpyrimidin-4-ol" implies an -OH group at position 4. However, in heterocyclic systems like pyrimidine, a hydroxyl group adjacent to a ring nitrogen often exists in equilibrium with its keto tautomer, a pyrimidinone.[7][8] Furthermore, the hydrazino (-NHNH₂) substituent can potentially exist in an imino-hydrazone form.
Therefore, we must consider the possible tautomeric forms, primarily the hydroxy-amino (A), keto-amino (B), and keto-imino (C) forms, as each will present a unique spectroscopic fingerprint. Investigating this equilibrium is a key objective of our analysis. Studies on related compounds like 2-hydrazino-4,6-dimethylpyrimidine have shown a preference for the amino tautomer.[9][10]
Caption: Primary tautomeric forms of the target molecule.
Chapter 2: The Workflow - A Multi-Pronged Strategy
Our structure elucidation strategy relies on an integrated workflow. No single technique provides the complete picture. Instead, we build the structure piece by piece, using each method to answer specific questions.
Caption: Integrated workflow for structure elucidation.
Chapter 3: Mass Spectrometry - Confirming the Foundation
Expertise & Experience: We begin with High-Resolution Mass Spectrometry (HRMS). Its primary purpose is twofold: to determine the accurate molecular weight and, more importantly, to confirm the elemental composition. This is a non-negotiable first step that validates the molecular formula and rules out unexpected products from synthesis. Soft ionization techniques like Electrospray Ionization (ESI) are preferred as they typically keep the molecule intact, showing a strong signal for the molecular ion.[11]
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water). The sample should be acidified slightly with formic acid (0.1% v/v) to promote protonation ([M+H]⁺).[11]
-
Instrument: An ESI-Time of Flight (TOF) mass spectrometer.
-
Ionization Mode: Positive ion mode (ESI+).
-
Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500.
-
Calibration: Ensure the instrument is calibrated with a known standard to achieve mass accuracy within 5 ppm.
Expected Data & Interpretation
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₅H₈N₄O | Based on synthesis precursors. |
| Exact Mass | 140.0698 | Calculated for C₅H₈N₄O. |
| Observed [M+H]⁺ | ~141.0771 | The protonated molecular ion. |
The key output is the comparison of the measured accurate mass of the [M+H]⁺ ion with the theoretical value. A mass error of <5 ppm provides high confidence in the elemental formula C₅H₈N₄O. Tandem MS (MS/MS) could be used to study fragmentation patterns, which might reveal the loss of the hydrazino group or other characteristic fragments.[11]
Chapter 4: Infrared Spectroscopy - A Functional Group Snapshot
Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is an invaluable, rapid technique for identifying the types of chemical bonds present.[12][13] For this molecule, FTIR is critical for addressing the tautomerism question. The presence of a strong absorption in the carbonyl region (~1650-1700 cm⁻¹) would be compelling evidence for the keto (pyrimidinone) form. Conversely, the absence of this peak and the presence of a broad O-H stretch would suggest the enol form.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: An FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. Perform a background scan of the clean ATR crystal first.
-
Processing: The collected spectrum is typically displayed in terms of transmittance or absorbance.
Expected Data & Interpretation
The presence of a strong carbonyl (C=O) band is a key diagnostic feature for many pyrimidine derivatives.[1][14]
| Wavenumber (cm⁻¹) | Vibration Type | Significance for Structure |
| 3400-3200 | N-H stretch (broad) | Confirms presence of hydrazino group (-NH₂) and potentially ring N-H.[12] |
| 3100-2900 | C-H stretch | Aliphatic C-H from the methyl group. |
| ~1670 | C=O stretch (strong) | Key Indicator: Strong evidence for the keto tautomer (pyrimidin-4-one).[14][15] |
| 1620-1570 | C=N / C=C stretch | Ring vibrations characteristic of the pyrimidine scaffold.[1][12] |
Based on literature for similar pyrimidinones, we anticipate observing a strong C=O stretch, suggesting that the keto-amino tautomer (Form B) is the dominant species in the solid state.
Chapter 5: NMR Spectroscopy - The Definitive Structural Map
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms. We will use a suite of experiments—¹H, ¹³C, and 2D correlation spectroscopy—to assemble the final structure. The choice of solvent (e.g., DMSO-d₆) is critical, as it must dissolve the compound and its exchangeable protons (N-H) will be observable.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.[11]
-
¹H NMR Acquisition: Acquire with a sufficient number of scans. Spectral width 0-14 ppm.
-
¹³C NMR Acquisition: Acquire with proton decoupling. A larger number of scans will be required. Spectral width 0-180 ppm.[11]
-
2D NMR Acquisition: Perform standard HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish ¹J-CH and ⁿJ-CH correlations, respectively.
Expected Data & Interpretation (for Keto-Amino Tautomer)
¹H NMR Spectrum Prediction
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~10.5 | Broad singlet | 1H | Ring N-H | Acidic proton on the pyrimidine ring in the keto form. |
| ~7.8 | Broad singlet | 1H | Hydrazino -NH- | Proton attached to the ring. |
| ~5.8 | Singlet | 1H | C5-H | Vinylic proton on the pyrimidine ring. |
| ~4.3 | Broad singlet | 2H | Hydrazino -NH₂ | Terminal amino protons. |
| ~2.1 | Singlet | 3H | C6-CH₃ | Methyl group protons. |
¹³C NMR Spectrum Prediction
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~165 | C4 (C=O) | Carbonyl carbon, highly deshielded.[14] |
| ~160 | C2 | Carbon attached to two nitrogens (hydrazino and ring N). |
| ~155 | C6 | Ring carbon attached to the methyl group. |
| ~100 | C5 | Vinylic carbon attached to a proton. |
| ~20 | C6-CH₃ | Aliphatic methyl carbon. |
2D NMR - The Final Proof:
-
HSQC: Will show a direct correlation between the proton at δ ~5.8 ppm and the carbon at δ ~100 ppm (C5), and between the protons at δ ~2.1 ppm and the carbon at δ ~20 ppm (CH₃).
-
HMBC: This is the crucial experiment for confirming the overall structure. We expect to see:
-
A correlation from the methyl protons (δ ~2.1) to C6 (δ ~155) and C5 (δ ~100).
-
A correlation from the C5-H proton (δ ~5.8) to C4 (δ ~165) and C6 (δ ~155). These correlations unambiguously lock the positions of the substituents on the pyrimidine ring.
-
Conclusion
By systematically integrating the data from HRMS, FTIR, and a suite of NMR experiments, we can confidently elucidate the structure of 2-hydrazino-6-methylpyrimidin-4-ol. The evidence will strongly point towards the predominance of the 2-hydrazino-6-methyl-3H-pyrimidin-4-one tautomer in solution. This multi-technique, self-validating approach ensures a robust and defensible structural assignment, providing the solid foundation required for any further research or development involving this compound.
References
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Vertex AI Search.
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Vertex AI Search.
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- IR, NMR spectral data of pyrimidine derivatives.
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- The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. PubMed.
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- A Comparative Spectroscopic Analysis of Pyrimidine and Its Deriv
- The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates.
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- Pyrimidine(289-95-2) 1H NMR spectrum. ChemicalBook.
- The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydr
- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
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- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evalu
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- A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
- 2-Hydrazino-6-methyl-pyrimidin-4-ol | CAS 37893-08-6. SCBT.
- Tautomers of 2-hydrazinopyrimidin-4(3H)-ones.
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- How about Tautomers?. WuXi Biology.
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An In-depth Technical Guide to 3-Oxo-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanenitrile: Physicochemical Properties, Synthesis, and Therapeutic Potential
A Note on Chemical Identification: It is important to clarify a discrepancy regarding the Chemical Abstracts Service (CAS) number provided in the topic. The CAS number 37893-08-6 is predominantly associated with the compound 2-Hydrazinyl-6-methylpyrimidin-4(3H)-one in several chemical databases.[1][2][3] This technical guide will focus on the compound specified by its IUPAC name: 3-Oxo-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanenitrile , a distinct chemical entity. Researchers interested in this molecule should be aware of this potential ambiguity in CAS number assignment.
Introduction
3-Oxo-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanenitrile is a fascinating heterocyclic compound that merges the privileged oxindole scaffold with a reactive propanenitrile side chain. The oxindole core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of biological activities.[4][5][6] The incorporation of a β-ketonitrile functionality introduces unique electronic and steric properties, rendering the molecule a versatile intermediate for further chemical elaboration and a potential pharmacophore in its own right.
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the known and predicted physicochemical properties of 3-Oxo-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanenitrile, a detailed plausible synthetic route, and an exploration of its potential applications in drug discovery, grounded in the established pharmacology of the oxindole class and the significance of the nitrile group in modern pharmaceuticals.
Molecular Structure and Physicochemical Properties
The chemical structure of 3-Oxo-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanenitrile is characterized by a central oxindole ring system linked at the 3-position to a three-carbon chain containing a ketone and a terminal nitrile group.
Table 1: Core Physicochemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 3-Oxo-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanenitrile | - |
| Molecular Formula | C₁₁H₈N₂O₂ | Deduced |
| Molecular Weight | 200.19 g/mol | Deduced |
| Canonical SMILES | N#CCC(=O)C1C(=O)NC2=CC=CC=C21 | Deduced |
| InChI Key | QJBZWCHIEWPKTK-UHFFFAOYSA-N | [5] |
Table 2: Predicted and Analogous Physicochemical Data
| Property | Predicted/Analogous Value | Rationale and Comparative Compounds |
| Melting Point (°C) | > 200 (decomposes) | Oxindole itself has a melting point of 126-129 °C. The extended conjugation and potential for strong intermolecular hydrogen bonding in the target molecule suggest a significantly higher melting point. For instance, (E)-2-(3-oxoindolin-2-ylidene)-2-phenylacetonitrile has a melting point of 235-236.3 °C.[7] |
| Boiling Point (°C) | Not applicable | Likely to decompose at high temperatures before boiling. |
| Aqueous Solubility | Low | The presence of polar functional groups (amide, ketone, nitrile) is offset by the larger, hydrophobic aromatic ring system. Oxindole derivatives generally exhibit low aqueous solubility. |
| logP (Octanol-Water Partition Coefficient) | 1.0 - 2.0 (estimated) | The logP for 3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile is reported as 0.6455.[5] Our target molecule has a similar composition, suggesting a comparable but likely slightly higher logP due to the specific arrangement of functional groups. |
| pKa | ~8-10 (amide N-H), ~11-13 (methylene C-H) | The amide proton of the oxindole ring is weakly acidic. The methylene protons alpha to both the ketone and nitrile groups are significantly more acidic due to resonance stabilization of the resulting carbanion, making this position a key site for chemical reactions. |
Synthesis and Mechanistic Insights
The most logical and well-documented approach for the synthesis of 3-Oxo-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanenitrile and its derivatives is through the Knoevenagel condensation . This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a base.[8]
In this case, the synthesis would proceed via the reaction of isatin (indole-2,3-dione) with an active methylene compound like cyanoacetamide . The reaction is typically catalyzed by a weak base such as piperidine or pyridine.
Proposed Synthetic Workflow
Caption: Proposed synthesis of the target compound via Knoevenagel condensation.
Step-by-Step Experimental Protocol
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Active Methylene Compound: To the stirred solution, add cyanoacetamide (1.1 equivalents).
-
Catalyst Introduction: Add a catalytic amount of a base, such as piperidine (0.1 equivalents). The base is crucial for the deprotonation of the active methylene group of cyanoacetamide, forming a nucleophilic carbanion.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. The solid can be collected by filtration, washed with a cold solvent (e.g., ethanol or water) to remove unreacted starting materials and catalyst, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or DMF/water).
Significance in Drug Discovery and Development
The therapeutic potential of 3-Oxo-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanenitrile can be inferred from the well-established biological activities of both the oxindole core and the nitrile functional group.
The Oxindole Scaffold: A Privileged Structure
The oxindole moiety is a prominent structural feature in a vast number of biologically active compounds.[6] Its rigid, planar structure provides an excellent framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. Oxindole derivatives have demonstrated a broad spectrum of pharmacological activities, including:
-
Anticancer: Many oxindole-based compounds are potent inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation. Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, is a notable example of an FDA-approved drug featuring the oxindole scaffold.[6]
-
Antiviral and Antimicrobial: The oxindole nucleus has been incorporated into molecules with activity against various viruses and bacteria.[4]
-
Neuroprotective: Certain oxindole derivatives have shown promise in models of neurodegenerative diseases.[9]
Caption: The diverse biological activities of the oxindole scaffold.
The Role of the Nitrile Group in Pharmacology
The nitrile group is no longer considered merely a placeholder but is recognized as a key pharmacophore that can significantly enhance the drug-like properties of a molecule.[10][11][12] Its inclusion can confer several advantages:
-
Improved Pharmacokinetics: The polar nature of the nitrile group can improve solubility and other pharmacokinetic parameters.[10]
-
Enhanced Target Binding: The linear geometry and electron-withdrawing nature of the nitrile allow it to act as a hydrogen bond acceptor and participate in dipole-dipole interactions within a protein's active site.[11]
-
Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, which can increase the in vivo half-life of a drug.[11]
-
Covalent Inhibition: In some cases, the nitrile can act as a "warhead" for covalent inhibitors, forming a stable bond with a target protein, which can lead to enhanced potency and duration of action.[13]
Experimental Determination of Physicochemical Properties
For novel compounds like 3-Oxo-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanenitrile, experimental determination of its physicochemical properties is crucial for drug development. Standard protocols for these measurements are well-established.
Workflow for Physicochemical Profiling
Caption: Workflow for the experimental determination of key physicochemical properties.
Conclusion
3-Oxo-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanenitrile represents a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. While a comprehensive experimental dataset for this specific compound is yet to be established, its structural features strongly suggest a rich potential for biological activity. The combination of the privileged oxindole scaffold with the versatile nitrile group makes it a prime candidate for library synthesis and screening against a range of therapeutic targets, particularly in oncology and infectious diseases. The synthetic accessibility via the Knoevenagel condensation further enhances its appeal for medicinal chemistry programs. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological properties to unlock its full therapeutic potential.
References
- Lashgari, N., Ziarani, G. M., Badiei, A., & Gholamzadeh, P. (2012). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor. European Journal of Chemistry, 3(3), 310-313.
- Kamal, A., & Khetmalis, Y. (2022). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842.
- Ziarani, G. M., Gholamzadeh, P., Badiei, A., & Lashgari, N. (2012). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor. European Journal of Chemistry.
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PubChem. (n.d.). 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. Retrieved from [Link]
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Spectroscopic data for 2-hydrazinyl-6-methylpyrimidin-4-ol
An In-depth Technical Guide to the Spectroscopic Characterization of 2-hydrazinyl-6-methylpyrimidin-4-ol
Authored by: A Senior Application Scientist
Introduction
2-hydrazinyl-6-methylpyrimidin-4-ol (CAS No: 37893-08-6) is a heterocyclic compound featuring a pyrimidine core, a functionality integral to the nucleobases of DNA and RNA.[1] Its structure, possessing both a hydrazinyl group and a hydroxyl group, makes it a versatile intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.[1][2] The precise structural elucidation of such molecules is paramount, underpinning all subsequent research and development efforts.
This guide provides a comprehensive overview of the core spectroscopic techniques required for the unambiguous characterization of 2-hydrazinyl-6-methylpyrimidin-4-ol. We will delve into the principles and practical application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The focus extends beyond mere data presentation to explain the causality behind experimental choices and the logic of spectral interpretation, reflecting a methodology where each step serves to validate the others.
Molecular Structure and Physicochemical Properties
Before analyzing its spectral data, it is crucial to understand the fundamental properties and potential isomeric forms of the molecule.
-
Molecular Formula: C₅H₈N₄O
-
Molecular Weight: 140.14 g/mol [3]
-
IUPAC Name: 2-hydrazinyl-6-methylpyrimidin-4-ol[3]
-
CAS Number: 37893-08-6[3]
The structure of this compound can exist in different tautomeric forms, primarily the keto-enol and imine-enamine forms. The equilibrium between these forms is influenced by the solvent and physical state. The pyrimidin-4-ol (enol) form is in equilibrium with the more stable pyrimidin-4(3H)-one (keto) form. Spectroscopic analysis is key to identifying the predominant tautomer under experimental conditions.
Caption: Keto-enol tautomerism of 2-hydrazinyl-6-methylpyrimidin-4-ol.
Infrared (IR) Spectroscopy
Principle & Expertise
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. For a molecule like 2-hydrazinyl-6-methylpyrimidin-4-ol, IR is invaluable for identifying N-H, O-H, C=O, C=N, and C=C bonds, and can provide strong evidence for the predominant tautomeric form. For instance, a strong absorption band in the 1650-1700 cm⁻¹ region would strongly suggest the presence of the keto (pyrimidinone) tautomer.
Experimental Protocol
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg, IR grade). The choice of KBr is critical as it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹).
-
Pellet Formation: The mixture is compressed under high pressure using a hydraulic press to form a thin, transparent pellet. This ensures a uniform path length for the IR beam, minimizing scattering.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum (of air) is collected first and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor.
-
Spectral Analysis: The spectrum is recorded, typically by averaging multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Data Interpretation
The expected IR absorption bands for 2-hydrazinyl-6-methylpyrimidin-4-ol are summarized below.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3400 - 3200 | N-H Stretch | Hydrazine (NH, NH₂) | Two or more sharp to medium peaks. |
| 3300 - 3100 | O-H Stretch / N-H Stretch | Hydroxyl / Ring N-H (Keto) | Broad band, often overlapping with N-H stretches. |
| 3050 - 2850 | C-H Stretch | Methyl (CH₃), Ring C-H | Sharp, weaker peaks. |
| ~1670 | C=O Stretch (Amide) | Pyrimidinone Ring (Keto) | Strong, sharp peak, indicative of the keto tautomer.[4] |
| 1640 - 1550 | C=N Stretch, C=C Stretch | Pyrimidine Ring | Multiple strong to medium peaks.[4] |
| 1620 - 1580 | N-H Bend | Hydrazine (NH₂) Scissoring | Medium intensity peak. |
Discussion: The most diagnostic region is 3500-3100 cm⁻¹ and 1700-1500 cm⁻¹. The presence of a strong carbonyl (C=O) peak around 1670 cm⁻¹ would be compelling evidence for the keto form being dominant in the solid state.[4] The broadness of the N-H/O-H stretching bands is indicative of extensive intermolecular hydrogen bonding, a common feature in such crystalline solids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Expertise
NMR spectroscopy exploits the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework of a molecule. Chemical shift values indicate the electronic environment of each nucleus, spin-spin coupling reveals neighboring protons, and integration gives the ratio of protons. For this molecule, NMR is essential to confirm the connectivity of the methyl group, the ring proton, and the labile protons of the hydrazine and hydroxyl/amide groups. The use of a deuterated solvent like DMSO-d₆ is a deliberate choice, as its hygroscopic nature can be a challenge, but it is one of the few solvents capable of dissolving such polar compounds and its deuterium signal does not interfere with the regions of interest.
Experimental Protocols
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar, hydrogen-bonding compounds.[5]
-
Data Acquisition: The solution is transferred to a 5 mm NMR tube. The spectrum is acquired on a spectrometer (e.g., 400 MHz or higher) with a sufficient number of scans to achieve a good signal-to-noise ratio.[5]
-
D₂O Exchange: To identify labile protons (NH, OH), a drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. Protons that exchange with deuterium will disappear or decrease significantly in intensity.
¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated solution (20-30 mg in ~0.6 mL of DMSO-d₆) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Acquisition: The ¹³C spectrum is acquired using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single sharp line. A longer acquisition time is necessary.
Predicted Spectral Data
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~10.5 - 12.0 | Broad Singlet | 1H | Ring N-H (Keto) | Labile, exchanges with D₂O. Position is concentration-dependent. |
| ~7.5 - 8.5 | Broad Singlet | 1H | -NH-NH₂ | Labile, exchanges with D₂O. |
| ~5.70 | Singlet | 1H | Ring C₅-H | Aromatic/vinylic proton on the pyrimidine ring. |
| ~4.30 | Broad Singlet | 2H | -NH-NH₂ | Labile, exchanges with D₂O. |
| ~2.10 | Singlet | 3H | Ring C₆-CH₃ | Aliphatic methyl protons. |
¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~165.0 | C₄ (C=O) | Carbonyl carbon, characteristic of the keto form.[4] |
| ~160.0 | C₂ | Carbon attached to two nitrogen atoms. |
| ~158.0 | C₆ | Carbon attached to the methyl group. |
| ~98.0 | C₅ | Vinylic carbon attached to a proton. |
| ~23.0 | CH₃ | Methyl carbon. |
Mass Spectrometry (MS)
Principle & Expertise
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[5] It provides the molecular weight of the compound with high precision and offers structural information through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is the technique of choice here, as it is a "soft" ionization method suitable for polar, non-volatile compounds, minimizing premature fragmentation and ensuring the observation of the molecular ion.
Experimental Protocol
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile with a small amount of formic acid to promote protonation ([M+H]⁺).
-
Infusion: The solution is infused into the ESI source of the mass spectrometer at a low flow rate.
-
Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, ions are released into the gas phase.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio to generate the mass spectrum.
Data Interpretation
-
Molecular Ion: The primary goal is to observe the protonated molecular ion ([M+H]⁺) at m/z = 141.0771 (for C₅H₉N₄O⁺). High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing definitive proof of the molecular formula.
-
Fragmentation Analysis: While ESI is a soft technique, some fragmentation can be induced. The analysis of these fragments provides further structural validation.
Caption: Key fragmentation steps for 2-hydrazinyl-6-methylpyrimidin-4-ol.
Discussion: A likely initial fragmentation is the loss of ammonia (NH₃, 17 Da) from the protonated hydrazine group to yield a fragment at m/z 124. Another possibility is the loss of diazene (N₂H₂, 30 Da) to give an ion at m/z 111, followed by further fragmentation of the pyrimidine ring.
Integrated Spectroscopic Workflow
Confirming a chemical structure is never reliant on a single technique. It is the convergence of data from multiple orthogonal methods that provides irrefutable proof. The workflow below illustrates this synergistic approach.
Caption: Synergistic use of spectroscopic techniques for validation.
Conclusion
The spectroscopic characterization of 2-hydrazinyl-6-methylpyrimidin-4-ol is a clear illustration of modern analytical chemistry principles. Through the systematic application of IR, NMR, and Mass Spectrometry, a complete and validated structural picture emerges. Infrared spectroscopy confirms the presence of key functional groups and provides insight into the dominant tautomeric form. NMR spectroscopy maps the precise arrangement of atoms and their connectivity. Finally, mass spectrometry provides an exact molecular weight and formula, anchoring all other interpretations. This multi-faceted, self-validating approach is the cornerstone of scientific integrity in chemical research and drug development.
References
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. National Center for Biotechnology Information. Available at: [Link]
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Synthesis and spectroscopic studies of the pyrimidine-2(1H)thione derivatives. Semantic Scholar. Available at: [Link]
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Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. MDPI. Available at: [Link]
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A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. Available at: [Link]
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2-Hydrazinyl-6-methylpyrimidin-4-ol. PubChem, National Center for Biotechnology Information. Available at: [Link]
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Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. ResearchGate. Available at: [Link]
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2-Hydrazino-6-methylpyrimidin-4-ol molecular weight and formula
An In-depth Technical Guide to 2-Hydrazino-6-methylpyrimidin-4-ol for Advanced Research
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development. It provides a detailed exploration of 2-Hydrazino-6-methylpyrimidin-4-ol, a heterocyclic compound of significant interest, covering its fundamental properties, synthesis, characterization, and potential applications. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for advanced applications.
Core Compound Identification and Properties
2-Hydrazino-6-methylpyrimidin-4-ol is a pyrimidine derivative characterized by the presence of a hydrazinyl group at the 2-position, a methyl group at the 6-position, and a hydroxyl group at the 4-position, leading to tautomeric forms such as 2-hydrazinyl-6-methylpyrimidin-4(3H)-one.[1] This structure forms the basis of its chemical reactivity and potential biological activity.
Molecular Structure and Physicochemical Data
The fundamental properties of this compound are crucial for its application in experimental settings, from solubility tests to reaction stoichiometry.
A summary of its key identifiers and computed properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈N₄O | PubChem, Santa Cruz Biotechnology[2][4] |
| Molecular Weight | 140.14 g/mol | PubChem, ChemWhat[3][4] |
| CAS Number | 37893-08-6 | Santa Cruz Biotechnology, CymitQuimica[1][2] |
| Canonical SMILES | CC1=CC(=O)N=C(N1)NN | PubChem[4] |
| InChI Key | RFKCQKWRFAJRPY-UHFFFAOYSA-N | CymitQuimica[1][5] |
| Synonyms | 2-hydrazinyl-6-methylpyrimidin-4(3H)-one; 2-hydrazino-4-hydroxy-6-methylpyrimidine | ChemWhat, CymitQuimica[1][3] |
Synthesis and Mechanistic Insights
The synthesis of hydrazinyl-substituted pyrimidines is a cornerstone of many medicinal chemistry programs. The primary route involves nucleophilic substitution, where a suitable leaving group on the pyrimidine ring is displaced by hydrazine.
Principle of Synthesis: Nucleophilic Aromatic Substitution (SₙAr)
The most common and efficient pathway for synthesizing 2-Hydrazino-6-methylpyrimidin-4-ol involves the reaction of a precursor, typically a 2-chloro- or 2-mercapto-6-methylpyrimidin-4-ol, with hydrazine hydrate.[6] The hydrazinyl group is a potent nucleophile, readily attacking the electron-deficient carbon at the 2-position of the pyrimidine ring.
The general mechanism proceeds as follows:
-
Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the C2 carbon of the pyrimidine ring.
-
Formation of Meisenheimer Complex: A transient, negatively charged intermediate (Meisenheimer complex) is formed, where the aromaticity of the pyrimidine ring is temporarily disrupted.
-
Leaving Group Departure: The leaving group (e.g., Cl⁻ or RS⁻) is expelled, and the aromaticity of the ring is restored, yielding the final product.
The choice of a precursor with a good leaving group at the 2-position is critical for reaction efficiency. The reaction is typically performed under reflux in a polar protic solvent, such as ethanol, to facilitate the dissolution of reactants and stabilize the charged intermediates.[6]
Detailed Experimental Protocol
This protocol is a representative synthesis adapted from established methods for analogous compounds.[6][7]
Objective: To synthesize 2-Hydrazino-6-methylpyrimidin-4-ol from 2-chloro-6-methylpyrimidin-4-ol.
Materials:
-
2-chloro-6-methylpyrimidin-4-ol
-
Hydrazine hydrate (80% solution or anhydrous)
-
Ethanol (or another suitable polar solvent)
-
Distilled water
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting material, 2-chloro-6-methylpyrimidin-4-ol, in ethanol.
-
Addition of Hydrazine: Add an excess of hydrazine hydrate (typically 1.5 to 2 molar equivalents) to the solution.[7] The use of excess hydrazine ensures the complete conversion of the starting material.
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. The product will typically precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol or water to remove unreacted hydrazine and other impurities.
-
Drying: Dry the product under vacuum to obtain the final 2-Hydrazino-6-methylpyrimidin-4-ol.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis of 2-Hydrazino-6-methylpyrimidin-4-ol.
Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. Standard analytical techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. The proton NMR spectrum would show characteristic peaks for the methyl group, the pyrimidine ring proton, and the exchangeable protons of the hydrazinyl and hydroxyl/amine groups.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. Expected peaks would include N-H stretching vibrations for the hydrazinyl and amine groups, C=O stretching (in the pyrimidinone tautomer), and C=N/C=C stretching from the pyrimidine ring.[8]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (140.14).
-
UV-Visible Spectroscopy: This technique can provide information about the electronic transitions within the conjugated pyrimidine system.[8]
Applications in Drug Discovery and Development
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs for a wide range of diseases.[9][10] The inclusion of a hydrazinyl group provides a reactive handle for further chemical modification and can also contribute to the molecule's ability to coordinate with metal ions or form hydrogen bonds with biological targets.
Rationale for Biological Activity
-
Antimicrobial and Anticancer Potential: Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects.[6][10] The nitrogen-rich structure of 2-Hydrazino-6-methylpyrimidin-4-ol allows it to mimic endogenous nucleobases, potentially interfering with nucleic acid synthesis or other metabolic pathways in pathogens and cancer cells.
-
Enzyme Inhibition: The hydrazinyl moiety can act as a key binding element, forming hydrogen bonds or covalent interactions with active site residues of enzymes. This makes such compounds candidates for enzyme inhibitor screening programs.
-
Metal Chelation: Hydrazone derivatives, which can be readily formed from the hydrazinyl group, are known to have metal-chelating properties. This is particularly relevant for diseases where metal homeostasis is dysregulated. For instance, 2-hydrazino-pyrimidin-4(3H)-one derivatives have been investigated as potential antimycobacterial agents that may interfere with iron uptake by the bacteria.[11]
Role as a Synthetic Intermediate
Beyond its intrinsic biological activity, 2-Hydrazino-6-methylpyrimidin-4-ol is a valuable intermediate for building more complex molecules. The hydrazinyl group is highly versatile and can undergo condensation reactions with aldehydes and ketones to form hydrazones, which can then be cyclized to create a variety of other heterocyclic systems like pyrazoles and triazoles.[12]
Caption: Synthetic utility of 2-Hydrazino-6-methylpyrimidin-4-ol.
Safety, Handling, and Storage
As with any hydrazine derivative, appropriate safety precautions are mandatory.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[13][14] Hydrazine derivatives can be toxic and may cause skin and eye irritation.[15][16]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[13]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
2-Hydrazino-6-methylpyrimidin-4-ol is a compound with significant potential, underpinned by its versatile chemical nature and the proven track record of the pyrimidine scaffold in drug discovery. Its straightforward synthesis and the reactive hydrazinyl group make it an attractive starting point for the development of novel therapeutic agents and chemical probes. This guide provides the foundational knowledge required for researchers to safely and effectively utilize this compound in their advanced research endeavors.
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Introduction: The Dynamic Nature of Bioactive Heterocycles
An In-Depth Technical Guide to the Tautomeric Forms of 2-Hydrazino-6-methylpyrimidin-4-ol
Pryimidine derivatives are a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents due to their ability to engage in specific, high-affinity interactions with biological targets.[1][2] Their function, however, is not static. It is profoundly influenced by the subtle, yet critical, phenomenon of tautomerism—the rapid, reversible interconversion of structural isomers. Tautomers, while having the same molecular formula, differ in the position of a proton and the location of a double bond. This dynamic equilibrium can dictate a molecule's hydrogen bonding capacity, shape, and electronic properties, thereby controlling its biological activity, metabolic fate, and pharmacokinetic profile.[3][4]
This guide provides a comprehensive technical analysis of the tautomeric landscape of 2-Hydrazino-6-methylpyrimidin-4-ol, a heterocyclic compound possessing multiple sites for proton migration. We will explore the potential tautomeric forms, the theoretical and experimental methodologies used to characterize their equilibrium, and the profound implications of this tautomerism for researchers in the field of drug development.
The Tautomeric Landscape: Potential Structures and Equilibria
2-Hydrazino-6-methylpyrimidin-4-ol is subject to two primary types of prototropic tautomerism: the lactam-lactim tautomerism of the pyrimidinone ring and the amino-imino type tautomerism of the hydrazino side chain. The interplay between these two equilibria results in several possible structures.
-
Lactam-Lactim (Keto-Enol) Tautomerism: The pyrimidin-4-ol ring can exist as the aromatic hydroxyl (lactim or enol) form or, more commonly, as the non-aromatic keto (lactam) form.[5] For 4(3H)-pyrimidinone systems, the keto form is generally more stable.[6][7]
-
Hydrazino Tautomerism: The exocyclic 2-hydrazino group (-NH-NH₂) can, in principle, tautomerize to a hydrazono (=N-NH₂) or an enehydrazine form.[8] However, studies on analogous 2-hydrazinopyrimidines have shown that the hydrazino (amino) form is overwhelmingly predominant in solution.[9]
Considering these principles, the most plausible tautomers in equilibrium are the keto-hydrazino and the enol-hydrazino forms, with the potential for other species under specific conditions.
Caption: Primary and secondary tautomeric equilibria for 2-Hydrazino-6-methylpyrimidin-4-ol.
Computational Analysis: A Predictive Framework for Tautomer Stability
Before embarking on empirical studies, computational chemistry provides an invaluable predictive framework. Density Functional Theory (DFT) is a powerful tool for calculating the relative energies of tautomers, thereby predicting their equilibrium populations in different environments.[6][10] By comparing the ground-state energies of optimized structures, we can identify the most thermodynamically stable form.
Table 1: Predicted Relative Stabilities of Tautomers (Hypothetical Data)
| Tautomer Form | Gas Phase ΔE (kcal/mol) | Solvated (Water, PCM) ΔE (kcal/mol) |
| Keto-Hydrazino | 0.00 (Reference) | 0.00 (Reference) |
| Enol-Hydrazino | +4.5 | +2.0 |
| Keto-Hydrazono | +9.8 | +7.5 |
Note: Data are illustrative, based on trends observed for similar heterocyclic systems. Positive values indicate lower stability relative to the reference.
The causality behind this stability lies in the inherent bond energies and resonance stabilization. The keto form often benefits from a strong C=O double bond, which typically outweighs the energetic gain from aromaticity in the enol form of 4-pyrimidinones.[5] Polar protic solvents like water can stabilize the more polar tautomers through hydrogen bonding, often reducing the energy gap between them.[11][12]
Caption: A typical DFT workflow for predicting tautomer stability.
Experimental Protocol 1: DFT Calculation of Tautomer Energies
-
Structure Generation: Draw the 3D structures of all plausible tautomers (Keto-Hydrazino, Enol-Hydrazino, etc.) in a molecular modeling program (e.g., GaussView).
-
Input File Preparation: For each tautomer, create an input file for a quantum chemistry package (e.g., Gaussian). Specify the calculation type, theoretical model, and basis set.
-
Causality: The B3LYP functional with a 6-311++G(d,p) basis set is chosen as it provides a good balance of accuracy and computational cost for organic molecules and hydrogen bonding systems.[11]
-
-
Gas Phase Optimization: Perform a geometry optimization followed by a frequency calculation in the gas phase.
-
Self-Validation: The frequency calculation is critical. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.
-
-
Solvation Modeling: Using the optimized gas-phase geometry, perform a single-point energy calculation incorporating a solvent model. The Polarizable Continuum Model (PCM) is a robust choice for simulating bulk solvent effects.[12]
-
Energy Analysis: Extract the final electronic energies (with zero-point vibrational energy correction) for each tautomer in both the gas phase and solution. Calculate the relative energy (ΔE) of each tautomer with respect to the most stable form.
Experimental Verification: Unveiling the Dominant Form
Caption: Integrated experimental workflow for tautomer characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying tautomeric equilibria in solution. Different tautomers will exhibit distinct chemical shifts and coupling patterns.[13]
-
¹H NMR: The presence of a broad signal for an O-H proton would suggest the enol form, whereas its absence and the presence of N-H signals at specific chemical shifts would indicate the keto form. The hydrazino -NH and -NH₂ protons will also have characteristic signals.
-
¹³C NMR: The chemical shift of the C4 carbon is highly informative. A signal in the ~160-170 ppm range is characteristic of a carbonyl carbon (keto form), while a shift further upfield would be expected for an enolic carbon.
-
¹⁵N NMR: This technique can provide direct evidence for the protonation state of the nitrogen atoms in the ring and the side chain.[9]
Experimental Protocol 2: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of a deuterated solvent, typically DMSO-d₆.
-
Causality: DMSO-d₆ is an excellent solvent for polar heterocyclic compounds and its ability to form hydrogen bonds can help resolve N-H and O-H proton signals, which might otherwise be broadened by rapid exchange.
-
-
Data Acquisition: Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis: Analyze the chemical shifts, integration values, and coupling constants. Compare the observed spectra with predicted spectra for each tautomer (obtainable from DFT calculations).
-
Self-Validation: The integration of proton signals should correspond to the number of protons in the proposed dominant structure. Data from 2D NMR experiments like HSQC and HMBC can be used to confirm C-H and long-range C-H connectivities, validating the assigned structure.
-
Infrared (IR) and UV-Vis Spectroscopy
-
IR Spectroscopy: This technique is ideal for identifying key functional groups. A strong absorption band in the 1650-1700 cm⁻¹ region is a clear indicator of a C=O bond (keto form), while a broad band around 3200-3500 cm⁻¹ would indicate an O-H bond (enol form).[14][15]
-
UV-Vis Spectroscopy: The electronic transitions, and thus the λ_max, differ between tautomers. By measuring the spectrum in solvents of varying polarity (e.g., hexane, acetonitrile, water), one can observe shifts in λ_max.[16] This solvatochromism provides insight into the polarity of the dominant form and how the equilibrium shifts with the environment.
X-Ray Crystallography
X-ray crystallography provides an unambiguous, high-resolution structure of the molecule in the solid state.[17] It definitively shows bond lengths, bond angles, and proton positions. It is the gold standard for structural determination, but with a critical caveat: the lowest energy tautomer in the solid crystal lattice is not necessarily the most abundant tautomer in solution.[7][18]
Implications in Drug Development and Molecular Recognition
The predominance of a single tautomer has profound consequences for drug design. The keto-hydrazino form, predicted to be the most stable, presents a specific arrangement of hydrogen bond donors (the two N-H groups of the hydrazino moiety and the ring N-H) and a hydrogen bond acceptor (the C=O group).
-
Receptor Binding: A change to the enol-hydrazino form would swap a key hydrogen bond acceptor (C=O) for a donor (O-H), completely altering the molecule's interaction profile with a target protein's active site.
-
Physicochemical Properties: The keto form is generally more polar than the enol form, which affects properties like solubility and membrane permeability.
-
Metabolic Stability: The presence of an enol group can provide a site for Phase II metabolism (e.g., glucuronidation) that is absent in the keto tautomer.
Therefore, a thorough understanding and characterization of the tautomeric equilibrium is not merely an academic exercise; it is a prerequisite for rational drug design, enabling scientists to predict and engineer precise molecular recognition events.
Conclusion
The tautomerism of 2-Hydrazino-6-methylpyrimidin-4-ol is dominated by a lactam-lactim equilibrium in the pyrimidine ring and an amino-imino equilibrium in the hydrazino side chain. A combined computational and experimental approach strongly indicates that the keto-hydrazino form (2-hydrazinyl-6-methylpyrimidin-4(1H)-one) is the most stable and predominant species in both solid and solution phases. This structural preference dictates the molecule's physicochemical properties and its potential as a pharmacophore. For researchers and drug development professionals, recognizing and rigorously characterizing the tautomeric forms of such heterocyclic scaffolds is a critical step in translating a chemical structure into a safe and effective therapeutic agent.
References
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Title: Solvent effects on direct and indirect tautomerism of pyrimidin‐2(1H)‐one/pyrimidin‐2‐ol Source: ResearchGate URL: [Link]
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Title: Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds Source: Bohrium URL: [Link]
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Title: From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium Source: PubMed URL: [Link]
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Title: New light on tautomerism of purines and pyrimidines and its biological and genetic implications Source: ResearchGate URL: [Link]
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Title: Controlling Keto-Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array Source: PubMed URL: [Link]
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Title: Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array Source: ACS Publications URL: [Link]
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Title: Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry Source: ResearchGate URL: [Link]
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Title: Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents Source: RSC Publishing URL: [Link]
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Title: 2-Hydrazinyl-6-methylpyrimidin-4-ol Source: PubChem URL: [Link]
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Title: Controlling Keto-Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array Source: ResearchGate URL: [Link]
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Title: Role of tautomerism in RNA biochemistry Source: PMC - NIH URL: [Link]
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Title: Amino imino tautomeric equilibrium for the syn rotamers of N... Source: ResearchGate URL: [Link]
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Title: Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile Source: ResearchGate URL: [Link]
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Title: Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds Source: RSC Publishing URL: [Link]
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Title: 2-Amino-6-methylpyrimidin-4-one Source: PubChem URL: [Link]
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Title: Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one Source: MDPI URL: [Link]
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Title: Crystallography and Its Impact on Carbonic Anhydrase Research Source: PMC - NIH URL: [Link]
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Solubility of 2-Hydrazino-6-methylpyrimidin-4-ol in organic solvents
An In-Depth Technical Guide to the Solubility of 2-Hydrazino-6-methylpyrimidin-4-ol in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) is a cornerstone of drug discovery and development, profoundly influencing bioavailability, formulation design, and therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Hydrazino-6-methylpyrimidin-4-ol (CAS: 37893-08-6), a heterocyclic compound with a scaffold of interest in medicinal chemistry. This document navigates the theoretical principles governing its solubility, presents a detailed, field-proven experimental protocol for its determination, and discusses appropriate analytical techniques for quantification. It is intended for researchers, scientists, and drug development professionals seeking to characterize this and similar pyrimidine derivatives.
Introduction: The Critical Role of Solubility
2-Hydrazino-6-methylpyrimidin-4-ol is a pyrimidine derivative featuring key functional groups—a hydrazino moiety, a methyl group, and a hydroxyl group—that suggest its potential as a versatile building block in the synthesis of novel therapeutic agents. Pyrimidine cores are integral to a vast number of bioactive molecules, including antivirals, anticancer agents, and antimicrobials.[1] However, the therapeutic potential of any compound cannot be realized without a thorough understanding of its physicochemical properties, paramount among which is solubility.
Solubility dictates the rate and extent of drug absorption, with poor solubility being a leading cause of candidate failure in the drug development pipeline.[2] Therefore, the early and accurate characterization of a compound's solubility profile across a range of relevant organic solvents is not merely a data-gathering exercise; it is a critical step in risk mitigation and rational formulation development. Organic solvents are crucial in various stages, from synthesis and purification to the preparation of dosing solutions for preclinical studies and the development of amorphous solid dispersions to enhance bioavailability.[2] This guide provides the foundational knowledge and practical methodology to expertly assess the solubility of 2-Hydrazino-6-methylpyrimidin-4-ol.
Theoretical Framework of Solubility
The solubility of a solid in a liquid is an equilibrium phenomenon, where the rate of dissolution of the solid into the solvent equals the rate of precipitation. This equilibrium is governed by the interplay between the compound's crystal lattice energy (the energy holding the solid-state together) and the solvation energy released upon interaction with the solvent.
Inferred Physicochemical Properties of 2-Hydrazino-6-methylpyrimidin-4-ol
While extensive experimental data for this specific molecule is not widely published, its structure allows for expert inference of its key properties:
-
Tautomerism: The 4-ol (hydroxyl) group on the pyrimidine ring is expected to exist predominantly in its more stable keto tautomeric form, 2-hydrazino-6-methyl-1H-pyrimidin-4-one. This is a common and critical feature of hydroxypyrimidines.
-
Polarity and Hydrogen Bonding: The molecule possesses multiple sites for hydrogen bonding. The hydrazino group (-NHNH₂) and the ring N-H act as H-bond donors, while the carbonyl oxygen (C=O) and the ring nitrogens are potent H-bond acceptors. This dense arrangement of polar functional groups renders the molecule highly polar.
-
Amphoteric Nature: The presence of the basic hydrazino group and the acidic pyrimidinone ring suggests the compound may exhibit amphoteric behavior, with its solubility being highly dependent on the pH in aqueous systems.[3]
These structural features predict that 2-Hydrazino-6-methylpyrimidin-4-ol will exhibit poor solubility in non-polar, aprotic solvents (e.g., hexane, toluene) and progressively higher solubility in polar aprotic (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol, ethanol, water) that can engage in hydrogen bonding.
Solute-Solvent Interactions: The "Like Dissolves Like" Principle
The solubility of 2-Hydrazino-6-methylpyrimidin-4-ol in a given organic solvent can be predicted by considering the following interactions:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the molecule by disrupting its crystal lattice through strong hydrogen bonds, leading to favorable solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are H-bond acceptors but not donors. They can solvate the compound by interacting with its H-bond donor sites (-NHNH₂). Solvents like DMSO are particularly effective due to their high polarity and ability to disrupt intermolecular hydrogen bonding in the solid state.
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack the ability to form strong interactions with the polar functional groups of the molecule. The energy required to break the compound's strong crystal lattice forces is not compensated by solvation energy, resulting in very low solubility.
Experimental Determination of Thermodynamic Solubility
To ensure data is reliable and reflects the true equilibrium state, the shake-flask method is the gold-standard and most widely used technique for determining thermodynamic solubility.[2] It is designed to allow a saturated solution to reach equilibrium with the excess solid drug.
The Shake-Flask Method: A Self-Validating Protocol
The trustworthiness of this protocol lies in its core principle: ensuring equilibrium. By adding an excess of the solid compound and agitating the slurry for a prolonged period (typically 24-72 hours), the system is allowed to reach a state where the concentration of the dissolved solute is maximal and stable over time. Verifying that the concentration does not change between later time points (e.g., 48 and 72 hours) confirms that equilibrium has been achieved.
Step-by-Step Experimental Workflow
Materials and Equipment:
-
2-Hydrazino-6-methylpyrimidin-4-ol (solid, verified purity)
-
Selected organic solvents (HPLC-grade or equivalent)
-
Analytical balance
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (0.22 µm, PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
HPLC-UV or UV-Vis spectrophotometer
Protocol:
-
Preparation: Add an excess amount of solid 2-Hydrazino-6-methylpyrimidin-4-ol to a pre-weighed 2 mL glass vial. "Excess" is critical; a good starting point is ~10 mg. Record the exact weight.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Cap the vial securely and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed. Allow the slurry to equilibrate for at least 48 hours.
-
Causality Insight: Temperature control is crucial as solubility is temperature-dependent.[4] Prolonged shaking ensures the system overcomes kinetic barriers to reach thermodynamic equilibrium.
-
-
Phase Separation: After equilibration, remove the vial and let it stand to allow the excess solid to settle. To separate the saturated supernatant from the undissolved solid, either:
-
Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully draw the supernatant through a syringe filter chemically compatible with the solvent.
-
Causality Insight: Incomplete removal of solid particulates is a primary source of error, leading to an overestimation of solubility. Filtration or centrifugation is mandatory.
-
-
Sample Preparation for Analysis: Carefully pipette a known volume of the clear supernatant and dilute it with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility using the following formula:
-
Solubility (mg/mL) = (Concentration from analysis, mg/mL) × (Dilution Factor)
-
Analytical Quantification Techniques
The choice of analytical method must be robust and specific for the compound of interest.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its high precision, sensitivity, and specificity.[5] A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA if needed for peak shape) is a common starting point. Detection is typically performed using a UV detector at the compound's λ_max. A multi-point calibration curve must be prepared to ensure accurate quantification.
-
UV-Vis Spectrophotometry: A simpler and faster method, but less specific than HPLC. It is suitable if the compound has a strong chromophore and the solvent does not interfere with the absorbance reading. A calibration curve must be generated in the same solvent used for the solubility study.
Visualization and Data Presentation
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.
Data Summary Table
Quantitative solubility data should be presented clearly, categorizing solvents by class to facilitate comparison and interpretation. The following table presents hypothetical data for illustrative purposes.
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) |
| Hexane | Non-Polar | 25 | < 0.01 |
| Toluene | Non-Polar Aromatic | 25 | 0.05 |
| Dichloromethane | Polar Aprotic | 25 | 0.25 |
| Acetone | Polar Aprotic | 25 | 1.5 |
| Acetonitrile | Polar Aprotic | 25 | 2.0 |
| Ethyl Acetate | Polar Aprotic | 25 | 0.8 |
| Methanol | Polar Protic | 25 | 5.5 |
| Ethanol | Polar Protic | 25 | 3.8 |
| Dimethylformamide (DMF) | Polar Aprotic | 25 | > 50 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | > 100 |
Interpreting the Solubility Profile
The solubility profile guides critical downstream decisions:
-
High solubility in solvents like DMSO and DMF confirms their utility as stock solution solvents for in vitro biological screening.
-
Moderate solubility in alcohols (Methanol, Ethanol) suggests they could be viable co-solvents in formulations or used during crystallization processes.[2]
-
Low solubility in non-polar solvents is expected and informs which anti-solvents might be effective for precipitation or crystallization.
Conclusion
A comprehensive understanding of the solubility of 2-Hydrazino-6-methylpyrimidin-4-ol is indispensable for advancing its development as a potential pharmaceutical agent. This guide has detailed the theoretical underpinnings of its solubility based on its molecular structure and has provided a robust, step-by-step protocol for its experimental determination using the gold-standard shake-flask method. By combining sound experimental design with precise analytical quantification, researchers can generate high-quality, reliable solubility data. This data is fundamental for guiding synthesis, purification, formulation, and the overall progression of a compound from a laboratory curiosity to a viable clinical candidate.
References
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Cieplik, J., et al. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica. [Link]
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Zare, F., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. [Link]
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Discovery and history of pyrimidine-based hydrazines
An In-Depth Technical Guide to the Discovery and History of Pyrimidine-Based Hydrazines
Abstract
This technical guide provides a comprehensive exploration of pyrimidine-based hydrazines, a pivotal class of compounds in modern medicinal chemistry. We will trace their origins from the foundational principles of scaffold-based drug design to their current status as highly versatile therapeutic agents. This document details the historical context of their discovery, delineates the core synthetic methodologies, explains their mechanisms of action with a focus on kinase inhibition, and provides field-proven insights into the experimental choices that have driven their development. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes technical accuracy with practical application, grounded in authoritative scientific literature.
Introduction: The Strategic Union of Two Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged scaffolds" due to their ability to bind to multiple biological targets. The pyrimidine ring is a quintessential example of such a scaffold. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), it is intrinsically recognized by biological systems.[1][2] Its aromatic, electron-deficient nature and capacity for hydrogen bonding make it an ideal anchor for designing molecules that interact with enzymes and receptors.[1]
The hydrazine moiety (-NHNH2), while simple in structure, offers remarkable chemical versatility. It can act as a nucleophile, a reducing agent, or a precursor for forming stable heterocyclic rings like pyrazoles and pyridazines.[3][4] In drug design, hydrazines and their derivatives (hydrazones) have been incorporated into a wide array of bioactive molecules, demonstrating activities from antidepressant to antimicrobial.[5][6][7]
The strategic combination of the pyrimidine core with a hydrazine functional group creates a hybrid pharmacophore with immense therapeutic potential. This guide will unpack the discovery and evolution of this powerful molecular class.
Historical Trajectory: From Serendipity to Rational Design
The journey of pyrimidine-based hydrazines began not as a targeted endeavor but as part of a broader exploration of heterocyclic chemistry in the mid-20th century. Early research was often focused on creating analogues of natural purines and pyrimidines to develop antimetabolites for cancer and infectious diseases.[8] The introduction of a hydrazine group onto the pyrimidine ring was a logical step to explore novel chemical space and biological activity.
A significant turning point was the realization that these compounds could serve as potent and specific inhibitors of protein kinases.[9][10] Kinases, enzymes that regulate a vast number of cellular processes, have a conserved ATP-binding site. The pyrazolo[3,4-d]pyrimidine scaffold, an isomer of adenine, was found to be an excellent "hinge-binder," mimicking the way ATP docks into the kinase active site.[11] This discovery, exemplified by early SRC family kinase inhibitors like PP1, shifted the paradigm from broad cytotoxicity to targeted therapy, paving the way for the development of precision medicines.[10]
Core Synthesis: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The construction of pyrimidine-based hydrazines predominantly relies on a robust and well-understood reaction: Nucleophilic Aromatic Substitution (SNAr). The inherent electron deficiency of the pyrimidine ring makes it susceptible to attack by nucleophiles, especially when activated by electron-withdrawing groups and a suitable leaving group.
The causality behind this choice of reaction is clear:
-
Reactivity: The nitrogen atoms in the pyrimidine ring withdraw electron density, making the carbon atoms at positions 2, 4, and 6 electrophilic and thus prime targets for nucleophiles.
-
Accessibility of Starting Materials: Halogenated pyrimidines (e.g., 2- or 4-chloropyrimidines) are readily available or easily synthesized, providing a convenient starting point.
-
Versatility: The reaction is tolerant of a wide range of functional groups, allowing for the synthesis of diverse libraries of compounds for screening.
Self-Validating Experimental Protocol: Synthesis of a 4-Hydrazinylpyrimidine
This protocol describes a general, self-validating procedure. The success of each step is confirmed by standard analytical techniques, ensuring the integrity of the final product.
Step 1: Reaction Setup and Execution
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 4-chloropyrimidine starting material (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol. The choice of solvent is critical; protic solvents can facilitate the reaction by stabilizing the intermediate.
-
Add hydrazine hydrate (typically 1.5-2.0 equivalents) to the solution. The excess hydrazine ensures the complete consumption of the starting material and drives the reaction forward.
-
Heat the reaction mixture to reflux (e.g., ~80°C for ethanol). The elevated temperature provides the necessary activation energy to overcome the aromaticity of the pyrimidine ring.
-
Causality: Refluxing in ethanol is a common choice as it provides a good balance of solubility for the reactants and sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition.
Step 2: In-Process Monitoring (Self-Validation)
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Spot the reaction mixture alongside the starting material on a silica gel plate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.
-
For more precise tracking, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to confirm the mass of the desired product.
Step 3: Product Isolation and Purification
-
Once the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature. The product often precipitates out of the solution upon cooling due to its lower solubility compared to the starting material.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent to remove residual hydrazine and other impurities.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The resulting crude solid can then be purified by recrystallization or column chromatography.
Step 4: Structural Confirmation (Final Validation)
-
Confirm the identity and purity of the final compound using spectroscopic methods:
-
1H NMR: To verify the proton environment and confirm the displacement of the chlorine atom.
-
13C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
-
Caption: Figure 1. Step-by-step S(N)Ar experimental workflow.
Therapeutic Applications & Mechanism of Action
The versatility of the pyrimidine-hydrazine scaffold has led to its application across numerous therapeutic areas, including as antimicrobial, anticonvulsant, and anticancer agents.[5][12][13] However, its most profound impact has been in the development of targeted cancer therapies, specifically as kinase inhibitors.[14]
Kinase Inhibition: The Cornerstone Application
Many pyrimidine-based drugs function by competing with ATP for the kinase active site. The pyrimidine ring forms critical hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. The hydrazine moiety and its derivatives serve as a versatile linker to project other functional groups into specific pockets of the active site, thereby conferring potency and selectivity.[9][12]
For instance, in the design of Focal Adhesion Kinase (FAK) inhibitors for anti-thyroid cancer activity, a 2,4-diarylaminopyrimidine core was appended with a hydrazone group. This molecular hybridization strategy led to compounds with potent FAK inhibitory activity and exceptional anti-proliferative effects against cancer cells.[12]
Table 1: Representative Pyrimidine-Based Hydrazine Kinase Inhibitors and Their Potency
| Compound ID | Target Kinase | In Vitro Potency (IC50) | Target Disease | Citation |
| Compound 14f | FAK | 35 nM | Thyroid Cancer | [12] |
| GSK-3β Inhibitor (298) | GSK-3β | 0.35 nM | Neurological Disorders | [1] |
| EGFR Inhibitor (95) | EGFR Triple Mutant | 0.2 µM | Lung Cancer | [1] |
| HER2 Inhibitor (88) | HER2 | 81 ng/mL | Breast Cancer | [1] |
This table summarizes representative data to illustrate the high potency achievable with this scaffold.
Caption: Figure 2. Mechanism of kinase inhibition.
Future Directions: Evolving the Pharmacophore
The field of pyrimidine-based hydrazines continues to evolve. Current research is focused on several exciting areas:
-
Covalent Inhibitors: Designing molecules that form an irreversible covalent bond with the target protein, offering prolonged duration of action.
-
PROTACs (Proteolysis-Targeting Chimeras): Using the pyrimidine-hydrazine scaffold as a warhead to recruit a target protein to the cellular degradation machinery.
-
Dual-Target Inhibitors: Creating single molecules that can inhibit two distinct kinase targets simultaneously, a strategy to overcome drug resistance.[14]
The foundational principles established over decades of research continue to inform these next-generation approaches, ensuring that the pyrimidine-hydrazine scaffold will remain a cornerstone of drug discovery for the foreseeable future.
References
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Title: Recent Advances in Pyrimidine-Based Drugs. Source: Molecules (MDPI) URL: [Link]
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Title: Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review. Source: Frontiers in Health Informatics URL: [Link]
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Title: Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Source: Research J. Pharm. and Tech. URL: [Link]
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Title: Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Source: Journal of the American Chemical Society URL: [Link]
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Title: Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Source: ResearchGate URL: [Link]
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Title: Biologically Active Pyrimidine Hydrazones. Source: Journal of Drug Delivery and Therapeutics URL: [Link]
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Title: Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. Source: Journal of Chemistry URL: [Link]
-
Title: Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Source: ResearchGate URL: [Link]
-
Title: Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. Source: bioRxiv URL: [Link]
-
Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Source: Journal of Medicinal Chemistry URL: [Link]
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Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Source: MedChemComm URL: [Link]
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Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Source: RSC Publishing URL: [Link]
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Title: A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release. Source: ACS Omega URL: [Link]
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Title: Hydrazine - Wikipedia. Source: Wikipedia URL: [Link]
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Title: Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Source: Archiv der Pharmazie URL: [Link]
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Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Source: Journal of Medicinal Chemistry URL: [Link]
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Topic: Fundamental Reactivity of the Hydrazino Group on a Pyrimidine Ring
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The hydrazinopyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile synthon for a vast array of biologically active heterocyclic compounds. Its importance stems from the unique reactivity of the hydrazino group, a potent nucleophile, attached to the inherently electron-deficient pyrimidine ring. This guide provides a comprehensive exploration of the fundamental reactivity of this moiety. We will dissect the electronic properties that govern its behavior and delve into its principal reaction pathways, including nucleophilic substitution for its synthesis, condensation with carbonyls, and subsequent cyclization reactions to form fused ring systems. By synthesizing mechanistic insights with field-proven protocols, this document aims to equip researchers and drug development professionals with the foundational knowledge required to effectively leverage the hydrazinopyrimidine core in the design and synthesis of novel therapeutic agents.
Introduction: The Hydrazinopyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a privileged structure in drug discovery, forming the core of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a focal point for the development of therapeutics ranging from anticancer to antimicrobial agents.[1][2] When substituted with a hydrazino (-NHNH₂) group, the pyrimidine ring is transformed into a powerful building block. The hydrazino group acts as a highly reactive handle, enabling the construction of complex molecular architectures through straightforward and efficient chemical transformations.
Derivatives of hydrazinopyrimidine are integral to a multitude of pharmacologically active compounds, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] Many of these activities arise from the ability of hydrazinopyrimidines to serve as precursors for fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines and can function as potent enzyme inhibitors, particularly in the realm of protein kinases.[5] This guide will illuminate the core chemical principles that make the hydrazinopyrimidine scaffold such a valuable tool for the medicinal chemist.
Electronic Characteristics and Synthesis
The Interplay of Electronic Effects
The reactivity of hydrazinopyrimidine is dominated by two opposing electronic features:
-
The Pyrimidine Ring: As a diazine, the pyrimidine ring is π-deficient due to the presence of two electronegative nitrogen atoms. This makes the ring carbons susceptible to nucleophilic attack and generally resistant to electrophilic substitution.[6][7]
-
The Hydrazino Group: The -NHNH₂ group is a strong electron-donating group due to the lone pairs on the nitrogen atoms. It is a potent nucleophile, with the terminal (-NH₂) nitrogen being particularly reactive. This group activates the pyrimidine ring, although the ring itself remains relatively electron-poor compared to benzene.
This electronic dichotomy is the key to its synthetic utility. The hydrazino group provides a site for facile derivatization, while its electronic influence on the ring can be harnessed for further transformations.
Synthesis of Hydrazinopyrimidines
The most prevalent method for synthesizing hydrazinopyrimidines is through the nucleophilic aromatic substitution (SNAr) of a suitable leaving group on the pyrimidine ring with hydrazine hydrate.[8] Halogens (especially chlorine) and methylthio groups are common leaving groups.
The reaction is facilitated by the electron-deficient nature of the pyrimidine ring, which stabilizes the negatively charged Meisenheimer intermediate formed during the substitution process.[7][9]
Caption: General workflow for the synthesis of hydrazinopyrimidines.
This protocol describes a typical hydrazinolysis of a chloropyrimidine.
Materials:
-
2-Chloro-4-phenyl-6-methylpyrimidine
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Ice bath
Procedure:
-
Dissolve 2-chloro-4-phenyl-6-methylpyrimidine (1.0 eq) in ethanol inside a round-bottom flask.
-
Add hydrazine hydrate (3.0-5.0 eq) to the solution dropwise at room temperature with stirring. The excess hydrazine acts as both the nucleophile and a scavenger for the HCl byproduct.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from ethanol.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Core Reactivity: Condensation and Cyclization
The most powerful application of hydrazinopyrimidines in synthesis is their use as precursors to fused heterocyclic systems. This is typically a two-step process involving an initial condensation followed by a cyclization reaction.
Condensation with Carbonyl Compounds
The terminal amino group of the hydrazino moiety readily reacts with aldehydes and ketones in a condensation reaction to form hydrazones.[3][4] This reaction proceeds via a nucleophilic addition of the hydrazine nitrogen to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the stable C=N bond of the hydrazone.[10][11]
The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack.[11]
Caption: The condensation reaction of a hydrazinopyrimidine.
Cyclization to Fused Heterocycles
The resulting hydrazones are versatile intermediates for a variety of cyclization reactions, leading to the formation of stable, fused aromatic systems.[8] The specific ring system formed depends on the nature of the carbonyl compound used in the initial condensation.
A prominent example is the reaction with β-ketoesters (e.g., ethyl acetoacetate) or acetylacetone, which leads to the formation of pyrazole rings fused to the pyrimidine core, yielding pyrazolo[3,4-d]pyrimidines.[2] These structures are of significant interest in drug development due to their aforementioned role as purine bioisosteres.[5]
Caption: Key synthetic pathway from hydrazinopyrimidine to fused heterocycles.
Other Significant Reactions
While condensation and cyclization are paramount, the hydrazino group and the pyrimidine ring can participate in other important transformations.
Acylation and Sulfonylation
The terminal nitrogen of the hydrazino group can be readily acylated or sulfonylated using acyl chlorides or sulfonyl chlorides, respectively. This provides a straightforward method for introducing a wide variety of substituents, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity.
N-N Bond Cleavage
Under certain reductive conditions, the nitrogen-nitrogen single bond of the hydrazino group can be cleaved. This reaction transforms the hydrazino group into an amino group (-NH₂). Catalytic hydrogenation (e.g., using Raney Nickel) or chemical reductants can achieve this transformation.[12] While less common in derivatization strategies, this reaction represents an alternative synthetic route to aminopyrimidines from readily available hydrazinopyrimidine precursors. Recent studies have also explored methods using diboron reagents or visible-light photocatalysis for N-N bond cleavage.[13][14][15]
Substitution on the Pyrimidine Ring
The pyrimidine ring itself is generally deactivated towards electrophilic aromatic substitution (EAS).[6] Even with the activating hydrazino group, forcing conditions are typically required, and the reactions can be low-yielding.[16][17] Conversely, the ring is activated towards nucleophilic aromatic substitution (SNAr), a property already exploited in its synthesis. If other leaving groups are present on the ring, they can be displaced by other nucleophiles.
Summary of Reactivity and Applications
The fundamental reactivity of the hydrazino group on a pyrimidine ring is a powerful engine for molecular diversity in drug discovery. Its high nucleophilicity allows for reliable synthesis and subsequent derivatization through condensation reactions, which in turn provide access to a rich variety of fused heterocyclic systems via cyclization.
| Reaction Type | Reagents | Product Type | Significance in Drug Development |
| Synthesis (SNAr) | Hydrazine Hydrate | Hydrazinopyrimidine | Access to the core building block.[2][8] |
| Condensation | Aldehydes, Ketones | Hydrazones | Key intermediate for further complexity.[3][18] |
| Cyclization | β-Dicarbonyls, etc. | Fused Heterocycles | Creation of purine bioisosteres, kinase inhibitors.[5][8] |
| N-N Bond Cleavage | Reducing Agents (e.g., Ra-Ni) | Aminopyrimidine | Alternative route to aminopyrimidines.[12] |
| Acylation | Acyl Halides | Acylhydrazines | Modification of physicochemical properties. |
The strategic application of these reactions has led to the discovery of potent drug candidates, such as the 2,4-diarylaminopyrimidine hydrazone derivatives identified as anti-thyroid cancer agents that inhibit Focal Adhesion Kinase (FAK).[19]
Conclusion
The hydrazinopyrimidine scaffold represents a synthetically tractable and medicinally relevant core. Its fundamental reactivity, centered on the nucleophilic character of the hydrazino group, provides a reliable and versatile platform for the synthesis of diverse and complex molecules. A thorough understanding of its condensation, cyclization, and substitution patterns is essential for any scientist working in heterocyclic chemistry or drug development. By mastering the principles outlined in this guide, researchers can unlock the full potential of this remarkable building block to create the next generation of therapeutic agents.
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Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., & Elshaier, Y. A. M. M. (2017). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. Chemistry Central Journal, 11(1), 16. Available at: [Link]
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Foltánová, S., & Sutoris, V. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Chemical Papers, 29(3), 418-420. Available at: [Link]
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Diboron Reagents in N-N Bond Cleavage of Hydrazines, N-Nitrosamines, and Azides: Reactivity and Mechanistic Insights. Chemistry – A European Journal. Available at: [Link]
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Li, Y., et al. (2024). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]
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Abdel-Aziz, M., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. RSC Advances. Available at: [Link]
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A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
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Tian, J., & Wang, J. (2011). Photoinduced Cleavage of N-N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Synthesis, 2011(14), 2223-2236. Available at: [Link]
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A new method for synthesis of various 4-chloropyrazoles through the direct cyclization/chlorination of hydrazines by using 1,3,5-trichloroisocyanuric acid (TCCA) as both oxidant and chlorinating agent under mild conditions has been proposed. Molecules. Available at: [Link]
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Martínez, S., et al. Nitrogen-nitrogen bond cleavage catalyzed by ruthenium complexes. Arkivoc. Available at: [Link]
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Tian, J., & Wang, J. (2011). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Synthesis, 2011(14), 2223-2236. Available at: [Link]
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Singh, M., Raghav, N., & Kumar, D. (2016). A review exploring biological activities of hydrazones. Journal of Pharmacy Research, 10(4), 194-203. Available at: [Link]
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Mechanistic insights into N-N bond cleavage in catalytic guanylation reactions between 1,2-diarylhydrazines and carbodiimides. RSC Advances. Available at: [Link]
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5-(Hydrazino)pyrimidine. PubChem. Available at: [Link]
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Antitumor drugs containing pyrimidine, hydrazone, or alkyl sulfonate motifs. ResearchGate. Available at: [Link]
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2-Hydrazinylpyrimidine. PubChem. Available at: [Link]
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Kumar, V., & Mahajan, M. (2017). Biological Activity of Pyrimidine Derivativies: A Review. MOJ Bioorganic & Organic Chemistry, 1(2). Available at: [Link]
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Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA. ResearchGate. Available at: [Link]
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Catalytic Synthesis of Nonracemic Azaproline Derivatives by Cyclization of β-Alkynyl Hydrazines under Kinetic Resolution Conditions. Angewandte Chemie International Edition, 50(34), 7797-7800. Available at: [Link]
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Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. ResearchGate. Available at: [Link]
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Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. ResearchGate. Available at: [Link]
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Hydroxypyrimidines Condensation with Carbonyl Compounds: II. Hydroxy-, Sulfanyl-, and Aminopyrimidines. ResearchGate. Available at: [Link]
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Electrophilic Substitution In Azines. ResearchGate. Available at: [Link]
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Ibrahim, M., et al. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. International Journal of Chemistry, 5(3). Available at: [Link]
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Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1989-1999. Available at: [Link]
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Unlocking the Therapeutic Potential of 2-Hydrazino-6-methylpyrimidin-4-ol: A Technical Guide for Preclinical Research
Introduction: The Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold." Its presence in the fundamental building blocks of life, DNA and RNA, foreshadows its profound capacity for molecular recognition within biological systems.[1] This six-membered heterocyclic ring, with nitrogen atoms at positions 1 and 3, is a cornerstone in the development of a vast array of therapeutic agents, demonstrating a remarkable spectrum of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2]
This guide focuses on a specific, yet promising, member of this family: 2-Hydrazino-6-methylpyrimidin-4-ol . Its structure combines the foundational pyrimidine core with a highly reactive hydrazino (-NHNH₂) moiety. This hydrazino group is not merely a structural component; it is a versatile chemical handle for synthetic elaboration, enabling the creation of diverse molecular libraries. Such derivatization is crucial for systematic Structure-Activity Relationship (SAR) studies, which are fundamental to optimizing therapeutic efficacy and minimizing toxicity.[3][4]
This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining key areas of investigation for 2-Hydrazino-6-methylpyrimidin-4-ol. We will delve into scientifically-grounded, actionable research plans in oncology, infectious diseases, and inflammation, providing not just the "what" but the "why" behind each experimental choice. The protocols detailed herein are designed to be self-validating, forming a logical and efficient progression from initial screening to lead compound characterization.
Part 1: Anticancer Drug Discovery
The deregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5] Pyrimidine derivatives have proven to be particularly adept at targeting the ATP-binding site of various kinases, acting as competitive inhibitors.[1][6] The structural similarity of the pyrimidine core to the adenine base of ATP provides a strong rationale for investigating 2-Hydrazino-6-methylpyrimidin-4-ol as a potential kinase inhibitor.[5]
In Silico Triage: Computational Prediction of Targets and Drug-Likeness
Before committing to resource-intensive wet-lab experiments, a computational pre-assessment can efficiently narrow the field of potential biological targets and predict the molecule's pharmacokinetic profile. This "fail early, fail cheap" approach is a cornerstone of modern drug discovery.[7][8]
Rationale: By computationally screening 2-Hydrazino-6-methylpyrimidin-4-ol against databases of known protein kinase structures, we can generate a list of high-probability targets. Simultaneously, assessing properties like molecular weight, lipophilicity, and hydrogen bond donors/acceptors (Lipinski's Rule of Five) helps predict its potential as an orally bioavailable drug.[9]
Experimental Protocol: Virtual Screening and ADMET Prediction
-
3D Structure Generation: Obtain the 3D structure of 2-Hydrazino-6-methylpyrimidin-4-ol. This can be done using software like ChemDraw or sourced from chemical databases like PubChem (CID 135399119).[10]
-
Target Identification (Reverse Docking): Utilize web-based servers or software (e.g., SwissTargetPrediction, PharmMapper) to screen the ligand against a library of protein targets, particularly kinases. These tools identify potential targets based on structural or pharmacophoric similarity to known ligands.[7][11]
-
Molecular Docking: For the top-ranked kinase targets identified, perform molecular docking studies using software like AutoDock or Schrödinger Suite. This will predict the binding mode and estimate the binding affinity (docking score) of the compound within the kinase's ATP-binding pocket.[9]
-
Drug-Likeness and ADMET Prediction: Use tools like SwissADME or OSIRIS Property Explorer to calculate key physicochemical properties and predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[8]
Data Presentation: Predicted Properties of the Core Scaffold
| Property | Predicted Value | Compliance |
| Molecular Weight | 140.14 g/mol | Yes (Lipinski <500) |
| LogP (Lipophilicity) | -0.5 | Yes (Lipinski <5) |
| Hydrogen Bond Donors | 3 | Yes (Lipinski <5) |
| Hydrogen Bond Acceptors | 3 | Yes (Lipinski <10) |
| Top Predicted Kinase Targets | EGFR, VEGFR-2, Aurora A | (Hypothetical) |
In Vitro Evaluation: Antiproliferative Activity
The ultimate test of an anticancer agent is its ability to inhibit the growth of cancer cells. The MTT assay is a robust and widely used colorimetric method to assess cell viability and, by extension, the cytotoxic or cytostatic effects of a compound.[12]
Rationale: This assay quantifies the metabolic activity of living cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[12] The intensity of the purple color is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀) – a key measure of a compound's potency.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) into a 96-well plate at a density of 5,000-10,000 cells/well.[13] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2-Hydrazino-6-methylpyrimidin-4-ol in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[14]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to each well to dissolve the purple formazan crystals.[15]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.
Building a Better Molecule: Structure-Activity Relationship (SAR) Studies
The true potential of 2-Hydrazino-6-methylpyrimidin-4-ol lies in its capacity for chemical modification. The hydrazino group is a nucleophile that can readily react with various electrophiles, such as aldehydes, ketones, and acyl chlorides, to form hydrazones and other derivatives.[3][16] This allows for the systematic exploration of the chemical space around the core scaffold to identify derivatives with improved potency and selectivity.
Rationale: By creating a focused library of derivatives and evaluating their biological activity, researchers can establish a structure-activity relationship (SAR). This knowledge guides the rational design of next-generation compounds with optimized properties. For example, attaching different aromatic or heterocyclic rings via a hydrazone linkage can explore new binding interactions within the target protein.[2][17]
Workflow: Synthesis of a Hydrazone Derivative Library
The following workflow illustrates the synthesis of a small library of hydrazone derivatives from the parent compound.
Caption: Pathway of LPS-induced NO production and potential inhibition.
Conclusion and Future Directions
2-Hydrazino-6-methylpyrimidin-4-ol represents a compelling starting point for drug discovery campaigns. Its privileged pyrimidine core suggests a high likelihood of biological activity, while its reactive hydrazino handle provides an ideal anchor for synthetic elaboration and optimization. The research avenues outlined in this guide—anticancer, antimicrobial, and anti-inflammatory—are supported by a strong body of literature on related compounds.
The logical progression from in silico analysis to in vitro screening and SAR studies provides a robust framework for efficiently evaluating the therapeutic potential of this molecule and its future derivatives. By employing these validated protocols, researchers can systematically uncover and refine the biological activities of this promising scaffold, paving the way for the development of novel therapeutic agents.
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A Technical Guide to the Application of 2-Hydrazino-6-methylpyrimidin-4-ol in Heterocyclic Synthesis and Drug Discovery
Abstract: 2-Hydrazino-6-methylpyrimidin-4-ol is a versatile heterocyclic building block of significant interest in medicinal chemistry and synthetic organic chemistry. Its bifunctional nature, possessing both a reactive hydrazine moiety and a pyrimidin-4-ol core, allows for the construction of a diverse array of fused heterocyclic systems. This guide provides an in-depth analysis of its synthesis, core reactivity, and extensive applications, with a particular focus on its role as a scaffold for developing novel therapeutic agents. Detailed experimental protocols, mechanistic insights, and data-driven summaries are presented to equip researchers, scientists, and drug development professionals with the technical knowledge to effectively utilize this powerful synthetic intermediate.
Introduction and Physicochemical Properties
2-Hydrazino-6-methylpyrimidin-4-ol, also known as 2-hydrazinyl-6-methylpyrimidin-4(3H)-one, is a stable, crystalline solid that serves as a cornerstone for the synthesis of various nitrogen-containing heterocycles.[1][2][3] Its strategic importance lies in the juxtaposition of the nucleophilic hydrazine group and the pyrimidine ring, which can participate in a wide range of cyclocondensation and substitution reactions. This unique arrangement makes it an ideal precursor for generating libraries of complex molecules for biological screening.
Table 1: Physicochemical Properties of 2-Hydrazino-6-methylpyrimidin-4-ol
| Property | Value | Reference |
| CAS Number | 37893-08-6 | [2][4] |
| Molecular Formula | C₅H₈N₄O | [1][2] |
| Molecular Weight | 140.14 g/mol | [2][4] |
| Appearance | Solid | [4] |
| Purity | Typically ≥97% | [4] |
Synthesis of the Building Block
The most common and efficient synthesis of 2-hydrazino-6-methylpyrimidin-4-ol involves the hydrazinolysis of a suitable pyrimidine precursor. A widely adopted method starts from 6-methyl-2-(methylthio)pyrimidin-4(3H)-one. The methylthio group at the 2-position is an excellent leaving group, allowing for facile nucleophilic substitution by hydrazine hydrate.
The general workflow for this synthesis is straightforward and scalable, making the building block readily accessible.
Caption: A typical workflow for the synthesis of 2-hydrazino-6-methylpyrimidin-4-ol.
Protocol 1: Synthesis of 2-Hydrazino-6-methylpyrimidin-4-ol
This protocol describes the synthesis via hydrazinolysis of 6-methyl-2-(methylthio)pyrimidin-4(3H)-one.
Materials:
-
6-methyl-2-(methylthio)pyrimidin-4(3H)-one (1.0 eq)
-
Hydrazine hydrate (80% solution, ~10 eq)
-
2-Propanol or Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Filtration apparatus (Büchner funnel)
-
Deionized water
Procedure:
-
Suspend 6-methyl-2-(methylthio)pyrimidin-4(3H)-one in 2-propanol in a round-bottom flask.
-
Add hydrazine hydrate to the suspension. The molar excess ensures the complete conversion of the starting material.
-
Heat the reaction mixture to reflux with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[5]
-
Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath to maximize precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid product thoroughly with cold deionized water and then with a small amount of cold ethanol to remove any residual impurities.
-
Dry the product under vacuum to yield 2-hydrazino-6-methylpyrimidin-4-ol as a crystalline solid.
Core Reactivity: Gateway to Fused Heterocycles
The synthetic power of 2-hydrazino-6-methylpyrimidin-4-ol stems from its ability to undergo cyclocondensation reactions, particularly with 1,3-dielectrophilic compounds. This reactivity provides a direct and efficient route to fused heterocyclic systems, most notably the pyrazolo[1,5-a]pyrimidine scaffold. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[6][7]
Reaction with β-Diketones and Related Compounds
The most prominent reaction is the cyclocondensation with β-dicarbonyl compounds. The reaction proceeds via an initial condensation of the more nucleophilic terminal nitrogen of the hydrazine group with one of the carbonyls, followed by an intramolecular cyclization and dehydration to form the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system.[8]
The choice of reaction conditions (neutral vs. acidic) can influence the regioselectivity and the nature of the final product, especially when using unsymmetrical diketones.[9] For instance, studies with trifluoromethyl-β-diketones have shown that neutral conditions may yield intermediate pyrazolines, while acidic conditions drive the reaction towards the fully aromatized pyrazole.[9][10]
Caption: General mechanism for pyrazolo[1,5-a]pyrimidine synthesis.
Applications in Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine core, readily accessible from 2-hydrazino-6-methylpyrimidin-4-ol, is a cornerstone of modern drug discovery. Derivatives have demonstrated a wide spectrum of biological activities.[7][11]
Protein Kinase Inhibitors
A primary application is in the development of protein kinase inhibitors for targeted cancer therapy.[6] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a common feature in many cancers.[6] Pyrazolo[1,5-a]pyrimidines can act as ATP-competitive inhibitors, fitting into the ATP-binding pocket of kinases like EGFR, B-Raf, and CDKs, thereby blocking their activity and inhibiting cancer cell proliferation.[6]
Antimicrobial and Antiviral Agents
Various derivatives synthesized from this building block have shown promising antimicrobial and antiviral properties.[7] The heterocyclic scaffold can be functionalized to target specific enzymes or cellular processes in bacteria, fungi, and viruses.
Multi-Target Agents
The structural versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for the design of molecules that can interact with multiple biological targets. This is particularly relevant for complex diseases like Alzheimer's, diabetes, and inflammatory disorders.[7][12] Research has explored derivatives with antioxidant, anti-diabetic, anti-Alzheimer, and anti-inflammatory activities.[12]
Table 2: Examples of Biological Activities of Pyrazolo[1,5-a]pyrimidine Derivatives
| Target/Activity | Disease Area | Representative Derivatives | Reference |
| Protein Kinase Inhibition (EGFR, B-Raf, CDK2) | Cancer | Substituted pyrazolo[1,5-a]pyrimidines | [6] |
| Antimicrobial | Infectious Diseases | Various halogenated and substituted analogs | [7] |
| Anti-inflammatory | Inflammatory Diseases | Indane-moiety containing derivatives | [13] |
| α-Glucosidase / α-Amylase Inhibition | Diabetes | Furan-substituted pyrazolo[1,5-a]pyrimidines | [11] |
| Acetylcholinesterase Inhibition | Alzheimer's Disease | Phenyl-substituted derivatives | [12] |
Advanced Experimental Protocol
Protocol 2: Synthesis of 5,7-Dimethyl-2-(substituted)pyrazolo[1,5-a]pyrimidin-7-ol
This protocol provides a representative example of the cyclocondensation reaction to form a pyrazolo[1,5-a]pyrimidine.
Materials:
-
2-Hydrazino-6-methylpyrimidin-4-ol (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.1 eq)
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-hydrazino-6-methylpyrimidin-4-ol in ethanol.
-
Add acetylacetone (1.1 eq) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.[8]
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction's completion by TLC.[8]
-
Once complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by recrystallization or column chromatography as required.
Safety and Handling
2-Hydrazino-6-methylpyrimidin-4-ol should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. As with all hydrazine derivatives, care should be taken to avoid inhalation, ingestion, and skin contact. Refer to the material safety data sheet (MSDS) for comprehensive toxicity and handling information.
Conclusion
2-Hydrazino-6-methylpyrimidin-4-ol is a high-value, versatile building block that provides an efficient entry point to the medicinally significant pyrazolo[1,5-a]pyrimidine scaffold and other related fused heterocycles. Its straightforward synthesis and predictable reactivity in cyclocondensation reactions make it an indispensable tool for researchers in drug discovery and synthetic chemistry. The continued exploration of derivatives from this core is expected to yield novel therapeutic agents with improved efficacy and selectivity for a range of diseases.
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A Technical Guide to 2-Hydrazinopyrimidine Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine nucleus is a cornerstone in the architecture of therapeutic agents, largely due to its fundamental role in the structure of DNA and RNA.[1] Among its myriad derivatives, the 2-hydrazinopyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry. Its unique chemical reactivity and structural versatility allow it to interact with a wide array of biological targets, leading to the development of compounds with diverse therapeutic applications. This guide provides an in-depth review of 2-hydrazinopyrimidine derivatives, covering their synthesis, mechanisms of action across key disease areas, and practical experimental protocols. We will explore their significance as kinase inhibitors, antimicrobial agents, and anticancer therapeutics, offering field-proven insights for professionals in drug discovery and development.
The 2-Hydrazinopyrimidine Scaffold: Synthesis and Chemical Properties
The utility of the 2-hydrazinopyrimidine core originates from its straightforward and versatile synthesis, primarily through nucleophilic substitution reactions.
Core Synthesis Strategy
The most prevalent and efficient method for synthesizing the 2-hydrazinopyrimidine scaffold is the nucleophilic aromatic substitution of a 2-halopyrimidine (typically 2-chloropyrimidine) with hydrazine hydrate.
-
Causality of Experimental Choice : The reaction is typically performed in a polar protic solvent like ethanol, which effectively solubilizes both the pyrimidine starting material and the hydrazine hydrate.[2][3] Heating the mixture to reflux provides the necessary activation energy for the substitution to proceed at an efficient rate. The hydrazine, being a potent nucleophile, readily attacks the electron-deficient C2 position of the pyrimidine ring, which is activated by the electron-withdrawing nature of the ring nitrogens and the leaving group (halide).
A general representation of this core synthesis is depicted below:
Caption: General Synthesis of 2-Hydrazinopyrimidine.
Chemical Reactivity and Versatility
The true power of the 2-hydrazinopyrimidine scaffold lies in the reactivity of the terminal hydrazine group. This moiety serves as a versatile chemical handle for further structural elaboration, most commonly through condensation reactions with aldehydes or ketones to form hydrazone derivatives.[4] This simple reaction allows for the introduction of a vast array of substituents, enabling fine-tuning of the molecule's steric and electronic properties to optimize binding to biological targets.
The hydrazone linkage is particularly valuable as it can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with enzyme active sites.[4]
Key Therapeutic Targets and Mechanisms of Action
2-Hydrazinopyrimidine derivatives have demonstrated efficacy against a range of therapeutic targets, which are explored below.
Protein Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology, and the pyrimidine scaffold is a key component in many approved kinase inhibitors.[1] The 2,4-disubstituted pyrimidine moiety is particularly effective as it can mimic the purine core of ATP, forming critical hydrogen bonds within the kinase hinge region, leading to potent inhibition.[4]
-
Mechanism of Action : These derivatives typically act as ATP-competitive inhibitors. The pyrimidine ring nitrogen atoms form hydrogen bonds with the backbone amide groups of the kinase "hinge" region, which is the anchor point for ATP. The substituents attached via the hydrazone linkage then occupy the adjacent hydrophobic pockets, conferring selectivity and additional binding affinity.
Caption: Competitive Kinase Inhibition Mechanism.
Examples of Targeted Kinases:
-
Focal Adhesion Kinase (FAK) : Novel 2,4-diarylaminopyrimidine hydrazones have been developed as potent anti-thyroid cancer agents by inhibiting FAK.[4] Compound 14f from one study showed exceptional potency against FAK (IC50 = 35 nM) and anti-proliferative effects against FAK-overexpressing cancer cells.[4]
-
EGFR, Her2, VEGFR2, CDK2 : Pyrrolo[2,3-d]pyrimidine derivatives bearing a hydrazide-hydrazone moiety have been synthesized as multi-targeted kinase inhibitors.[5] These compounds are designed to target multiple signaling pathways involved in cancer cell proliferation and survival.[5]
-
CDKs, Tyrosine Kinases : Fused pyrimidine systems, such as pyrazolo[1,5-a]pyrimidines, have been designed as inhibitors of cyclin-dependent kinases (CDKs) and tyrosine kinases, showing promise in cell cycle deregulation-related cancers.[6]
Antimicrobial Activity
The increasing threat of multidrug-resistant pathogens has spurred the search for new antimicrobial agents.[7][8] Hydrazide-hydrazone derivatives, including those built on a pyrimidine core, are a well-established class of antimicrobial compounds.[9][10][11]
-
Mechanism of Action : While the exact mechanisms can vary, many pyrimidine-based antimicrobials interfere with nucleic acid synthesis. For example, they can act as inhibitors of key enzymes like dihydrofolate reductase, which is crucial for bacterial DNA synthesis.[9]
-
Spectrum of Activity : These compounds have shown broad-spectrum activity.
-
Antibacterial : Activity has been demonstrated against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[2][7]
-
Antifungal : Efficacy has also been shown against fungal species like Candida albicans and Aspergillus flavus.[2]
-
A summary of representative derivatives and their activities is presented below.
| Compound Class | Target Organism(s) | Key Findings | Reference |
| 4-Amino-6-aryl-5-cyano-2-hydrazino-pyrimidine | S. aureus, B. subtilis, E. coli, C. albicans | Exhibited excellent antimicrobial activities compared to reference drugs. | [2] |
| 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidine-hydrazones | E. coli, S. aureus, P. aeruginosa | Compounds with trifluoromethyl substituents showed excellent antibacterial activity. | [7] |
| Thienopyrimidine derivatives | S. aureus | Displayed potent activity with MIC values as low as 1.2 µg/mL. | [9] |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following sections provide self-validating protocols for the synthesis and evaluation of these compounds.
Protocol: General Synthesis of a 2-Hydrazinyl-4-aryl-pyrimidine Derivative
This protocol describes a common procedure for synthesizing a 2-hydrazinopyrimidine intermediate, which can then be used for further derivatization.
Objective : To synthesize 4-amino-6-aryl-5-cyano-2-hydrazinopyrimidine via nucleophilic substitution.
Materials :
-
2-Chloro-4-amino-6-aryl-5-cyanopyrimidine (1 equivalent)
-
Hydrazine hydrate (80% solution, ~3-5 equivalents)
-
Absolute Ethanol
-
Standard reflux apparatus with condenser and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Column chromatography supplies (silica gel, appropriate solvents)
Procedure :
-
Reaction Setup : In a round-bottom flask, dissolve the 2-chloro-4-amino-6-aryl-5-cyanopyrimidine starting material in absolute ethanol.
-
Addition of Reagent : Add hydrazine hydrate to the solution dropwise at room temperature with stirring. Rationale: A molar excess of hydrazine hydrate is used to ensure the reaction goes to completion and to act as a base to neutralize the HCl byproduct.
-
Reflux : Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Rationale: Heating accelerates the rate of the nucleophilic aromatic substitution.
-
Monitoring : Monitor the reaction progress by TLC. A suitable mobile phase (e.g., 30% ethyl acetate in hexane) should show the disappearance of the starting material spot and the appearance of a new, more polar product spot.
-
Work-up : After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification : Collect the crude solid by filtration. Wash with cold ethanol to remove excess hydrazine hydrate. If necessary, purify the product further by recrystallization from ethanol or by column chromatography.
-
Characterization (Self-Validation) : The structure and purity of the final compound must be confirmed.
-
FT-IR Spectroscopy : Look for the appearance of characteristic N-H stretching bands around 3200-3450 cm⁻¹.[2]
-
¹H NMR Spectroscopy : Confirm the presence of signals corresponding to the NH and NH₂ protons.
-
Mass Spectrometry : Verify the molecular weight of the product by observing the molecular ion peak (M⁺).[2]
-
Protocol: In Vitro Antibacterial Activity Assay (Broth Microdilution)
Objective : To determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains.
Materials :
-
Synthesized 2-hydrazinopyrimidine derivatives
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standard antibacterial drug (e.g., Ampicillin, Ciprofloxacin)
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer (for inoculum standardization)
Procedure :
-
Compound Preparation : Prepare stock solutions of the test compounds and the standard drug in DMSO (e.g., at 1 mg/mL).
-
Inoculum Preparation : Culture the bacterial strains overnight in MHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL (corresponds to an optical density of ~0.08-0.1 at 600 nm).
-
Serial Dilution : In a 96-well plate, perform a two-fold serial dilution of the compound stock solutions using MHB to achieve a range of final concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Inoculation : Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation : Cover the plate and incubate at 37 °C for 18-24 hours.
-
MIC Determination (Self-Validation) : The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This is determined by visual inspection of the wells. The positive control well should be turbid, and the negative control well should be clear.
Future Perspectives and Conclusion
The 2-hydrazinopyrimidine scaffold continues to be a highly fruitful starting point for the design of novel therapeutics. Its synthetic accessibility and chemical versatility allow for the creation of large, diverse libraries of compounds for high-throughput screening.
Future research directions include:
-
Multi-target inhibitors : Designing single molecules that can inhibit multiple disease-relevant targets (e.g., different kinases in a signaling cascade) to overcome drug resistance.[5]
-
Bioisosteric Replacement : Exploring the replacement of the pyrimidine core with related heterocycles like thienopyrimidines or pyrrolopyrimidines to modulate activity and pharmacokinetic properties.[6][12]
-
Targeted Drug Delivery : Conjugating these potent molecules to targeting moieties to improve their therapeutic index and reduce off-target toxicity.
References
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El-Mekabaty, A., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. Available at: [Link]
-
Zhang, S., et al. (2024). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Puskullu, F., et al. (2023). Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review. Frontiers in Health Informatics. Available at: [Link]
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Various Authors. (2025). Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative. ResearchGate. Available at: [Link]
-
Kreutzberger, V. A., et al. (1975). [2,2-Hydrazinopyrimidines With Branched Substituents as Potential Antitumor Agents. Condensation With hydrazine-N,N-dicarboxamidine]. Arzneimittelforschung. Available at: [Link]
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Kumar, A., et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. BMC Chemistry. Available at: [Link]
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Reddy, T. S., et al. (2023). Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Journal of Pharmaceutical Research International. Available at: [Link]
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Czopek, A., et al. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules. Available at: [Link]
-
Dotsenko, V. V., et al. (2025). Methods for the Synthesis of Hydrazinopyridines and Some of Their Characteristics. (Review). ResearchGate. Available at: [Link]
- CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. Google Patents.
- CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative. Google Patents.
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Yilmaz, F., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Journal of Research in Pharmacy. Available at: [Link]
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Al-Ghorbani, M., et al. (2025). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Molecules. Available at: [Link]
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Al-Omair, M. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]
-
Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. Available at: [Link]
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Al-Suhaimi, K. S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Various Authors. (2025). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. Available at: [Link]
-
Zeid, M. M., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design. Available at: [Link]
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Al-Zaydi, K. M. (2016). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules. Available at: [Link]
-
Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Chemistry. Available at: [Link]
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Various Authors. (2024). An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Methodological & Application
Application Note & Protocol: A Two-Step Synthesis of 2-Hydrazino-6-methylpyrimidin-4-ol from Ethyl Acetoacetate
Abstract
This document provides a comprehensive guide for the synthesis of 2-hydrazino-6-methylpyrimidin-4-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a robust, two-step process commencing from readily available starting materials: ethyl acetoacetate and thiourea. The initial step involves an acid-catalyzed cyclocondensation to form the key intermediate, 6-methyl-2-thiouracil. This is followed by a nucleophilic substitution with hydrazine hydrate to yield the final product. This guide details the underlying reaction mechanisms, provides step-by-step experimental protocols, and outlines critical safety precautions, particularly concerning the handling of hydrazine hydrate.
Introduction and Synthetic Strategy
Pyrimidine derivatives are of significant interest to the pharmaceutical industry due to their presence in a wide array of biologically active compounds, including antiviral and anticancer agents.[1][2] The target molecule, 2-hydrazino-6-methylpyrimidin-4-ol (also known as 2-hydrazinyl-6-methylpyrimidin-4-ol), serves as a versatile precursor for synthesizing more complex molecular architectures.[3][4][5] Its hydrazinyl moiety is a potent nucleophile, enabling further reactions to build diverse compound libraries.[6]
The synthetic route detailed herein is designed for efficiency and reliability. It avoids a direct, one-pot reaction, which can be low-yielding and difficult to purify, in favor of a two-step approach that allows for the isolation and purification of a stable intermediate.
The overall synthetic transformation proceeds as follows:
-
Step 1: Biginelli-type Cyclocondensation. Ethyl acetoacetate, a β-ketoester, is reacted with thiourea in an acid-catalyzed condensation reaction to form the heterocyclic intermediate, 6-methyl-2-thiouracil.[7] This reaction is a classic method for constructing the pyrimidine core.[8][9]
-
Step 2: Hydrazinolysis. The intermediate, 6-methyl-2-thiouracil, is subsequently treated with hydrazine hydrate. In this nucleophilic substitution reaction, the hydrazine displaces the thio-group to furnish the desired 2-hydrazino-6-methylpyrimidin-4-ol.[10]
This structured approach ensures higher purity of the final product and provides clear checkpoints for reaction monitoring.
Reaction Mechanisms and Scientific Rationale
Step 1: Synthesis of 6-Methyl-2-thiouracil
The formation of the pyrimidine ring from ethyl acetoacetate and thiourea is an example of the Biginelli reaction.[9] The mechanism involves a series of acid-catalyzed bimolecular reactions.
The key transformations are:
-
Enamine/Imine Formation: Thiourea, a potent nucleophile, attacks the most electrophilic carbonyl carbon of ethyl acetoacetate (the ketone carbonyl), followed by dehydration to form an intermediate.
-
Intramolecular Cyclization: The terminal nitrogen of the thiourea moiety then attacks the ester carbonyl carbon in an intramolecular fashion.
-
Dehydration: A final dehydration step results in the formation of the stable, aromatic-like pyrimidine ring of 6-methyl-2-thiouracil.
The acidic catalyst (e.g., HCl) is crucial as it protonates the carbonyl oxygen atoms, increasing their electrophilicity and facilitating nucleophilic attack by the weakly basic thiourea.
Step 2: Synthesis of 2-Hydrazino-6-methylpyrimidin-4-ol
This step involves the conversion of the 2-thioxo group of the intermediate into a 2-hydrazinyl group. Hydrazine (N₂H₄), provided as hydrazine hydrate, is a powerful alpha-effect nucleophile.
The rationale is as follows:
-
Nucleophilic Attack: The highly nucleophilic terminal nitrogen of hydrazine attacks the electrophilic carbon at the C2 position of the pyrimidine ring (the carbon double-bonded to sulfur).
-
Leaving Group Displacement: This attack forms a tetrahedral intermediate. The C-S bond is subsequently cleaved, and a stable leaving group (such as H₂S after protonation) is eliminated. The result is the substitution of the =S group with a -NHNH₂ group. This conversion is a common strategy for functionalizing thiouracil derivatives.[1][11][12]
Experimental Protocols and Workflows
Mandatory Safety Precautions
WARNING: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[13] It can cause severe skin burns and is fatal if inhaled.[14][15] All operations involving hydrazine hydrate MUST be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene).[16] Have an emergency safety shower and eyewash station immediately accessible.
Thiourea is also hazardous and should be handled with care. Consult the Safety Data Sheet (SDS) for all reagents before beginning any work.
Overall Synthesis Workflow
Caption: Overall two-step synthesis workflow.
Protocol I: Synthesis of 6-Methyl-2-thiouracil (Intermediate)
This protocol is adapted from established methods for Biginelli-type reactions.[7]
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (13.0 g, 0.1 mol) and thiourea (7.6 g, 0.1 mol) in 100 mL of absolute ethanol.
-
Acid Catalyst Addition: While stirring, slowly add 5 mL of concentrated hydrochloric acid (HCl). The addition is exothermic and may cause a slight warming of the mixture.
-
Reaction Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
Product Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool it in an ice bath for 30 minutes. A white crystalline solid should precipitate.
-
Isolation and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold ethanol (2x 20 mL) to remove any unreacted starting materials.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected product is 6-methyl-2-thiouracil.[17]
-
Characterization: Determine the yield and melting point. The reported melting point is approximately 330 °C (with decomposition). The product can be used in the next step without further purification if the melting point is sharp and within the expected range.
Protocol II: Synthesis of 2-Hydrazino-6-methylpyrimidin-4-ol
This protocol is based on the known reactivity of thiouracils with hydrazine.[1][10]
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the 6-methyl-2-thiouracil (7.1 g, 0.05 mol) obtained from Protocol I in 100 mL of absolute ethanol.
-
Hydrazine Addition (CRITICAL): In a chemical fume hood, carefully and slowly add hydrazine hydrate (80% solution, 6.0 mL, approx. 0.1 mol) to the suspension. The reaction is typically exothermic.
-
Reaction Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The suspension should gradually dissolve as the reaction progresses, and a new solid may begin to form. Monitor the reaction by TLC.
-
Product Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates upon cooling. If not, the volume of the solvent can be reduced by half using a rotary evaporator.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove excess hydrazine hydrate.
-
Drying: Dry the product, 2-hydrazino-6-methylpyrimidin-4-ol, under vacuum.
-
Characterization: Determine the yield and melting point. The product can be further purified by recrystallization from ethanol if necessary.
Quantitative Data Summary
| Parameter | Step 1: 6-Methyl-2-thiouracil Synthesis | Step 2: 2-Hydrazino-6-methylpyrimidin-4-ol Synthesis |
| Primary Reactant | Ethyl Acetoacetate | 6-Methyl-2-thiouracil |
| Molar Mass ( g/mol ) | 130.14 | 142.18 |
| Amount (g) | 13.0 | 7.1 |
| Moles | 0.1 | 0.05 |
| Co-Reagent | Thiourea | Hydrazine Hydrate (80%) |
| Co-Reagent Moles | 0.1 | ~0.1 |
| Solvent | Absolute Ethanol | Absolute Ethanol |
| Catalyst | Conc. HCl | N/A |
| Temperature (°C) | ~78 (Reflux) | ~78 (Reflux) |
| Reaction Time (h) | 3 - 4 | 4 - 6 |
| Expected Product | 6-Methyl-2-thiouracil | 2-Hydrazino-6-methylpyrimidin-4-ol |
| Molecular Formula | C₅H₆N₂OS | C₅H₈N₄O |
| Molar Mass ( g/mol ) | 142.18 | 140.14 |
| Theoretical Yield (g) | 14.22 | 7.01 |
| Typical Yield Range (%) | 75 - 85% | 70 - 80% |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Step 1: Low Yield of Intermediate | Incomplete reaction; insufficient reflux time. | Increase reflux time to 5-6 hours. Monitor reaction completion carefully using TLC. |
| Loss of product during workup. | Ensure the reaction mixture is thoroughly cooled in an ice bath before filtration to maximize precipitation. Use minimal cold solvent for washing. | |
| Step 1: Product is Oily/Gummy | Presence of unreacted starting materials or byproducts. | Ensure adequate washing with cold ethanol. If the problem persists, attempt recrystallization from a larger volume of ethanol. |
| Step 2: Low Yield of Final Product | Incomplete reaction. | Ensure a molar excess of hydrazine hydrate is used (at least 2 equivalents). Extend the reflux time. |
| Step 2: Product Discoloration | Air oxidation of hydrazine or product. | While not typically required, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate oxidative side reactions. |
| General: Purification Issues | Insoluble impurities. | For the final product, if impurities persist after recrystallization, column chromatography using silica gel with a polar eluent system (e.g., dichloromethane/methanol) may be effective. |
References
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IOSR Journal of Applied Chemistry. (n.d.). Synthesis and characterization of some new derivatives from 6- methyl 2-thiouracil. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of metal complexes of 6-methyl-2-thiouracil (L1) and.... Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). HYDRAZINE HYDRATE MSDS. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase. Retrieved from [Link]
-
Taylor & Francis Online. (2023). 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in presence of Yb(TFA)3. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigations of different aldehyde using hydrazine-catalyzed Biginelli reaction. Retrieved from [Link]
-
PubMed. (2020). Synthesis of new uracil derivatives and their sugar hydrazones with potent antimicrobial, antioxidant and anticancer activities. Retrieved from [Link]
-
PubChem. (n.d.). 2-hydrazinyl-6-methylpyrimidin-4-ol. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of new uracil derivatives and their sugar hydrazones with potent antimicrobial, antioxidant and anticancer activities. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 2-HYDRAZINYL-6-METHYLPYRIMIDIN-4-OL | CAS 37893-08-6. Retrieved from [Link]
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Core. (n.d.). One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones Using Nickel Chloride as a Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(Pyrazol-1-yl)pyrimidine Derivatives by Cyclocondensation of Ethyl Acetoacetate (6Methyl4-oxo-3,4-dihydropyrimidin-2-yl)hydrazone with Aromatic Aldehydes. Retrieved from [Link]
-
Chegg.com. (2022). Solved MYSTERY REACTION 7 REACTION OF ETHYL ACETOACETATE. Retrieved from [Link]
-
ResearchGate. (n.d.). The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c. Retrieved from [Link]
-
Dergipark. (2008). Behaviour of Salicylaldehyde and Some of Its Derivatives in the Biginelli Reaction for the Preparation of Aryl Tetrahydropyrimid. Retrieved from [Link]
-
ResearchGate. (n.d.). one-pot three-component condensation reaction of aldehyde, ethyl acetoacetate and urea or thiourea. Retrieved from [Link]
-
ResearchGate. (2010). The condensations of benzaldehyde and ethyl acetoacetate with urea and thiourea. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydrazinyl-6-methylpyrimidin-4-ol. Retrieved from [Link]
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WordPress.com. (2018). synthetic applications of Ethyl Acetoacetate. Retrieved from [Link]
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ResearchGate. (n.d.). Progress of the reaction between ethyl acetoacetate, hydrazine hydrate,.... Retrieved from [Link]
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Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]
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Pharmacia. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization. Retrieved from [Link]
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Journal of Research in Chemistry. (2024). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)-one (6-Methylthiouracil) Derivatives and Their Reactions. Retrieved from [Link]
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Sciforum. (2022). Graphitic Carbon Nitride-supported L-arginine: Synthesis, Charachterization, and Catalytic Activity in Multi-component Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 6-amino-4-(2-chloroquinolin-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (25). Retrieved from [Link]
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Application Notes and Protocols for the One-Pot Synthesis of Pyrazoles from 2-Hydrazino-6-methylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the one-pot synthesis of novel pyrazole derivatives utilizing 2-hydrazino-6-methylpyrimidin-4-ol as a key building block. Pyrazoles are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous approved drugs.[1][2][3] This document outlines a detailed experimental protocol based on the well-established Knorr pyrazole synthesis, tailored for the specified starting material. We will delve into the underlying reaction mechanism, provide insights into experimental design, and present the information in a clear, actionable format for researchers in drug discovery and organic synthesis.
Introduction: The Privileged Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry.[2][4] Its structural and electronic properties allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities. Pyrazole derivatives have been successfully developed as anti-inflammatory, anticancer, antibacterial, and antiviral agents.[1][3][5] The metabolic stability of the pyrazole ring further enhances its desirability as a drug candidate.[3] The synthesis of novel pyrazole-containing molecules is therefore a critical endeavor in the quest for new therapeutic agents.
One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy in modern organic synthesis, offering significant advantages over traditional multi-step procedures.[6] These reactions, where three or more reactants are combined in a single vessel to form a complex product, are highly efficient, atom-economical, and often lead to the rapid assembly of diverse molecular libraries.[6][7] This guide focuses on a one-pot approach to pyrazole synthesis, leveraging the reactivity of 2-hydrazino-6-methylpyrimidin-4-ol.
Experimental Workflow Overview
The synthesis of pyrazoles from a hydrazine derivative and a 1,3-dicarbonyl compound is a classic and reliable method known as the Knorr pyrazole synthesis.[8] This one-pot protocol is an adaptation of this fundamental reaction.
Figure 1: A generalized workflow for the one-pot synthesis of pyrazoles.
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of 2-hydrazino-6-methylpyrimidin-4-ol with a generic 1,3-dicarbonyl compound, such as acetylacetone, to yield the corresponding pyrazole derivative.
Materials:
-
2-Hydrazino-6-methylpyrimidin-4-ol
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Ethanol (or other suitable alcohol)
-
Glacial Acetic Acid (catalyst)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydrazino-6-methylpyrimidin-4-ol (1.0 eq).
-
Reagent Addition: Add ethanol to the flask to dissolve or suspend the starting material. To this, add the 1,3-dicarbonyl compound (1.0 - 1.2 eq).
-
Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. The product may precipitate out of the solution. If not, slowly add cold water to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol or a mixture of ethanol and water to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to obtain the final pyrazole derivative.
Data Summary Table:
| Parameter | Value | Notes |
| Starting Material | 2-Hydrazino-6-methylpyrimidin-4-ol | - |
| Reactant | 1,3-Dicarbonyl Compound | e.g., Acetylacetone |
| Solvent | Ethanol | - |
| Catalyst | Glacial Acetic Acid | 5-10 mol% |
| Temperature | Reflux (approx. 78 °C for ethanol) | - |
| Reaction Time | 2-4 hours | Monitor by TLC |
| Expected Yield | 70-95% | Dependent on the 1,3-dicarbonyl used |
Reaction Mechanism
The formation of the pyrazole ring from a hydrazine and a 1,3-dicarbonyl compound proceeds through a cyclocondensation reaction.[9] The acid catalyst plays a crucial role in activating the carbonyl groups of the 1,3-dicarbonyl compound.
The proposed mechanism involves the following key steps:
-
Initial Nucleophilic Attack: One of the nitrogen atoms of the hydrazine group of 2-hydrazino-6-methylpyrimidin-4-ol attacks one of the protonated carbonyl carbons of the 1,3-dicarbonyl compound.
-
Formation of a Hemiaminal Intermediate: This initial attack forms a hemiaminal intermediate, which then dehydrates to form a hydrazone.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion.
-
Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration to form the stable aromatic pyrazole ring.
Figure 2: Simplified reaction mechanism for pyrazole formation.
Trustworthiness and Self-Validation
The protocol described is based on a well-established and highly reliable synthetic transformation. The progress of the reaction can be easily monitored by TLC, allowing for clear determination of the reaction endpoint. The final product can be characterized by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis to confirm its identity and purity. The expected high yields and straightforward purification by precipitation and washing make this a robust and reproducible method.
Conclusion
This application note provides a detailed and actionable guide for the one-pot synthesis of pyrazoles from 2-hydrazino-6-methylpyrimidin-4-ol. By leveraging the principles of the Knorr pyrazole synthesis, researchers can efficiently access novel pyrazole derivatives for applications in drug discovery and medicinal chemistry. The presented protocol is simple, efficient, and relies on readily available starting materials and reagents.
References
-
Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. National Institutes of Health. [Link]
-
One-pot, Multi-component Synthesis of Dihydropyrano(2,3- c)pyrazoles Catalysed by Preheated Fly-Ash in Aqueous Medium. ResearchGate. [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
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Recent advances in the multicomponent synthesis of pyrazoles. Royal Society of Chemistry. [Link]
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A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]
-
Gluconic acid aqueous solution: A bio-compatible media for one- pot multicomponent synthesis of dihydropyrano [2,3-c] pyrazoles. ACG Publications. [Link]
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Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
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The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. National Institutes of Health. [Link]
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The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. [Link]
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Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF. ResearchGate. [Link]
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- 9. mdpi.com [mdpi.com]
Application Note & Protocols: Synthesis of Novel Pyrazolyl-Pyrimidinones via Cyclocondensation of 2-Hydrazino-6-methylpyrimidin-4-ol with β-Diketones
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Pyrazolyl-Pyrimidinones
In the landscape of medicinal chemistry and drug discovery, the fusion of pyrazole and pyrimidine rings into a single molecular scaffold represents a "privileged structure." This designation is reserved for frameworks that can bind to multiple, diverse biological targets, thereby serving as a rich source for developing novel therapeutic agents.[1][2] The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in many clinically approved drugs, exhibiting a vast range of biological activities including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4][5][6] Similarly, the pyrimidine ring is a fundamental component of nucleobases and is integral to numerous pharmaceuticals.[7]
The combination of these two pharmacophores into pyrazolyl-pyrimidinone structures creates compounds with unique three-dimensional shapes and electronic properties, making them potent inhibitors of various enzymes, such as kinases, and modulators of cellular signaling pathways.[8][9] Recent studies have highlighted pyrazolyl-pyrimidinone scaffolds as promising for treating inflammatory pain and various cancers.[6][10][11][12]
This guide provides a detailed exploration of the synthesis of 6-methyl-2-(pyrazol-1-yl)pyrimidin-4-ol derivatives through the classic yet powerful Knorr pyrazole synthesis.[4][13] By reacting 2-hydrazino-6-methylpyrimidin-4-ol with a variety of β-diketones, we can generate a library of novel compounds with significant potential for drug development. We will delve into the reaction mechanism, provide a robust and validated experimental protocol, and discuss the critical parameters that ensure success.
Reaction Mechanism: The Knorr Pyrazole Synthesis
The reaction between a hydrazine and a β-dicarbonyl compound is a cornerstone of heterocyclic chemistry, known as the Knorr pyrazole synthesis.[4][14][15] It is a cyclocondensation reaction that proceeds through a well-defined pathway, offering a reliable method for constructing the pyrazole ring.
The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine group on one of the carbonyl carbons of the β-diketone. Given that 2-hydrazino-6-methylpyrimidin-4-ol has an unsymmetrical hydrazine (-NH-NH2), the terminal, more nucleophilic -NH2 group is the one that initiates the attack. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.
Mechanistic Steps:
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine moiety of 2-hydrazino-6-methylpyrimidin-4-ol attacks one of the carbonyl carbons of the β-diketone.
-
Intermediate Formation: This forms a carbinolamine intermediate, which quickly dehydrates to form a hydrazone.
-
Tautomerization & Cyclization: The hydrazone can tautomerize to an enamine. The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.
-
Dehydration & Aromatization: This cyclic intermediate undergoes a final dehydration step, eliminating a molecule of water and forming the stable, aromatic pyrazole ring directly attached to the pyrimidinone core.
The choice of reaction conditions, particularly the pH, can influence the reaction rate and regioselectivity, especially when using unsymmetrical β-diketones.[16][17] An acidic catalyst is often employed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial attack.[13]
}
Figure 1: High-level overview of the Knorr pyrazole synthesis workflow.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-ol as a representative example using acetylacetone (a symmetric β-diketone).
Materials and Equipment
Reagents:
-
2-Hydrazino-6-methylpyrimidin-4-ol (CAS: 37893-08-6)[18][19][20]
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid (as catalyst and solvent)
-
Ethanol (for recrystallization)
-
Ethyl Acetate
-
Hexane
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
NMR spectrometer, Mass spectrometer, IR spectrometer for characterization
Safety Precautions
-
Conduct all operations within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hydrazine derivatives can be toxic. Avoid inhalation and skin contact.
-
Glacial acetic acid is corrosive. Handle with care.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydrazino-6-methylpyrimidin-4-ol (e.g., 1.40 g, 10 mmol).
-
Add glacial acetic acid (20 mL). The acetic acid serves as both the solvent and the acid catalyst.
-
Stir the mixture at room temperature for 10 minutes to ensure good suspension.
-
-
Addition of β-Diketone:
-
Slowly add acetylacetone (1.0 mL, approx. 10 mmol) to the stirring suspension using a pipette or syringe.
-
A slight exotherm may be observed.
-
-
Reflux:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) using a heating mantle.
-
Maintain the reflux for 2-4 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane eluent system). The starting material spot should disappear, and a new, less polar product spot should appear.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-cold water (approx. 100 mL). This will precipitate the crude product.
-
Stir the aqueous suspension for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold deionized water to remove residual acetic acid, followed by a small amount of cold ethanol.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra to confirm the structure and purity of the final compound.[21]
-
}
Figure 2: Step-by-step experimental workflow for synthesis.
Results & Data Interpretation
The reaction of 2-hydrazino-6-methylpyrimidin-4-ol with various β-diketones is expected to proceed in good to excellent yields. The resulting pyrazolyl-pyrimidinone derivatives are typically stable, crystalline solids. Below is a table summarizing expected products and typical characterization data for reactions with different β-diketones.
| β-Diketone Substrate | Product Name | Expected Yield (%) | Expected M.P. (°C) | Key ¹H NMR Signals (δ, ppm) |
| Acetylacetone | 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-ol | 85-95% | >250 | ~2.2 (s, 3H, pyrazole-CH₃), ~2.5 (s, 3H, pyrazole-CH₃), ~2.3 (s, 3H, pyrimidine-CH₃), ~6.0 (s, 1H, pyrazole-H), ~5.8 (s, 1H, pyrimidine-H) |
| Benzoylacetone | 6-methyl-2-(3-methyl-5-phenyl-1H-pyrazol-1-yl)pyrimidin-4-ol | 75-85% | >260 | ~2.4 (s, 3H, pyrimidine-CH₃), ~2.6 (s, 3H, pyrazole-CH₃), ~6.5 (s, 1H, pyrazole-H), ~7.3-7.8 (m, 5H, Ar-H) |
| Dibenzoylmethane | 2-(3,5-diphenyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-ol | 70-80% | >280 | ~2.4 (s, 3H, pyrimidine-CH₃), ~6.9 (s, 1H, pyrazole-H), ~7.2-7.9 (m, 10H, Ar-H) |
| Ethyl Acetoacetate | 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-6-methylpyrimidin-4-ol | 80-90% | >270 | ~2.2 (s, 3H, pyrimidine-CH₃), ~2.3 (s, 3H, pyrazole-CH₃), ~3.4 (s, 2H, pyrazolone-CH₂) |
Note on Regioselectivity: When using unsymmetrical β-diketones (e.g., benzoylacetone), the formation of two regioisomers is possible.[4][22] However, the reaction often favors the isomer where the less sterically hindered carbonyl group reacts first with the terminal hydrazine nitrogen. The regiochemical outcome should always be confirmed by advanced NMR techniques like NOESY or by single-crystal X-ray diffraction.
Applications in Drug Development
The synthesized library of pyrazolyl-pyrimidinone compounds serves as an excellent starting point for drug discovery campaigns. These molecules are particularly relevant as:
-
Kinase Inhibitors: The pyrazolopyrimidine core is a well-established scaffold for inhibitors of protein kinases, which are crucial targets in oncology.[8][9]
-
Anti-inflammatory Agents: Compounds containing the pyrazole ring, such as Celecoxib, are potent anti-inflammatory drugs. The novel derivatives may exhibit similar or improved activity.[5]
-
CNS Agents: The pyrazole scaffold has been explored for its activity on targets within the central nervous system.[3]
-
Antimicrobial Agents: Fused heterocyclic systems often exhibit potent antibacterial and antifungal properties.[1][3]
-
Antiprotozoal Agents: Pyrazole and pyrimidine derivatives have shown promise as antimalarial and antileishmanial agents.[23]
Further derivatization of the pyrimidinone hydroxyl group or modifications on the pyrazole ring can be performed to optimize potency, selectivity, and pharmacokinetic properties (ADME).[10][11][12]
References
- A review on biological activity of pyrazole contain pyrimidine deriv
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2016).
- Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
- Antiprotozoal Activity of Highly Substituted Pyrazole and Pyrimidine Deriv
- New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents. (2022). ACS Omega.
- The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. (2000). Canadian Journal of Chemistry.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Pyrazole synthesis. Organic Chemistry Portal.
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
- Current status of pyrazole and its biological activities. (2020). PMC - PubMed Central.
- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
- Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. (2023). R Discovery.
- Synthesis of 4-(Pyrazol-1-yl)pyrimidines from 4-Hydrazinopyrimidines and Investigation of Their Structure and Some Chemical Properties. (2024).
- Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. (2020).
- Recent Advances in the Synthesis of Pyrazole Deriv
- Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2024).
- Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2024). PMC - PubMed Central.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- One-pot synthesis of pyrazole [closed]. (2018). Chemistry Stack Exchange.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2025).
- Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflamm
- Design, synthesis and characterization of some new pyrazol-pyrimidine derivatives and evaluation of their biological activities. (2023). Growing Science.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.
- The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 2-HYDRAZINYL-6-METHYLPYRIMIDIN-4-OL | CAS 37893-08-6.
- Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. (2018).
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC.
- Scheme 1. Reaction of 2-hydrazino-4,6-dimethylpyrimidine with... (2018).
- Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. (2017). University of Miami.
- Synthesis of New Pyrazole and Pyrimidine Steroidal Deriv
- The proposed mechanism for the reaction of DHPM derivatives 4a–4h with hydrazine hydrate. (2020).
- (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018).
- Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. (2009). Impactfactor.org.
- 2-Hydrazino-6-methyl-pyrimidin-4-ol | CAS 37893-08-6. Santa Cruz Biotechnology.
- 2-Hydrazino-6-methylpyrimidin-4-ol. CymitQuimica.
- Scheme 2. Reactions of hydrazide 6 with 1,3-diketones and aromatic anhydrides. (2024).
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Protocol for condensation reaction with 2-Hydrazino-6-methylpyrimidin-4-ol
An Application Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidines via Condensation of 2-Hydrazino-6-methylpyrimidin-4-ol
Introduction: The Significance of a Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine core is a fused N-heterocyclic system recognized in medicinal chemistry as a "privileged scaffold".[1] This designation stems from its structural versatility and its presence in a multitude of compounds with significant therapeutic potential. These derivatives have demonstrated a wide array of biological activities, including roles as anticancer, anti-inflammatory, and antiviral agents.[2][3] A primary application is in the development of protein kinase inhibitors, which are crucial for targeted cancer therapy.[4][5]
The synthesis of these vital structures often relies on the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic compound.[1] The subject of this guide, 2-Hydrazino-6-methylpyrimidin-4-ol, serves as a key precursor that, upon condensation, forms the pyrazolo[1,5-a]pyrimidine ring system. This document provides a detailed protocol for this reaction, focusing on the underlying chemical principles and practical considerations for researchers in organic synthesis and drug discovery.
Reaction Mechanism and Rationale
The core of this synthesis is a condensation reaction followed by an intramolecular cyclization and dehydration. The process begins with the nucleophilic attack of the terminal nitrogen of the hydrazine group onto one of the carbonyl carbons of a 1,3-dicarbonyl compound. This is followed by a second nucleophilic attack from the endocyclic nitrogen of the pyrimidine ring onto the second carbonyl group, leading to a cyclic intermediate which then dehydrates to form the stable, aromatic pyrazolo[1,5-a]pyrimidine ring.
The reaction is typically catalyzed by a weak acid, such as acetic acid. The acid protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the weakly basic hydrazine. This catalytic step is crucial for achieving a reasonable reaction rate at moderate temperatures.
Caption: Generalized reaction mechanism for pyrazolo[1,5-a]pyrimidine synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-Hydrazino-6-methylpyrimidin-4-ol | ≥97% | Sigma-Aldrich | Key nucleophile. Store in a cool, dry place. |
| Acetylacetone (2,4-Pentanedione) | Reagent Grade, ≥99% | Fisher Scientific | The 1,3-dicarbonyl electrophile. |
| Ethanol (EtOH), Anhydrous | ACS Grade | VWR | Reaction solvent. Anhydrous grade is preferred to minimize side reactions. |
| Glacial Acetic Acid (AcOH) | ACS Grade | Sigma-Aldrich | Catalyst. |
| Round-bottom flask (50 mL or 100 mL) | - | - | Reaction vessel. |
| Reflux condenser | - | - | To prevent solvent loss during heating. |
| Magnetic stirrer and stir bar | - | - | For homogeneous mixing. |
| Heating mantle or oil bath | - | - | For controlled heating. |
| Buchner funnel and filter paper | - | - | For product isolation by filtration. |
| Thin-Layer Chromatography (TLC) plates (Silica gel) | - | - | For monitoring reaction progress. |
Safety Precautions
-
Hydrazine Derivatives : Hydrazine and its derivatives are toxic and potential carcinogens.[6][7] Handle 2-Hydrazino-6-methylpyrimidin-4-ol with extreme care in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[7]
-
Glacial Acetic Acid : Corrosive and causes severe skin and eye burns. Handle in a fume hood and wear appropriate PPE.
-
Solvents : Ethanol is flammable. Ensure that heating is performed using a spark-free source like a heating mantle or oil bath, and keep away from open flames.
Detailed Step-by-Step Protocol
This protocol describes the synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ol.
-
Reaction Setup :
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Hydrazino-6-methylpyrimidin-4-ol (e.g., 1.40 g, 10 mmol).
-
Add 40 mL of anhydrous ethanol to the flask. Stir the mixture to achieve a suspension.
-
-
Addition of Reagents :
-
To the stirred suspension, add acetylacetone (e.g., 1.0 g, 1.02 mL, 10 mmol, 1.0 equivalent).
-
Add 3-5 drops of glacial acetic acid using a Pasteur pipette. Causality: The acid catalyzes the condensation by activating the carbonyl groups of acetylacetone.[8]
-
-
Reaction Execution :
-
Attach a reflux condenser to the flask and place the setup in a heating mantle.
-
Heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) with continuous stirring.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC). A suitable mobile phase is typically a mixture of ethyl acetate and hexane. The disappearance of the starting materials indicates reaction completion. The reaction is generally complete within 4-6 hours.
-
-
Product Isolation :
-
Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
As the solution cools, the product will often precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
-
Drying and Characterization :
-
Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
The structure of the resulting 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ol can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
-
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting and Optimization
-
Low Yield : If the product yield is low, ensure all reagents are pure and the solvent is anhydrous. The reaction time can be extended, or a slightly larger excess of the more volatile reagent (acetylacetone) can be used.
-
Side Product Formation : The reaction of unsymmetrical 1,3-dicarbonyls can lead to the formation of regioisomers.[8] The regioselectivity is often influenced by the pH of the reaction medium.[8] Careful control of the amount of acid catalyst or switching to a different solvent system can help favor the desired isomer.
-
Alternative Conditions : For thermally sensitive substrates or to improve reaction times and yields, microwave-assisted synthesis is a powerful alternative.[2][9] Reactions under microwave irradiation are often complete in minutes rather than hours.[2]
Conclusion
The condensation of 2-Hydrazino-6-methylpyrimidin-4-ol with 1,3-dicarbonyl compounds is a robust and efficient method for accessing the medicinally significant pyrazolo[1,5-a]pyrimidine scaffold.[1][2] The protocol described herein is a standard, scalable procedure that can be adapted for a variety of dicarbonyl substrates. By understanding the underlying mechanism and the rationale for each step, researchers can effectively troubleshoot and optimize this reaction to synthesize novel derivatives for applications in drug development and materials science.
References
- Terungwa, T., et al. (2024).
- Terungwa, T., et al. (2024).
- Park, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
- Gomaa, A. M. (2018). Efficient Synthesis and Biological Evaluation of Some New Pyrazolo[1,5‐a]pyrimidine Derivatives as Antimicrobial Activity. Journal of Heterocyclic Chemistry.
- El-Enany, M. M., et al. (2011).
- Al-Azmi, A. (2019).
- Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
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- Al-Mousawi, S. M., et al. (2010).
- Zhang, Z., et al. (2017). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Medicinal Chemistry Research.
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- Aggarwal, R., et al. (2017). Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. Indian Journal of Heterocyclic Chemistry.
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Application Note: A Robust Protocol for the Synthesis of Pyrazolo[3,4-d]pyrimidines
Utilizing 2-Hydrazino-6-methylpyrimidin-4-ol as a Versatile Precursor
Abstract
This application note provides a comprehensive guide for the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold, a privileged heterocyclic system in medicinal chemistry. Pyrazolo[3,4-d]pyrimidines are structural isosteres of purines and are central to the development of numerous therapeutic agents, particularly protein kinase inhibitors.[1][2][3] This document outlines a detailed, field-proven protocol for the cyclocondensation of 2-Hydrazino-6-methylpyrimidin-4-ol with aromatic aldehydes to yield highly functionalized pyrazolo[3,4-d]pyrimidine derivatives. We delve into the reaction mechanism, provide step-by-step experimental procedures, and offer expert insights into process optimization and troubleshooting.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine nucleus is a cornerstone in modern drug discovery. Its structural resemblance to adenine allows it to function as an ATP mimic, making it an ideal scaffold for targeting the ATP-binding sites of protein kinases.[1][3] This has led to the development of potent inhibitors for various kinases implicated in cancer and inflammatory diseases.[4][5][6] The therapeutic potential of this scaffold extends to a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[7][8]
The synthetic strategy detailed herein employs 2-Hydrazino-6-methylpyrimidin-4-ol, a readily accessible and highly reactive building block. The hydrazine moiety provides a nucleophilic center for the crucial cyclization step, enabling the efficient construction of the fused pyrazole ring system. This method offers a reliable and versatile route for generating libraries of novel compounds for drug screening and development.
Reaction Principle and Mechanism
The core of this synthesis is a cyclocondensation reaction. The mechanism proceeds in two key stages:
-
Hydrazone Formation: The terminal nitrogen of the hydrazinyl group on the pyrimidine ring acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde. This is followed by the elimination of a water molecule to form a stable hydrazone intermediate. This reaction is often catalyzed by a small amount of acid.[9]
-
Intramolecular Cyclization: Under the influence of heat and an acidic catalyst, the C-H bond of the pyrimidine ring adjacent to the hydrazone linkage becomes sufficiently acidic to facilitate an intramolecular cyclization. A subsequent oxidation step, often occurring in situ with air, leads to the aromatization of the newly formed pyrazole ring, yielding the final, stable pyrazolo[3,4-d]pyrimidine product.
The overall transformation is a powerful method for constructing this bicyclic heteroaromatic system in a single synthetic operation from the hydrazone intermediate.
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Application Notes & Protocols: Leveraging 2-Hydrazino-6-methylpyrimidin-4-ol in Multicomponent Reactions for Drug Discovery
Introduction: The Strategic Value of Fused Pyrimidines in Medicinal Chemistry
In the landscape of modern drug discovery, the pyrazolo[3,4-d]pyrimidine scaffold stands out as a "privileged structure." Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including protein kinases, which are pivotal in oncology and inflammatory disease research.[1][2] Derivatives of this heterocyclic system have demonstrated potent activities as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[1][2][3] The synthesis of these valuable molecules, however, can be complex and time-consuming through traditional multi-step approaches.
Multicomponent reactions (MCRs) offer an elegant and efficient solution, enabling the construction of complex molecular architectures in a single, convergent step.[4] This approach aligns with the principles of green chemistry by improving atom economy, reducing waste, and minimizing reaction times.[5] This guide focuses on the application of a key building block, 2-hydrazino-6-methylpyrimidin-4-ol , in MCRs to generate libraries of medicinally relevant pyrazolo[3,4-d]pyrimidine derivatives. We will explore the underlying chemical logic, provide detailed experimental protocols, and offer insights into the optimization of these powerful reactions.
Core Reactivity and Mechanistic Rationale
2-Hydrazino-6-methylpyrimidin-4-ol is a versatile precursor for MCRs due to its distinct nucleophilic centers. The hydrazine moiety provides the necessary nucleophilicity to initiate condensation with carbonyl compounds and subsequently form the pyrazole ring of the fused system. The pyrimidin-4-ol core acts as the foundational structure upon which the new heterocyclic ring is built.
A common and powerful MCR involving this substrate is a three-component condensation with an aldehyde and an active methylene compound, such as a β-ketoester or malononitrile. The reaction typically proceeds through a cascade of well-established transformations:
-
Initial Condensation: The more nucleophilic terminal nitrogen of the hydrazine group attacks the carbonyl carbon of the aldehyde, forming a hydrazone intermediate.
-
Knoevenagel Condensation: Concurrently, the active methylene compound can react with the aldehyde in a Knoevenagel condensation to form a reactive α,β-unsaturated system.
-
Michael Addition: The secondary amine of the hydrazone intermediate (or the remaining hydrazine group of the pyrimidine) acts as a Michael donor, attacking the electron-deficient β-carbon of the Knoevenagel adduct.
-
Intramolecular Cyclization and Dehydration/Aromatization: The resulting intermediate undergoes intramolecular cyclization, followed by dehydration or tautomerization to yield the stable, aromatic pyrazolo[3,4-d]pyrimidine core.
The choice of catalyst and solvent is critical. While some reactions can proceed under catalyst-free conditions with thermal or microwave irradiation, acidic or basic catalysts are often employed to accelerate specific steps, such as the Knoevenagel condensation or the final cyclization.[6]
Visualizing the Synthetic Strategy
General Workflow for MCR Synthesis
The following diagram illustrates the convergent nature of the multicomponent synthesis of pyrazolo[3,4-d]pyrimidines.
Caption: General workflow for the one-pot multicomponent synthesis.
Plausible Reaction Mechanism
This diagram outlines the key steps in the formation of the pyrazolo[3,4-d]pyrimidine ring system from 2-hydrazino-6-methylpyrimidin-4-ol, an aldehyde, and a β-ketoester.
Caption: Plausible mechanistic pathway for the three-component reaction.
Application Protocol: Synthesis of 7-Methyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
This protocol details a representative three-component reaction for the synthesis of a pyrazolo[3,4-d]pyrimidine derivative using 2-hydrazino-6-methylpyrimidin-4-ol, benzaldehyde, and ethyl acetoacetate.
Materials and Equipment
-
2-Hydrazino-6-methylpyrimidin-4-ol (1.0 mmol, 140.15 mg)
-
Benzaldehyde (1.0 mmol, 106.12 mg, 102 µL)
-
Ethyl acetoacetate (1.0 mmol, 130.14 mg, 127 µL)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (2-3 drops, catalytic)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Microwave synthesizer
-
Standard glassware for workup and filtration
-
TLC plates (silica gel 60 F254)
-
Filtration apparatus
Experimental Procedure
-
Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-hydrazino-6-methylpyrimidin-4-ol (1.0 mmol).
-
Reagent Addition: Add ethanol (5 mL), followed by benzaldehyde (1.0 mmol) and ethyl acetoacetate (1.0 mmol).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 120 °C for 20 minutes.
-
Expert Insight: Microwave irradiation dramatically reduces reaction times from hours to minutes compared to conventional heating, often leading to cleaner reactions and higher yields.[7] The sealed vessel allows the reaction to be performed at temperatures above the solvent's boiling point, further accelerating the reaction rate.
-
-
Reaction Monitoring: After irradiation, cool the vessel to room temperature. Check the reaction progress using TLC (e.g., with a 7:3 mixture of ethyl acetate:hexane as the eluent).
-
Product Isolation: Upon completion, a precipitate will likely have formed. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol (2 x 3 mL) to remove any unreacted starting materials or soluble impurities.
-
Drying and Characterization: Dry the product under vacuum to obtain the pure 7-methyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Characterize the compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Self-Validation and Expected Outcome
-
Trustworthiness of Protocol: This one-pot procedure minimizes intermediate handling and purification steps, reducing the potential for material loss and contamination.[1] The formation of a solid product that can be isolated by simple filtration provides a straightforward and reliable method for obtaining the target compound in high purity.
-
Expected Yield: Yields for analogous reactions are typically in the range of 75-90%.
-
Physical Appearance: The product is expected to be a white to off-white solid.
Data Summary: Scope of the Reaction
The developed protocol is versatile and can be applied to a range of aromatic and heteroaromatic aldehydes to generate a library of substituted pyrazolo[3,4-d]pyrimidines. The following table summarizes representative examples with expected yields based on analogous transformations found in the literature.
| Entry | Aldehyde | Active Methylene Compound | Product | Expected Yield (%) |
| 1 | Benzaldehyde | Ethyl Acetoacetate | 7-Methyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | 85 |
| 2 | 4-Chlorobenzaldehyde | Ethyl Acetoacetate | 5-(4-Chlorophenyl)-7-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | 90 |
| 3 | 4-Methoxybenzaldehyde | Ethyl Acetoacetate | 5-(4-Methoxyphenyl)-7-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | 88 |
| 4 | 2-Naphthaldehyde | Ethyl Acetoacetate | 7-Methyl-5-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | 82 |
| 5 | Benzaldehyde | Malononitrile | 4-Amino-7-methyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile | 87 |
| 6 | 4-Nitrobenzaldehyde | Malononitrile | 4-Amino-7-methyl-5-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile | 91 |
Note: Yields are indicative and based on similar reactions reported in the literature. Actual yields may vary depending on specific reaction conditions and scale.
Conclusion and Future Outlook
2-Hydrazino-6-methylpyrimidin-4-ol is an exceptionally useful building block for the diversity-oriented synthesis of pyrazolo[3,4-d]pyrimidines via multicomponent reactions. The protocols outlined herein demonstrate an efficient, rapid, and robust method for accessing these medicinally important scaffolds. The operational simplicity and high yields make this approach highly attractive for generating compound libraries for high-throughput screening in drug discovery programs. Further exploration could involve expanding the scope of reaction partners to include different active methylene compounds, isocyanides (in four-component reactions), or employing asymmetric catalysis to generate chiral derivatives, further enriching the chemical space accessible from this versatile starting material.
References
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RSC Publishing. (n.d.). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Retrieved from [Link]
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Sunway Institutional Repository. (n.d.). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Retrieved from [Link]
-
ResearchGate. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin. Retrieved from [Link]
-
ResearchGate. (2015). A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines. Retrieved from [Link]
-
Wiley Online Library. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Retrieved from [Link]
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Scilit. (n.d.). A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin- 4-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). Condensation of the carbohydrazide derivative (3) with dicarbonyl compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. Retrieved from [Link]
-
ResearchGate. (n.d.). One-pot three-component reaction of aldehydes, malononitrile, and dicarbonyl compounds. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Three-component reaction of an aromatic aldehyde (2), malononitrile (3).... Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. Retrieved from [Link]
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ResearchGate. (n.d.). Multicomponent synthesis of hydrazino depsipeptides. Retrieved from [Link]
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MDPI. (n.d.). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(Pyrazol-1-yl)pyrimidine Derivatives by Cyclocondensation of Ethyl Acetoacetate (6Methyl4-oxo-3,4-dihydropyrimidin-2-yl)hydrazone with Aromatic Aldehydes. Retrieved from [Link]
-
MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Chemistry & Biology Of Multicomponent Reactions. Retrieved from [Link]
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Journal of Moroccan Chemistry. (2024). STUDY OF THE CONDENSATION OF 4Z-(2-OXOPROPYLIDENE)-1,5- BENZODIAZEPIN-2-ONE DERIVATIVES WITH 2-HYDRAZINO- PYRIDINE DIHYDROCHLORI. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydrazinyl-6-methylpyrimidin-4-ol. Retrieved from [Link]
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Application Notes and Protocols for Evaluating the Anticancer Activity of 2-Hydrazino-6-methylpyrimidin-4-ol Derivatives
Introduction: The Therapeutic Promise of Pyrimidine Scaffolds in Oncology
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of essential biomolecules, including the nucleobases of DNA and RNA.[1] This inherent biocompatibility and versatile chemical nature have made pyrimidine derivatives a fertile ground for the discovery of novel therapeutic agents.[2] In oncology, numerous pyrimidine analogues have been successfully developed into clinically effective drugs, such as 5-fluorouracil, which functions as an antimetabolite.[1] The continual exploration of novel pyrimidine scaffolds is driven by the urgent need for more selective and potent anticancer drugs that can overcome the challenges of drug resistance.[3]
This technical guide focuses on a specific class of these compounds: 2-Hydrazino-6-methylpyrimidin-4-ol derivatives . The incorporation of a hydrazino group into the pyrimidine ring introduces unique chemical properties, including the capacity for metal chelation, which can be exploited for therapeutic effect.[4][5] This document provides a comprehensive overview of the synthesis, potential mechanisms of anticancer activity, and detailed protocols for the in vitro evaluation of these promising compounds, designed for researchers, scientists, and drug development professionals.
Synthesis of the Core Scaffold: 2-Hydrazino-6-methylpyrimidin-4-ol
The synthesis of the 2-hydrazino-6-methylpyrimidin-4-ol core is a multi-step process that begins with a commercially available starting material. The protocol below outlines a representative synthetic route, which involves the chlorination of a pyrimidinol followed by nucleophilic substitution with hydrazine hydrate.
Protocol 1: Synthesis of 2-Hydrazino-6-methylpyrimidin-4-ol
Step 1: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine from 2-Amino-6-methyl-4-pyrimidinol
-
Rationale: The hydroxyl group at the 4-position of the pyrimidine ring is converted to a chloro group, which is a good leaving group for the subsequent nucleophilic substitution reaction. Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for this transformation.[6]
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-6-methyl-4-pyrimidinol.
-
Carefully add phosphorus oxychloride (POCl₃) in excess (e.g., 5-10 equivalents).
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC). The mixture should become a homogeneous solution.[6]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
The crude 2-amino-4-chloro-6-methylpyrimidine can be purified by recrystallization from a suitable solvent such as ethanol.
-
Step 2: Synthesis of 2-Hydrazino-6-methylpyrimidin-4-ol
-
Rationale: The chloro group at the 2-position of the pyrimidine ring is displaced by the nucleophilic hydrazine. The reaction with hydrazine hydrate introduces the desired hydrazino functional group.[7]
-
Procedure:
-
Dissolve the synthesized 2-amino-4-chloro-6-methylpyrimidine in a suitable solvent, such as ethanol or isopropanol, in a round-bottom flask.
-
Add an excess of hydrazine hydrate (e.g., 3-5 equivalents) to the solution.[8]
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent to yield 2-hydrazino-6-methylpyrimidin-4-ol.
-
Application Notes: Potential Anticancer Mechanisms of Action
While the specific molecular targets of 2-hydrazino-6-methylpyrimidin-4-ol derivatives are still under investigation, the broader class of pyrimidinyl hydrazones has been shown to exhibit anticancer activity through several plausible mechanisms.[4][5]
Metal Ion Chelation and Generation of Reactive Oxygen Species (ROS)
Pyrimidinyl hydrazones are known to be effective metal chelators, with a high affinity for biologically relevant metal ions such as iron (Fe) and copper (Cu).[4][5] Cancer cells often have a higher demand for these metals compared to normal cells to support their rapid proliferation.
-
Causality: By binding to intracellular iron and copper, these derivatives can disrupt normal metabolic processes. The resulting metal complexes are often redox-active, capable of catalyzing the production of highly cytotoxic reactive oxygen species (ROS), such as hydroxyl radicals, through Fenton-type reactions. This surge in oxidative stress can overwhelm the cancer cell's antioxidant defenses, leading to damage of DNA, proteins, and lipids, ultimately triggering apoptotic cell death.[5]
Caption: ROS-mediated apoptosis induced by pyrimidinyl hydrazone derivatives.
Kinase Inhibition
The pyrimidine scaffold is a common feature in many kinase inhibitors.[2] Various kinases are aberrantly activated in cancer and drive tumor progression, making them attractive therapeutic targets.
-
Causality: Pyrimidine derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), or others.[2][9] This inhibition blocks downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis, leading to cell cycle arrest and apoptosis.[2]
Caption: Inhibition of kinase signaling pathways by pyrimidine derivatives.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of various pyrimidinyl hydrazone derivatives from the literature to provide a comparative context for newly synthesized compounds.
| Compound Class | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
| Pyrimidinyl Hydrazone | Melanoma | MTT | 0.37 | [4] |
| Pyrimidinyl Hydrazone | Ovarian Cancer | MTT | 0.11 | [4] |
| Pyrimidinyl Hydrazone | Pancreatic Cancer | MTT | 1.09 | [4] |
| Pyrimidine-Hydrazone | LoVo (Colon) | SRB | Varies | [10] |
| Pyrimidine-Hydrazone | MCF-7 (Breast) | SRB | Varies | [10] |
| Triazolo[4,5-d]pyrimidine Hydrazone | PC3 (Prostate) | MTT | 0.026 | [11] |
Experimental Protocols for In Vitro Evaluation
The following protocols are standardized methods to assess the anticancer activity of 2-hydrazino-6-methylpyrimidin-4-ol derivatives.
Protocol 2: Cell Culture and Maintenance
-
Rationale: Maintaining healthy, logarithmically growing cell cultures is critical for obtaining reproducible results. The choice of media and supplements should be optimized for each specific cell line.
-
Procedure:
-
Culture cancer cells in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
-
Subculture the cells when they reach 70-80% confluency to ensure they remain in the exponential growth phase.
-
Protocol 3: MTT Cell Viability Assay
-
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial reductases can convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow the cells to adhere and grow for 24 hours.
-
Drug Treatment: Prepare serial dilutions of the 2-hydrazino-6-methylpyrimidin-4-ol derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
-
Caption: Workflow for the MTT cell viability assay.
Protocol 4: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells) and intercalates with DNA.
-
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its predetermined IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization, followed by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Sources
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- 2. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of the anticancer and metal binding properties of novel pyrimidinylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity. | Semantic Scholar [semanticscholar.org]
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Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of Novel Pyrazole Derivatives
Introduction: The Ascendancy of Pyrazoles in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile building block for designing therapeutic agents.[3] Pyrazole-containing molecules have led to numerous FDA-approved drugs for a wide range of diseases, including cancer, inflammation, and viral infections.[1][3][4] As research into novel pyrazole derivatives accelerates, the need for robust and unequivocal analytical techniques to confirm their identity and structure is paramount.
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), stands as the cornerstone technique for this purpose.[5][6] It provides not only the precise molecular weight, enabling the confirmation of the elemental composition, but also detailed structural information through fragmentation analysis (MS/MS). This guide details the critical aspects of method development and data interpretation for the confident characterization of novel pyrazole compounds.
Foundational Principles: Selecting the Right Tools
The success of any mass spectrometry analysis hinges on the appropriate selection of ionization source and instrument configuration.
Ionization Source: Electrospray Ionization (ESI)
For the vast majority of pyrazole derivatives encountered in drug discovery, Electrospray Ionization (ESI) is the preferred technique.[7][8]
-
Causality: Pyrazoles, as nitrogen-containing heterocycles, typically possess sufficient polarity and a basic nitrogen atom that can be readily protonated in solution.[7][9] This makes them ideal candidates for ESI, which generates ions from polar molecules in solution. ESI is a "soft ionization" technique, meaning it imparts minimal excess energy to the molecule, almost always preserving the intact molecule as a protonated species, [M+H]⁺.[8] This is critical for unambiguously determining the molecular weight. Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar derivatives but is generally not the first choice.[5]
Mass Analyzer: Q-TOF and Orbitrap
High-resolution mass analyzers like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems are essential.
-
Causality: These instruments provide mass accuracy typically below 5 parts-per-million (ppm). This level of precision allows for the calculation of a unique elemental formula, drastically narrowing down the potential identities of an unknown compound and distinguishing it from isobaric interferences. Furthermore, their ability to perform tandem mass spectrometry (MS/MS) is crucial for controlled fragmentation and subsequent structural elucidation.[6]
The Analytical Workflow: From Sample to Structure
A systematic approach ensures reproducibility and high-quality data. The overall workflow involves sample preparation, system suitability testing, LC-MS method execution, and data analysis.
Caption: Figure 1: General LC-HRMS Workflow for Pyrazole Analysis.
Protocol 1: Sample and System Preparation
Trustworthy data begins with meticulous preparation and system verification. This protocol ensures that the analytical system is performing optimally before analyzing valuable novel compounds.[10]
Objective: To prepare samples for analysis and confirm that the LC-MS system is fit for purpose using a standardized test mixture.[11]
Materials:
-
Novel pyrazole derivative sample
-
LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water
-
Formic Acid (FA), LC-MS grade
-
System Suitability Test (SST) mixture (e.g., a commercial mix of small molecules or a lab-prepared standard of a known pyrazole).[11][12]
-
Calibrated pipettes and Class A volumetric flasks
-
Autosampler vials with septa
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid acts as a proton source, promoting the formation of [M+H]⁺ ions in positive ESI mode and improving chromatographic peak shape.
-
-
Sample Stock Solution (1 mg/mL):
-
Accurately weigh ~1 mg of the novel pyrazole derivative.
-
Dissolve in 1 mL of a suitable solvent (e.g., MeOH or DMSO). Ensure complete dissolution. This is your Stock Solution.
-
-
Working Sample Solution (1-10 µg/mL):
-
Dilute the Stock Solution with 50:50 ACN:Water to a final concentration between 1 and 10 µg/mL.
-
Transfer to an autosampler vial.
-
Rationale: This concentration range is typically sufficient for achieving good signal-to-noise in modern HRMS instruments without causing detector saturation.
-
-
System Suitability Test (SST):
-
Before running any novel samples, inject the SST mixture.[13]
-
The SST verifies critical system parameters like retention time stability, mass accuracy, and signal intensity.[10][12]
-
Define acceptance criteria before the run (e.g., mass accuracy < 5 ppm, retention time drift < 0.1 min, peak area RSD < 15%).[11]
-
Only proceed with sample analysis if the SST passes. This is a crucial self-validating step.
-
Protocol 2: LC-HRMS Method for Structural Elucidation
Objective: To develop a robust LC-HRMS method to separate the analyte of interest and acquire high-quality full scan and MS/MS data.
Instrumentation:
-
UHPLC system coupled to a Q-TOF or Orbitrap mass spectrometer with an ESI source.
-
Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for many pyrazole derivatives.[14]
Table 1: Recommended Starting LC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC Gradient | 5% B to 95% B over 5-10 min | A generic gradient to elute compounds of varying polarity.[14] |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for 2.1 mm ID columns. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 1 - 5 µL | Balances sensitivity with potential for overloading. |
| Ionization Mode | ESI Positive | Pyrazoles readily form [M+H]⁺ ions.[7] |
| Scan Mode | Full Scan & Data-Dependent MS/MS | Full scan for precursor mass, ddMS/MS for fragmentation. |
| Full Scan Range | m/z 100 - 1000 | Covers the mass range for most small molecule drug candidates. |
| Resolution | > 30,000 FWHM | Necessary for accurate mass measurements and formula determination. |
| Collision Energy | Stepped (e.g., 10, 20, 40 eV) | Acquires a composite spectrum showing both low and high energy fragments. |
Methodology:
-
Full Scan Acquisition: Inject the working sample and acquire data in Full Scan mode. The primary goal is to find the monoisotopic mass of the protonated molecule, [M+H]⁺.
-
Formula Determination: Use the accurate mass from the Full Scan spectrum to calculate the elemental formula. The instrument software will typically generate a list of possible formulas; the correct one should have a mass error of < 5 ppm and be chemically plausible based on the synthetic route.
-
Data-Dependent MS/MS (dd-MS/MS): Set the instrument to automatically select the most intense ion from the Full Scan (your [M+H]⁺ peak) and isolate it.
-
Collision-Induced Dissociation (CID): The isolated precursor ion is fragmented in a collision cell with an inert gas (e.g., Nitrogen or Argon).
-
Fragment Ion Acquisition: The resulting fragment ions are analyzed in the TOF or Orbitrap to generate the MS/MS spectrum, which serves as a structural fingerprint of the molecule.
Understanding Pyrazole Fragmentation
The interpretation of the MS/MS spectrum is the final step in structural confirmation. While the fragmentation of each novel derivative will be unique, the pyrazole core exhibits characteristic cleavage patterns.
The most common fragmentation pathways for the unsubstituted pyrazole ring involve two key processes:
-
Expulsion of HCN: Loss of a 27 Da neutral molecule from the protonated precursor.[15]
-
Loss of N₂: Cleavage of the weak N-N bond, leading to the expulsion of a 28 Da neutral molecule.[15]
Substituents on the ring will direct the fragmentation. For example, groups on the nitrogen atoms or adjacent carbons will often be lost first or will direct specific ring-opening pathways. A generalized fragmentation scheme for a substituted pyrazole is shown below.
Caption: Figure 2: Generalized Pyrazole Fragmentation Pathways.
By analyzing the mass differences (neutral losses) between the precursor ion and the major fragment ions, one can piece together the molecule's structure. For example, a loss of 43 Da might suggest the cleavage of an acetyl group, while a loss of 77 Da often indicates the presence of a phenyl substituent.[16]
Conclusion
The combination of liquid chromatography with high-resolution mass spectrometry provides an unparalleled level of detail for the analysis of novel pyrazole derivatives. By employing systematic workflows, robust system suitability checks, and a foundational understanding of ionization and fragmentation principles, researchers can confidently determine the elemental composition and structure of their synthesized compounds. This analytical rigor is a non-negotiable component in the pipeline of modern drug discovery and development.[5]
References
-
Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery Source: Future Medicinal Chemistry URL: [Link]
-
Title: System suitability testing of LC-IMS-HRMS for metabolomics applications Source: Bruker Daltonics URL: [Link]
-
Title: The Role of Pyrazole Derivatives in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: PubMed Central (PMC) URL: [Link]
-
Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: Signal Transduction and Targeted Therapy URL: [Link]
-
Title: Pyrazole: an emerging privileged scaffold in drug discovery - PMC Source: PubMed Central (PMC) URL: [Link]
-
Title: Small Molecule Method Development Strategies with Chad Christianson Source: Bioanalysis Zone URL: [Link]
-
Title: System suitability in bioanalytical LC/MS/MS Source: PubMed URL: [Link]
-
Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep Source: The Blog - Tecan URL: [Link]
-
Title: Small Molecule System Suitability (Evaluation) Test for LC-MS/MS Source: LabRulez LCMS URL: [Link]
-
Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: ResearchGate URL: [Link]
-
Title: Application of LCMS in small-molecule drug development Source: Drug Target Review URL: [Link]
-
Title: Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry Source: PubMed URL: [Link]
-
Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: Drug Target Review URL: [Link]
-
Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: Open Research Library URL: [Link]
-
Title: Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS Source: ResearchGate URL: [Link]
-
Title: Electrospray ionization Source: Wikipedia URL: [Link]
-
Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
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- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. System suitability in bioanalytical LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. chem.libretexts.org [chem.libretexts.org]
2-Hydrazino-6-methylpyrimidin-4-ol: A Versatile Precursor for Antiviral Drug Discovery
Introduction: The Strategic Importance of the Pyrimidine Scaffold in Antiviral Research
The pyrimidine ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to serve as a versatile framework for the development of a wide array of therapeutic agents.[1] This is particularly evident in the field of virology, where pyrimidine analogues have been successfully developed into potent antiviral drugs.[2] Their mechanism of action often involves the inhibition of crucial viral enzymes or interference with the host cell's metabolic pathways that are essential for viral replication.[3][4] Specifically, targeting the biosynthesis of pyrimidine nucleotides in the host has emerged as a broad-spectrum antiviral strategy.[4]
Within this promising class of compounds, 2-hydrazino-6-methylpyrimidin-4-ol stands out as a highly valuable and versatile precursor. Its bifunctional nature, possessing both a reactive hydrazino group and a pyrimidin-4-ol core, allows for the facile construction of more complex heterocyclic systems, such as triazolopyrimidines and pyrazolopyrimidines.[5][6] These fused ring systems are of significant interest in antiviral drug discovery due to their structural similarity to purine nucleobases, enabling them to act as antagonists in viral replication processes.[7]
This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-hydrazino-6-methylpyrimidin-4-ol, its subsequent derivatization into therapeutically relevant scaffolds, and the evaluation of their antiviral activity. The methodologies described herein are designed to be robust and reproducible, providing researchers in antiviral drug discovery with a solid foundation for their investigations.
Section 1: Synthesis of the Precursor: 2-Hydrazino-6-methylpyrimidin-4-ol
The synthesis of 2-hydrazino-6-methylpyrimidin-4-ol is a well-established process that can be achieved in a two-step sequence starting from readily available commercial reagents. The overall synthetic workflow is depicted below.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine [cymitquimica.com]
- 3. Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981) | 6310-04-9 [evitachem.com]
- 4. 1980-54-7|4-Hydrazineyl-6-methyl-2-(methylthio)pyrimidine|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydrazino-6-methylpyrimidin-4-ol
Welcome to the technical support guide for the synthesis of 2-Hydrazino-6-methylpyrimidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common experimental hurdles, and understanding the underlying chemical principles.
Section 1: The Synthetic Pathway: Understanding the "Why"
The synthesis of 2-Hydrazino-6-methylpyrimidin-4-ol is robustly achieved via a two-step, one-pot reaction sequence. This pathway begins with a base-catalyzed cyclocondensation of ethyl acetoacetate and thiourea to form a stable intermediate, 6-methyl-2-thiouracil. This is followed by a nucleophilic substitution reaction where hydrazine hydrate displaces the thiocarbonyl group to yield the final product.
Step 1: Cyclocondensation to 6-methyl-2-thiouracil
This is a classic pyrimidine synthesis. The reaction is initiated by a base (e.g., sodium ethoxide) which deprotonates the α-carbon of ethyl acetoacetate, creating a nucleophilic enolate. This enolate attacks one of the electrophilic carbons of thiourea, initiating a cascade of intramolecular condensation and dehydration steps to form the stable 6-methyl-2-thiouracil ring.
Step 2: Hydrazinolysis of 6-methyl-2-thiouracil
The intermediate 2-thiouracil derivative is then treated with hydrazine hydrate. The highly nucleophilic hydrazine attacks the C2 carbon of the pyrimidine ring, which is activated by the thiocarbonyl group. This leads to the displacement of the sulfur atom, likely as hydrogen sulfide (H₂S), and the formation of the desired 2-hydrazino group.[1][2]
Reaction Mechanism Overview
Caption: Proposed two-step, one-pot synthesis pathway.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Problem Area 1: Low or No Product Yield
Q: My final yield of 2-Hydrazino-6-methylpyrimidin-4-ol is consistently low (<40%). What are the most critical parameters I should investigate?
A: Low yield is a frequent issue that can typically be traced back to a few key areas. A systematic approach is the best way to diagnose the problem. The following workflow is recommended:
Caption: Systematic workflow for troubleshooting low product yield.
Detailed Analysis & Solutions:
-
Reactant Purity & Stoichiometry:
-
Purity: Impurities in ethyl acetoacetate (EAA) can inhibit the initial condensation. Ensure all reactants are of high purity and dry.
-
Stoichiometry: The cyclocondensation requires an equimolar or slight excess of thiourea to EAA. For the second step, a significant excess of hydrazine hydrate (2-4 equivalents) is often necessary to drive the hydrazinolysis to completion.[1]
-
-
Reaction Conditions (Step 1: Cyclocondensation):
-
Base: A strong base like sodium ethoxide is crucial for generating the enolate. Ensure the base is not old or degraded. The reaction is typically performed in ethanol.[3]
-
Temperature: The initial condensation is often performed at reflux in ethanol to ensure a reasonable reaction rate.[4] Monitor progress by TLC.
-
-
Reaction Conditions (Step 2: Hydrazinolysis):
-
Temperature & Time: After the formation of 6-methyl-2-thiouracil (confirmable by TLC), hydrazine hydrate is added. This step often requires prolonged heating (reflux) for several hours to go to completion.[1] Insufficient time or temperature is a common cause of low conversion.
-
-
Workup and Isolation:
-
The product, 2-Hydrazino-6-methylpyrimidin-4-ol, has moderate polarity and is amphoteric. During workup, adjusting the pH is critical. Acidification of the reaction mixture after completion will protonate the product, making it water-soluble. Neutralization to its isoelectric point (typically mildly acidic to neutral pH) is required to precipitate the solid product from the aqueous solution. Over-acidification or making the solution too basic can lead to product loss in the aqueous phase.
-
Problem Area 2: Impurity Profile and Purification
Q: My crude product shows multiple spots on TLC analysis. What are the likely side products and how can I remove them?
A: The formation of side products can complicate purification and significantly reduce the yield.[5] The most common impurities are detailed below.
| Impurity | Formation Mechanism | Identification (TLC/¹H NMR) | Solution |
| Unreacted 6-methyl-2-thiouracil | Incomplete hydrazinolysis reaction (insufficient hydrazine, time, or temperature). | Appears as a less polar spot on TLC compared to the product. | Increase hydrazine equivalents (to 3-4 eq.), prolong reflux time, and ensure adequate temperature. |
| Pyrazolone Derivative | Direct reaction between ethyl acetoacetate and hydrazine, bypassing the thiourea condensation.[6][7] | Can be identified by characteristic shifts in ¹H NMR. Often more soluble in organic solvents. | Ensure the cyclocondensation with thiourea is complete before adding hydrazine hydrate. Monitor Step 1 by TLC. |
| Azine/Hydrazone Species | Reaction of hydrazine with the ketone moiety of EAA or other carbonyl impurities.[8] | May appear as yellow/orange impurities. | Use high-purity EAA. Add hydrazine only after the pyrimidine ring is formed. |
Q: I'm struggling to recrystallize the final product. Which solvent system is recommended?
A: 2-Hydrazino-6-methylpyrimidin-4-ol is a polar compound, making solvent selection for recrystallization critical. The principle is to find a solvent where the product is highly soluble when hot but sparingly soluble when cold.[9]
| Solvent/System | Polarity | Comments & Rationale |
| Water | High | Often a good choice. The product may have significant solubility, so use a minimum of hot water and cool thoroughly in an ice bath to maximize recovery. |
| Ethanol/Water | Medium-High | A mixture can be very effective. Dissolve the crude product in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes slightly turbid. Allow to cool slowly. |
| Ethanol or Methanol | Medium | Can be effective, but solubility might be high even when cold, leading to lower recovery.[9] |
| Ethyl Acetate | Medium-Low | Generally, the product will have low solubility. Can be used as the "poor" solvent in a two-solvent system with ethanol or for washing the filtered crystals. |
General Recrystallization Protocol:
-
Dissolve the crude solid in a minimum amount of the chosen hot solvent (e.g., water or an ethanol/water mixture).
-
If the solution is colored, add a small amount of activated charcoal and perform a hot gravity filtration.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.[9]
Section 3: Frequently Asked Questions (FAQs)
Q: What is the optimal order of reagent addition? A: First, prepare the sodium ethoxide solution in ethanol. To this, add the thiourea, followed by the ethyl acetoacetate. Allow this mixture to react to form the 6-methyl-2-thiouracil intermediate. Only after this first stage is complete should the hydrazine hydrate be added. This sequential addition is critical to prevent the formation of pyrazolone side products.[6][7]
Q: How can I effectively monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most effective method.[5]
-
Mobile Phase: A mixture of Ethyl Acetate/Hexane (e.g., 7:3) or Dichloromethane/Methanol (e.g., 9:1) typically provides good separation.
-
Monitoring Step 1: Spot the reaction mixture alongside the ethyl acetoacetate and thiourea starting materials. The reaction is complete when the EAA spot has been consumed and a new, more polar spot for 6-methyl-2-thiouracil appears.
-
Monitoring Step 2: After adding hydrazine, spot the reaction against the 6-methyl-2-thiouracil intermediate. The reaction is complete when the intermediate spot is gone and the final, more polar product spot is dominant.
Q: What are the key safety precautions when working with hydrazine hydrate? A: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[8] Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and skin contact.
Section 4: Experimental Protocols
Protocol 4.1: Synthesis of 2-Hydrazino-6-methylpyrimidin-4-ol
This protocol is a representative procedure based on established chemical principles.
-
Reaction Setup (Step 1): In a round-bottom flask equipped with a reflux condenser, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in anhydrous ethanol.
-
Cyclocondensation: To the cooled ethoxide solution, add thiourea (1.05 eq) followed by ethyl acetoacetate (1.0 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the consumption of ethyl acetoacetate by TLC.
-
Hydrazinolysis (Step 2): After cooling slightly, add hydrazine hydrate (80% solution, 3.0 eq) to the reaction mixture.
-
Heat the mixture to reflux for an additional 4-8 hours, monitoring the disappearance of the 6-methyl-2-thiouracil intermediate by TLC.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the resulting residue in water. Carefully acidify the aqueous solution with glacial acetic acid or dilute HCl to a pH of ~6-7. The product should precipitate as a solid.
-
Isolation: Cool the mixture in an ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture as described in Section 2. Dry the final product under vacuum.
References
- BenchChem. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- BenchChem. (2025). Technical Support Center: Synthesis of Pyrimidine Derivatives.
-
Hassan, A.S., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. International Journal of Molecular Sciences, 22(21), 11957. Available at: [Link]
-
Maskrey, T. S., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 381. Available at: [Link]
-
Aslanoglu, F., & Yazici, A. (2023). 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in presence of Yb(TFA)3. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
Woerly, E. (2008). The Biginelli Reaction: Development and Applications. University of Illinois Urbana-Champaign, Chemistry Department. Available at: [Link]
-
Al-Ghorbani, M., et al. (2021). Reaction pathways of thiouracil 1 and hydrazonoyl chlorides 2 to form regioisomers 3 and 4. Scientific Reports, 11, 19890. Available at: [Link]
-
Science of Synthesis. (2005). Product Class 17: Hydrazones. Thieme. Available at: [Link]
-
Zhdankin, V. V. (2014). The versions of the classical Biginelli reaction: ethyl acetoacetate+benzaldehyde+urea. ResearchGate. Available at: [Link]
-
Al-Masoudi, W. A. (2015). Synthesis and characterization of some new derivatives from 6- methyl 2-thiouracil. IOSR Journal of Applied Chemistry, 8(1), 50-57. Available at: [Link]
-
Ciardi, J. E., & Anderson, E. P. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry, 22(3), 398-408. Available at: [Link]
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Shirodkar, P. Y., & Shirodkar, M. V. (2013). Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. Tropical Journal of Pharmaceutical Research, 12(1), 73-77. Available at: [Link]
-
Lindsay, R. H., et al. (1986). Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase. Biochemical Pharmacology, 35(15), 2535-2542. Available at: [Link]
-
El-Kashef, H. S., et al. (2024). Possible intermediates in the reaction of hydrazine with ethyl acetoacetate. ResearchGate. Available at: [Link]
-
Aslanoglu, F., & Yazici, A. (2023). 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in presence of Yb(TFA)3. ResearchGate. Available at: [Link]
-
Nikolova, P., et al. (2022). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. Molecules, 27(19), 6265. Available at: [Link]
-
Fathalla, O. A. (2005). Synthesis of new 2-thiouracil-5-sulphonamide derivatives with antibacterial and antifungal activity. Archiv der Pharmazie, 338(11), 534-540. Available at: [Link]
-
da Silva, F. M., et al. (2013). catalyzed and non-catalyzed synthesis of bioactive monastrol. Journal of the Brazilian Chemical Society, 24(1), 154-160. Available at: [Link]
-
Nikpour, F., & Zare, S. (2010). One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones Using Nickel Chloride as a Catalyst. E-Journal of Chemistry, 7(3), 859-863. Available at: [Link]
-
Ciardi, J. E., & Anderson, E. P. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Scilit. Available at: [Link]
-
Hassaneen, H. (2021). The reaction of ethyl acetoacetate with Hydrazine hydrate, Phenyl Hydrazine, and Hydroxylamine. YouTube. Available at: [Link]
-
ResearchGate. (2025). Biginelli reactions catalyzed by hydrazine type organocatalyst. Available at: [Link]
-
Mohareb, R. M., et al. (2012). Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology, 3(3), 8-16. Available at: [Link]
-
ResearchGate. (2025). Investigations of different aldehyde using hydrazine-catalyzed Biginelli reaction. Available at: [Link]
-
Heravi, M. M., et al. (2020). Progress of the reaction between ethyl acetoacetate, hydrazine hydrate,... ResearchGate. Available at: [Link]
-
Li, Y., et al. (2017). Green Chemistry. RSC Publishing. Available at: [Link]
-
Felluga, F., et al. (2009). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett, 2009(14), 2247-2250. Available at: [Link]
-
Abdel-Gawad, S. M., et al. (2020). Synthesis of new uracil derivatives and their sugar hydrazones with potent antimicrobial, antioxidant and anticancer activities. Nucleosides, Nucleotides & Nucleic Acids, 39(7), 991-1010. Available at: [Link]
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- 3. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Pyrazoles from Hydrazinopyrimidines
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with the synthesis of pyrazoles from hydrazinopyrimidine precursors. The transformation of a hydrazinopyrimidine into a fused pyrazolo[1,5-a]pyrimidine or a related pyrazole-substituted pyrimidine is a cornerstone reaction in medicinal chemistry. However, this process is frequently complicated by the formation of side products that can hinder yield, purity, and scalability.
This document provides in-depth, field-proven insights into the common side reactions, their mechanistic origins, and robust troubleshooting strategies to overcome them. We will move beyond simple procedural lists to explain the causality behind our recommendations, ensuring you can adapt and optimize these protocols for your specific substrates.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level challenges encountered during the synthesis.
Q1: What are the primary types of side reactions observed when synthesizing pyrazoles from hydrazinopyrimidines and 1,3-dielectrophiles? A1: The most significant challenges in this synthesis are generally not from the pyrimidine core itself but are characteristic of pyrazole formations involving substituted hydrazines. The three primary issues are:
-
Formation of Regioisomers: When using an unsymmetrical 1,3-dicarbonyl compound (or equivalent), the two carbonyl groups present different electrophilic sites, leading to two possible constitutional isomers.[1][2] This is often the most difficult challenge to overcome.
-
Incomplete Aromatization: The reaction initially forms a dihydropyrazole (pyrazoline) intermediate.[3][4] Depending on the reaction conditions and the substrate, this intermediate may be stable and isolated as a major side product if the final elimination/oxidation step to form the aromatic pyrazole ring does not proceed to completion.
-
Hydrazone Formation: The hydrazinopyrimidine may react with only one carbonyl group to form a stable hydrazone intermediate that fails to undergo the final intramolecular cyclization.[3] This is often a result of unfavorable reaction kinetics or steric hindrance.
Q2: My main issue is a mixture of regioisomers. Why does this happen and how can I control it? A2: Regioselectivity is dictated by which nitrogen atom of the hydrazinopyrimidine attacks which carbonyl group of the 1,3-dielectrophile first, and the subsequent cyclization. The exocyclic hydrazine nitrogen is typically the more nucleophilic. The outcome is a delicate balance of electronic effects (which carbonyl is more electron-deficient) and steric effects (which carbonyl is more accessible). Control can be achieved by modifying reaction conditions to favor one pathway over the other. Key factors include solvent, temperature, and the use of acid or base catalysis, which can alter the reactivity of both reactants.[1][3][5] A detailed troubleshooting guide for this is provided in Section 2.
Q3: I'm isolating a significant amount of a pyrazoline intermediate instead of my target pyrazole. What's going wrong? A3: This indicates that the final aromatization step is sluggish or inhibited. The cyclocondensation between a hydrazine and an α,β-unsaturated ketone, for instance, primarily yields a pyrazoline.[4] Aromatization requires a subsequent oxidation or elimination step. If your 1,3-dielectrophile does not contain a good leaving group at the appropriate position, an external oxidant or more forcing thermal conditions may be necessary to drive the reaction to the desired aromatic pyrazole.[3][4]
Q4: Besides isomers, what other common byproducts should I look out for? A4: In some cases, particularly under oxidative or high-temperature conditions, side reactions involving the hydrazine moiety itself can occur. For example, the formation of azobenzene from the self-coupling of phenylhydrazine has been observed in certain solvent systems like DMF and toluene, especially in the presence of metal catalysts.[6] While less common with hydrazinopyrimidines, it's a possibility to consider if you observe unexpected colored impurities. Additionally, stable N-arylhydrazones can be isolated as byproducts if the cyclization step is inefficient.[3]
Section 2: In-Depth Troubleshooting Guides
Problem 1: Poor Regioselectivity / Mixture of Isomers
The formation of a mixture of regioisomers is the most common and challenging side reaction, particularly when reacting a hydrazinopyrimidine with an unsymmetrical β-diketone like 1,1,1-trifluoro-2,4-pentanedione.
The reaction proceeds via nucleophilic attack of the terminal NH2 group of the hydrazinopyrimidine onto one of the two carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by intramolecular condensation and dehydration. The initial point of attack determines the final substitution pattern on the pyrazole ring. The balance is tipped by:
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon will react faster. For example, a trifluoromethyl ketone is more electrophilic than a methyl ketone.
-
Steric Effects: The less sterically hindered carbonyl group is more accessible for attack.
-
Solvent and pH: The reaction conditions can influence the tautomeric equilibrium of the dicarbonyl compound (keto vs. enol forms) and the nucleophilicity of the hydrazine, thereby affecting the reaction pathway.[3]
Caption: Competing pathways leading to two different regioisomers.
| Strategy | Causality & Explanation | Recommended Action |
| Solvent Optimization | Aprotic polar solvents like DMF, DMAc, or NMP can offer better regioselectivity compared to protic solvents like ethanol.[3] They can stabilize specific intermediates and may prevent the formation of extensive hydrogen-bonding networks that could activate both carbonyl groups indiscriminately. | Screen a series of solvents. Start with ethanol (as a baseline), then test DMF and DMAc at room temperature, followed by gentle heating (e.g., 60-80 °C). |
| Temperature Control | Lower temperatures often increase selectivity by favoring the pathway with the lower activation energy. Conversely, higher temperatures may overcome activation barriers, leading to mixtures. | Run the reaction at 0 °C or room temperature first. Only increase the temperature if no reaction occurs. Compare the isomeric ratio at different temperatures. |
| Catalyst Selection | Acid Catalysis (e.g., AcOH, TsOH): Protonates a carbonyl group, increasing its electrophilicity. This can enhance the inherent electronic differences between the two carbonyls, leading to higher selectivity.[5] Base Catalysis: Can deprotonate the dicarbonyl to form an enolate, altering the reaction mechanism. This is generally less common and can be less selective. | For Knorr-type synthesis, catalytic acetic acid in ethanol is a standard starting point. If selectivity is poor, try a stronger acid like TsOH.[1] |
| Substrate Modification | If possible, use a symmetrical 1,3-dicarbonyl to avoid the issue altogether. Alternatively, use a precursor with a built-in leaving group (e.g., an enaminone or a β-chlorovinyl ketone), which can direct the cyclization more regioselectively.[1] | Explore alternative synthetic routes using precursors like α,β-alkynic aldehydes or ketones, which often provide higher regioselectivity.[1] |
Problem 2: Incomplete Aromatization (Pyrazoline Formation)
The cyclization of a hydrazine with an α,β-unsaturated carbonyl system first yields a pyrazoline.[4] This five-membered ring is not yet aromatic. To become a pyrazole, it must undergo an oxidation or an elimination reaction. If this second step does not occur, the pyrazoline will be the major product isolated.
Caption: Decision workflow for troubleshooting pyrazoline formation.
-
In Situ Oxidation with Air/DMSO: A simple and effective method is to run the reaction in DMSO at a higher temperature (e.g., 100-120 °C). DMSO can act as a mild oxidant under these conditions, often facilitated by atmospheric oxygen, to convert the pyrazoline to the pyrazole.[7]
-
Add a Chemical Oxidant: If thermal oxidation is insufficient, a chemical oxidant can be added post-cyclization.
-
Copper(II) Salts: Catalytic amounts of Cu(OAc)2 or Cu(OTf)2 can facilitate the oxidation.[4]
-
Bromine: A stoichiometric amount of bromine in a suitable solvent (e.g., acetic acid or CCl4) can be used, followed by a basic workup to neutralize the HBr byproduct.
-
-
Modify the Substrate: As mentioned previously, using a substrate with a leaving group (e.g., α,β-ethylenic ketones with a β-halo or β-tosyl group) allows for direct elimination to the pyrazole upon cyclization, avoiding the need for a separate oxidation step.[1]
Section 3: Optimized Protocols & Purification
Protocol 1: General Procedure for Maximizing Regioselectivity in Pyrazole Synthesis
This protocol is a starting point and should be optimized for specific substrates.
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M).
-
Initial Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Hydrazine Addition: Add the hydrazinopyrimidine (1.05 equiv) portion-wise over 5 minutes. Stir the mixture at 0 °C for 30 minutes.
-
Catalyst Addition: Add glacial acetic acid (0.2 equiv) dropwise.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Check for the consumption of starting material and the formation of product(s).
-
Workup: Upon completion, pour the reaction mixture into ice-cold water. If a solid precipitates, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR to determine the isomeric ratio.
Protocol 2: Purification of Regioisomers by Acid Salt Crystallization
This technique is particularly useful when chromatographic separation is difficult due to similar polarities of the isomers. It relies on potential differences in the pKa or crystal packing of the acid salts of the two regioisomers.
-
Dissolution: Dissolve the crude mixture of pyrazole isomers in a minimum amount of a suitable organic solvent, such as isopropanol or acetone.[8]
-
Acidification: While stirring, slowly add an equimolar amount of an acid (relative to the estimated total pyrazole content). Concentrated hydrochloric acid or sulfuric acid are common choices.[9]
-
Crystallization: Stir the mixture at room temperature or cool it to induce crystallization of the acid addition salt. The salt of one isomer may preferentially crystallize due to lower solubility. This process can be slow, sometimes requiring hours or days.
-
Isolation: Collect the crystalline solid by filtration and wash it with a small amount of cold solvent.
-
Purity Check: Analyze the filtered solid and the mother liquor separately to determine if enrichment of one isomer has occurred.
-
Recovery: To recover the free pyrazole, dissolve the crystalline salt in water and neutralize with a base (e.g., NaHCO3 or NaOH solution) until the solution is basic. Extract the free pyrazole with an organic solvent, dry, and concentrate.
References
- R Discovery. (2025, August 31). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs.
- MDPI. (2023, September 5).
- PMC - NIH. (n.d.).
- Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles.
- PMC - NIH. (n.d.).
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Google Patents. (n.d.).
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis.
- The Journal of Organic Chemistry - ACS Publications. (2021, July 1).
- MDPI. (n.d.).
- NIH. (n.d.). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles.
- Benchchem. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Hydrazino-6-methylpyrimidin-4-ol Derivatives
This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-hydrazino-6-methylpyrimidin-4-ol and its derivatives. As a senior application scientist, I have compiled this resource to address common challenges encountered during the purification of these valuable heterocyclic compounds. The following sections provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the purity, yield, and stability of your compounds.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of 2-hydrazino-6-methylpyrimidin-4-ol derivatives, providing potential causes and actionable solutions.
Issue 1: Low Recovery or Complete Loss of Compound During Column Chromatography
-
Potential Cause A: Irreversible Adsorption to Silica Gel. The acidic nature of standard silica gel can lead to strong, irreversible binding of basic compounds like hydrazinopyrimidines.
-
Solution:
-
Deactivate the Silica Gel: Before preparing your column, create a slurry of silica gel in your chosen eluent and add 1-3% triethylamine or a similar base to neutralize the acidic sites.[1]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase such as neutral or basic alumina. For highly polar derivatives, reversed-phase chromatography on a C18 column may be a more suitable option.[2]
-
-
-
Potential Cause B: Compound Degradation on the Column. The extended contact time with the stationary phase can sometimes lead to the degradation of sensitive compounds.
-
Solution:
-
Assess Stability: Before committing to a large-scale separation, perform a simple stability test. Spot your crude material on a TLC plate, let it sit for an hour, and then develop the plate to check for the appearance of new, lower Rf spots which would indicate degradation.
-
Expedite the Process: Utilize flash chromatography with applied pressure to minimize the time your compound spends on the column.[3]
-
-
Issue 2: Persistent Impurities in the Final Product After Recrystallization
-
Potential Cause A: Inappropriate Solvent Choice. The chosen solvent may have similar solubility properties for both your product and the impurities.
-
Solution:
-
Systematic Solvent Screening: Test a range of solvents with varying polarities. A good recrystallization solvent should dissolve your compound sparingly at room temperature but completely at its boiling point, while the impurities should be either highly soluble or insoluble at all temperatures.
-
Utilize a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) until you observe turbidity. Gently heat to redissolve and then allow to cool slowly. Common systems for polar compounds include ethanol/water or acetone/hexane.[4]
-
-
-
Potential Cause B: "Oiling Out" Instead of Crystallization. The compound may be separating from the solution as a liquid phase rather than forming crystals.
-
Solution:
-
Reduce Supersaturation: Add a small amount of the hot solvent to dissolve the oil, and then allow the solution to cool at a much slower rate.
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites. Alternatively, if you have a small amount of pure product, add a "seed crystal" to initiate crystallization.[2]
-
-
Issue 3: Streaking or Tailing of Spots on TLC Plates
-
Potential Cause: Strong Interaction with the TLC Plate's Stationary Phase. Similar to column chromatography, the acidic nature of silica gel can cause basic compounds to streak.
-
Solution:
-
Modify the Mobile Phase: Add a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of an ammonia solution in methanol to your eluent. This will neutralize the acidic sites on the silica and improve the spot shape.[2]
-
Consider Alternative Plates: For highly basic derivatives, using alumina or reversed-phase C18 TLC plates may provide better results.[2]
-
-
II. Frequently Asked Questions (FAQs)
Q1: What are the best starting solvent systems for flash chromatography of 2-hydrazino-6-methylpyrimidin-4-ol derivatives?
A1: Due to the polar nature of these compounds, a more polar solvent system is generally required. Good starting points include:
For derivatives with increased polarity, you may need to gradually increase the methanol concentration. However, be cautious as using more than 10% methanol in dichloromethane can lead to the dissolution of the silica gel.[1]
Q2: My compound is not UV-active. How can I visualize it on a TLC plate?
A2: If your derivative does not have a sufficient chromophore for UV visualization, you can use a variety of chemical stains.[6]
-
Potassium Permanganate Stain: This is an excellent general-purpose stain for compounds that can be oxidized, such as the hydrazino group. It will appear as a yellow or light brown spot on a purple background.[7]
-
Iodine Chamber: Exposing the TLC plate to iodine vapors will often reveal organic compounds as brown spots.[7][8] This method is semi-destructive as the spots will fade over time.
Q3: What are the best practices for drying my purified 2-hydrazino-6-methylpyrimidin-4-ol derivative?
A3: These polar, nitrogen-containing heterocycles can be hygroscopic.
-
High-Vacuum Drying: Drying under high vacuum at a slightly elevated temperature (e.g., 30-40°C) is effective.
-
Drying under Inert Gas: For particularly sensitive compounds, drying under a gentle stream of dry nitrogen can be beneficial.[9] This can help to remove residual solvents without exposing the compound to excessive heat.
Q4: Can the pH of my purification system affect the stability of my compound?
A4: Yes, the stability of hydrazone and pyrimidine derivatives can be pH-dependent.[10][11] Strongly acidic or basic conditions can potentially lead to hydrolysis or other degradation pathways. It is advisable to maintain a near-neutral pH during aqueous workups and to use basic modifiers in chromatography to prevent degradation on acidic stationary phases.
III. Detailed Experimental Protocols
Protocol 1: Recrystallization of 2-Hydrazino-6-methylpyrimidin-4-ol
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate, acetone). A suitable solvent will show low solubility at room temperature and high solubility when heated. For this compound, a mixture of ethanol and water is often effective.
-
Dissolution: In an Erlenmeyer flask, add the crude 2-hydrazino-6-methylpyrimidin-4-ol. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add hot water dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of hot ethanol until the solution becomes clear again.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol-water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of a 2-Hydrazino-6-methylpyrimidin-4-ol Derivative
-
TLC Analysis: Develop a suitable solvent system using TLC. Aim for an Rf value of 0.2-0.3 for your target compound. A good starting point is a gradient of methanol in dichloromethane. Add 1% triethylamine to the solvent system to prevent streaking.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like methanol. If solubility is an issue, you can "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[2]
-
Elution: Run the column using the selected solvent system. If using a gradient, start with a lower polarity and gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
IV. Data Presentation and Visualization
Table 1: Comparison of Recrystallization Solvents
| Solvent System | Compound Solubility (at 25°C) | Compound Solubility (at boiling) | Impurity Solubility | Crystal Quality |
| Ethanol | Low | High | Varies | Good |
| Water | Very Low | Low | High | Poor to Moderate |
| Ethanol/Water | Low | High | High | Excellent |
| Acetone | Moderate | High | Moderate | Moderate |
| Ethyl Acetate | Low | Moderate | Low | Poor |
Diagrams
Caption: Decision workflow for purification.
Caption: TLC troubleshooting guide.
V. References
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
TLC Visualization Methods. [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. (2023-01-30). [Link]
-
Sorbent Technologies, Inc. Flash Chromatography Basics. (2025-08-11). [Link]
-
Phenomenex. Flash Chromatography: Principles & Applications. (2025-06-06). [Link]
-
Starkey, L. S. (2012, February 28). 15. Lab demonstration - Visualizing the Spots [Video]. YouTube. [Link]
-
ResearchGate. Stability study of hydrazones. [Download Table]. [Link]
-
Starkey, L. S. (2012, February 28). 8. 4) Visualize the Spots [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Reddit. (2024, July 18). r/Chempros - Visualizing spots in reverse-phase TLC. [Link]
-
Vardan, H. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. [Link]
-
Kale, A. A., & Torchilin, V. P. (2011). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Pharmaceutical Research, 28(9), 2156–2167. [Link]
-
ResearchGate. Nitrogen drying-a reliable and straightforward method for activating... [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. sorbtech.com [sorbtech.com]
- 6. youtube.com [youtube.com]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Hydrazone Formation
Welcome to the technical support center for hydrazone formation. This guide is designed for researchers, scientists, and drug development professionals who utilize hydrazone ligation in their work. Here, we move beyond simple protocols to explore the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your reactions effectively.
The Foundation: Understanding the Hydrazone Formation Mechanism
Before troubleshooting, a firm grasp of the reaction mechanism is essential. Hydrazone formation is a reversible condensation reaction between a carbonyl compound (an aldehyde or a ketone) and a hydrazine derivative.[1][2] The process is generally accepted to occur in two key steps:
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate known as a hemiaminal (or carbinolamine).[1]
-
Dehydration: This hemiaminal intermediate then undergoes a rate-limiting, acid-catalyzed dehydration step to eliminate a water molecule, forming the stable C=N double bond of the hydrazone.[3][4]
The pH of the reaction medium plays a critical role. Acid catalysis is required to facilitate the dehydration of the hemiaminal.[1] However, at very low pH, the hydrazine nucleophile can become protonated, rendering it unreactive and slowing or stopping the reaction.[1] This delicate balance means that for most hydrazone formations, the optimal pH is mildly acidic, typically around 4.5 to 5.5.[1][5] However, many applications in biology require the reaction to proceed at a neutral pH (around 7.4), which presents challenges due to slower reaction rates.[1]
Caption: Fig. 1: General Mechanism of Hydrazone Formation
Troubleshooting Guide: A Question & Answer Approach
This section addresses the most common issues encountered during hydrazone synthesis.
Issue 1: Low or No Product Yield
Question: "I've mixed my aldehyde and hydrazine, but after the recommended reaction time, TLC/LC-MS analysis shows mostly starting material. What's going wrong?"
Answer: This is a classic problem that usually points to issues with reaction kinetics or equilibrium.
-
Causality: The rate-limiting step, dehydration of the hemiaminal, is highly dependent on acid catalysis.[3] Without a proper catalyst, especially at neutral pH, the reaction can be incredibly slow.[1][3] Furthermore, the reaction is reversible.[1] If water is not effectively removed or the equilibrium does not favor the product, the yield will be low.
-
Troubleshooting Steps:
-
Check the pH: Verify the pH of your reaction mixture. For many systems, adjusting the pH to between 4.5 and 5.5 can dramatically increase the reaction rate.[1] Use a buffered solution (e.g., acetate buffer) for stable pH control.
-
Introduce a Catalyst: If the reaction must be run at or near neutral pH, a nucleophilic catalyst is often necessary. Aniline is the classic catalyst for imine formation and has been shown to significantly accelerate hydrazone equilibration.[6][7] More advanced and efficient catalysts, such as anthranilic acid derivatives or N,N-dimethylethylenediamine, can offer even greater rate enhancements.[8][9]
-
Consider Reactant Structure: The electronics of your reactants matter. Electron-withdrawing groups on the carbonyl component can make it more electrophilic and reactive. Conversely, electron-deficient hydrazines (like acylhydrazides) are less nucleophilic and react more slowly than their electron-rich counterparts.[1][10] If possible, modifying the structure can significantly impact the rate.[4]
-
Increase Concentration: Le Châtelier's principle applies here. Increasing the concentration of one or both reactants can help drive the equilibrium toward the product.
-
Issue 2: The Reaction is Too Slow
Question: "My reaction works, but it takes days to reach completion. How can I speed it up without compromising the product?"
Answer: Slow reaction rates are a common hurdle, particularly in bioconjugation applications where reactant concentrations are low and the pH is neutral.[1]
-
Causality: The reaction rate is governed by the energy barrier of the rate-limiting step. At neutral pH, the uncatalyzed dehydration of the hemiaminal is slow.[3] The goal is to lower this energy barrier.
-
Optimization Strategies:
-
Catalyst Selection is Key: This is the most effective way to accelerate the reaction. While simple acid catalysis works at low pH, specialized nucleophilic catalysts are superior at neutral pH.
-
Aniline: A well-established catalyst that works by forming a more reactive protonated Schiff base intermediate.[6]
-
Bifunctional Catalysts: Catalysts like 5-methoxyanthranilic acid or N,N-dimethylethylenediamine are highly effective because they possess both a nucleophilic amine and a nearby acidic/basic group that can facilitate intramolecular proton transfer, dramatically speeding up the reaction.[8][9]
-
-
Temperature: Gently heating the reaction (e.g., to 37-50°C) can increase the rate, but be cautious. Higher temperatures can also promote side reactions or decomposition of sensitive substrates.
-
Solvent Choice: While often performed in aqueous buffers, the addition of an organic co-solvent (like DMF or DMSO) may be necessary to solubilize reactants.[8] However, be aware that the solvent can influence reaction rates.
-
Caption: Fig. 2: A Decision Workflow for Troubleshooting Hydrazone Reactions
Issue 3: I'm Seeing Side Products
Question: "My main product is forming, but I'm also getting a significant impurity that I can't identify."
Answer: Side product formation often arises from the inherent reactivity of the starting materials or intermediates.
-
Causality & Common Side Products:
-
Azine Formation: If your hydrazine starting material contains traces of the free hydrazine (H₂N-NH₂), it can react with two equivalents of the aldehyde/ketone to form a symmetrical azine.
-
Double Condensation: If using a simple hydrazine (H₂N-NH₂), it can potentially react on both nitrogen atoms, leading to undesired products. Using a substituted hydrazine (e.g., a phenylhydrazine or a hydrazide) prevents this.
-
Oxidation/Decomposition: Some hydrazines and aldehydes can be sensitive to air or light. Ensure reactions are performed under an inert atmosphere (like nitrogen or argon) if you are working with sensitive substrates.
-
-
Mitigation Strategies:
-
Purity of Starting Materials: Use highly pure, and freshly opened or purified, aldehydes and hydrazines.
-
Stoichiometry: Use a precise 1:1 stoichiometry or a slight excess (e.g., 1.1 equivalents) of the hydrazine to ensure the carbonyl compound is fully consumed and minimize side reactions.
-
Inert Atmosphere: For sensitive substrates, degassing your solvent and running the reaction under nitrogen can prevent oxidative side products.
-
Issue 4: My Hydrazone Product is Unstable
Question: "I successfully formed and isolated my hydrazone, but it seems to be hydrolyzing back to the starting materials during purification or storage."
Answer: Hydrazone stability is highly dependent on pH and structure. The C=N bond is susceptible to hydrolysis, which is essentially the reverse of the formation reaction.[1][11]
-
Causality: Hydrolysis is also acid-catalyzed. Traces of acid in your purification media (e.g., silica gel) or storage solvent can promote decomposition. Structurally, hydrazones derived from aliphatic aldehydes are generally much less stable than those from aromatic aldehydes.[11]
-
Solutions for Enhancing Stability:
-
Neutralize During Workup: After the reaction, quench any acid catalyst with a mild base (e.g., a saturated solution of sodium bicarbonate) before extraction and purification.
-
Purification Method: If using silica gel chromatography, consider neutralizing the silica by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, use a different purification method like recrystallization or reverse-phase HPLC with neutral buffers.
-
Storage: Store the purified hydrazone in a dry, neutral environment, protected from light. For long-term storage, keeping it as a solid under an inert atmosphere at low temperatures is ideal.
-
Structural Modification: If stability is a major concern for your application (e.g., in drug delivery), consider using an oxime linkage (formed from an alkoxyamine), which is generally much more stable to hydrolysis than a hydrazone.[11]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my reaction at neutral pH?
A1: The choice depends on your specific system. Aniline is a good starting point as it is inexpensive and effective.[6] However, for low-concentration biological applications, more potent catalysts are recommended. Catalysts with ortho-functional groups that can assist in proton transfer, such as various anthranilic acid derivatives, have shown superior performance.[8] Recent studies have also highlighted that certain amine buffers themselves can act as efficient catalysts.[9]
| Catalyst Type | Example(s) | Typical Concentration | Key Advantage |
| Simple Aromatic Amine | Aniline | 10-100 mM | Well-established, inexpensive |
| Bifunctional Catalyst | 5-Methoxyanthranilic acid | 1-10 mM | High catalytic activity at lower concentrations[8] |
| Catalytic Amine Buffer | N,N-dimethylethylenediamine | 50 mM | Acts as both buffer and catalyst, low toxicity[9] |
| Amino Acid | Arginine | 50-400 mM | Biocompatible, can prevent protein aggregation[7] |
Q2: What is the best way to monitor the progress of my reaction?
A2: The best method depends on the properties of your molecules.
-
Thin-Layer Chromatography (TLC): The simplest method. It's fast and allows you to visually track the consumption of starting materials and the appearance of the product spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, allowing you to monitor the masses of the reactants and product, confirming the product's identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction directly in the NMR tube by tracking the disappearance of the aldehyde proton signal and the appearance of the imine proton signal of the hydrazone.
-
UV-Vis Spectroscopy: If your product has a unique chromophore that distinguishes it from the reactants, you can monitor the reaction by observing the change in absorbance at a specific wavelength.[8]
Q3: Can I pre-form the hydrazone before using it in a subsequent step, like a Wolff-Kishner reduction?
A3: Yes, and it is often advantageous to do so. The Wolff-Kishner reduction requires strongly basic conditions, whereas hydrazone formation is typically optimal under mildly acidic conditions.[12] Performing the reaction in two distinct steps—first, forming and isolating the pure hydrazone under optimal acidic conditions, and second, subjecting the purified hydrazone to the basic conditions of the reduction—often leads to cleaner reactions and higher overall yields.[12]
Sample Experimental Protocol: Synthesis of Benzaldehyde Phenylhydrazone
This protocol provides a general methodology for a standard hydrazone formation.
Materials:
-
Benzaldehyde (1.0 eq)
-
Phenylhydrazine (1.05 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
Procedure:
-
Dissolve benzaldehyde (e.g., 1.0 mmol) in ethanol (5 mL) in a round-bottom flask.
-
Add phenylhydrazine (1.05 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the benzaldehyde spot has disappeared (typically 1-2 hours).
-
Once the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified benzaldehyde phenylhydrazone under vacuum.
-
Characterize the product by melting point, ¹H NMR, and ¹³C NMR to confirm its identity and purity.
References
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society, 130(1), 40–41. [Link]
-
Corbett, R. E., & Leite, C. A. P. (1975). Kinetics and mechanism of the formation of Girard T hydrazones from naphthaldehydes. Journal of the Chemical Society, Perkin Transactions 2, (1), 1–5. [Link]
-
Viggiano, A. A., et al. (2004). Gas-Phase Kinetics and Mechanism of the Reactions of Protonated Hydrazine with Carbonyl Compounds. Gas-Phase Hydrazone Formation. The Journal of Physical Chemistry A, 108(43), 9339–9346. [Link]
-
Gao, C., & Kool, E. T. (2015). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. Organic & Biomolecular Chemistry, 13(24), 6649-6654. [Link]
-
Biswas, S., et al. (2020). Catalysis of hydrazone and oxime peptide ligation by arginine. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis. [Link]
-
Kölmel, D. K., et al. (2018). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science, 9(22), 5026–5031. [Link]
-
Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]
-
Kool, E. T. (2014). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 136(6), 2465-2473. [Link]
-
Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
-
ChemTube3D. (n.d.). Hydrazone Formation. [Link]
-
Chemistry Stack Exchange. (2021). How is the hydrazone formed in the Wolff-Kishner reduction?. [Link]
-
Kool, E. T. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Organic Letters, 16(5), 1374–1377. [Link]
-
ResearchGate. (2014). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. [Link]
-
ResearchGate. (2022). Mechanism for hydrazone formation from carbonyl and hydrazine compound. [Link]
Sources
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemtube3d.com [chemtube3d.com]
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Technical Support Center: Controlling Regioselectivity in Pyrazole Synthesis
Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. The control of regioselectivity is a persistent challenge in the synthesis of unsymmetrically substituted pyrazoles, where the formation of undesired isomers can complicate purification and reduce yields. This resource provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome these challenges in your laboratory.
Troubleshooting Guide: Common Issues in Regioselective Pyrazole Synthesis
This section addresses specific problems you may encounter during your experiments. The solutions provided are based on established chemical principles and field-proven strategies.
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I favor the formation of a single isomer?
A low regioselectivity is a common outcome when the electronic and steric differences between the two carbonyl groups of your 1,3-dicarbonyl substrate are minimal.[1] To drive the reaction toward a single product, a strategic modification of the reaction conditions is necessary.
Root Cause Analysis:
The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of pyrazole synthesis.[2][3] However, with unsymmetrical dicarbonyls, the initial nucleophilic attack by the hydrazine can occur at either carbonyl group, leading to two possible regioisomers.[2] The outcome is governed by a delicate balance of steric hindrance, electronic effects, reaction pH, solvent, and temperature.[2][4]
Proposed Solutions:
-
Solvent Modification: The choice of solvent can dramatically influence the regiochemical outcome.[2] While ethanol is a conventional solvent, studies have shown that fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can significantly enhance regioselectivity.[5] These solvents can preferentially form hemiketals with one of the carbonyl groups, effectively altering its reactivity and directing the hydrazine attack to the other carbonyl.[5]
-
pH Adjustment: The acidity or basicity of the reaction medium is a critical parameter.[1][6]
-
Acidic Conditions: Under acidic conditions, the hydrazine can be protonated, which can alter the relative nucleophilicity of its two nitrogen atoms and influence the site of initial attack.[6][7]
-
Neutral or Basic Conditions: In neutral or basic media, the inherent nucleophilicity of the hydrazine nitrogens plays a more dominant role.[6]
-
-
Catalyst Introduction: The use of catalysts can steer the reaction towards a specific isomer. Lewis acids, for example, can coordinate to a carbonyl oxygen, increasing the electrophilicity of the corresponding carbon and promoting nucleophilic attack at that site.[8]
Issue 2: The major product of my reaction is the undesired regioisomer. How can I reverse the selectivity?
This situation arises when the intrinsic electronic and steric properties of your substrates favor the formation of the unwanted isomer under standard conditions.[6] For instance, in the reaction of a 1,3-diketone with a strong electron-withdrawing group (like -CF₃) at one terminus, the initial attack of the hydrazine often occurs at the more electrophilic carbonyl carbon adjacent to this group.[6]
Strategic Interventions:
-
Leverage Steric Hindrance: If the undesired isomer results from an attack at the less sterically hindered carbonyl, consider introducing a bulkier substituent on the hydrazine. This can physically obstruct the approach to the less hindered carbonyl, forcing the reaction to proceed through the more sterically demanding pathway that leads to the desired isomer.[2]
-
Exploit Solvent Effects: As mentioned previously, fluorinated alcohols can be a powerful tool.[5] By selectively solvating and deactivating one carbonyl group, you may be able to reverse the inherent reactivity pattern of the dicarbonyl compound.[5]
-
Alternative Synthetic Routes: When modifying the Knorr synthesis is insufficient, exploring alternative synthetic strategies is advisable. Methods like the reaction of α,β-unsaturated ketones with hydrazines or 1,3-dipolar cycloadditions can offer different regiochemical outcomes.[9][10]
Issue 3: I am observing significant side product formation, including pyrazoline intermediates. How can I improve the conversion to the final pyrazole product?
The formation of stable pyrazoline intermediates indicates that the final dehydration step of the reaction is sluggish.[4] This is often observed under neutral pH conditions.[4]
Optimization Protocol:
-
Promote Dehydration: The final step in the Knorr synthesis is an acid-catalyzed dehydration of a cyclic intermediate.[11][12] If you are working under neutral conditions, the addition of a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) can facilitate the elimination of water and drive the reaction to completion.
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the dehydration step. However, be mindful that this can also potentially impact the regioselectivity by shifting the reaction from kinetic to thermodynamic control.[2]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times.[13] This technique can be particularly effective in promoting the final dehydration step.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the principles of regioselectivity in pyrazole synthesis.
Q1: What are the primary factors that determine regioselectivity in the reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine?
A1: The regiochemical outcome is a result of the interplay between several key factors:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons is a major determinant. Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[2][6]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach of the nucleophile, directing the attack to the less congested carbonyl group.[1][2]
-
Reaction Conditions: As detailed in the troubleshooting guide, solvent, pH, and temperature are critical parameters that can be modulated to control the regioselectivity.[2][4]
Q2: How does the nature of the substituent on the hydrazine (e.g., methylhydrazine vs. phenylhydrazine) affect regioselectivity?
A2: The substituent on the hydrazine influences the relative nucleophilicity of the two nitrogen atoms.
-
Methylhydrazine: The methyl group is electron-donating, making the substituted nitrogen (N1) more nucleophilic than the unsubstituted nitrogen (NH₂).
-
Phenylhydrazine: The phenyl group is electron-withdrawing, which reduces the nucleophilicity of the substituted nitrogen (N1), making the terminal NH₂ group the more nucleophilic center.[5]
The initial attack will generally involve the more nucleophilic nitrogen of the hydrazine and the more electrophilic carbonyl of the dicarbonyl.
Q3: Can computational chemistry be used to predict the regioselectivity of a pyrazole synthesis?
A3: Yes, computational studies are increasingly being used to predict and rationalize the regioselectivity of chemical reactions.[14][15] Density Functional Theory (DFT) calculations can be employed to:
-
Model the transition states of the competing reaction pathways.
-
Calculate the activation energies for the formation of the different regioisomers.
-
Analyze the electronic properties of the reactants, such as atomic charges and frontier molecular orbital energies, to predict the most likely sites of nucleophilic attack.[16]
These theoretical insights can be invaluable in designing experiments and selecting the optimal conditions to achieve the desired regioselectivity.[14]
Data Summary and Protocols
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis
The following table summarizes the impact of different solvents on the isomeric ratio of pyrazoles formed from the reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine.
| 1,3-Dicarbonyl (R¹/R²) | Hydrazine | Solvent | Isomer Ratio (A:B) | Reference |
| CF₃/Ph | Methylhydrazine | Ethanol | 85:15 | [5] |
| CF₃/Ph | Methylhydrazine | TFE | >99:1 | [5] |
| Me/Ph | Phenylhydrazine | Ethanol | 60:40 | [2] |
| Me/Ph | Phenylhydrazine | HFIP | 95:5 | [5] |
Isomer A: N-substituted nitrogen adjacent to R¹; Isomer B: N-substituted nitrogen adjacent to R². TFE: 2,2,2-Trifluoroethanol; HFIP: 1,1,1,3,3,3-Hexafluoro-2-propanol.
Experimental Protocol: Regioselective Synthesis of a 1,5-Diarylpyrazole using a Fluorinated Alcohol
This protocol provides a general procedure for enhancing regioselectivity using a fluorinated solvent.[5]
Materials:
-
Unsymmetrical 1,3-diaryl-1,3-propanedione (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
2,2,2-Trifluoroethanol (TFE) (5 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-diaryl-1,3-propanedione (1.0 mmol) in TFE (5 mL).
-
Add the arylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired regioisomer.
Visualizing Reaction Pathways
Diagram 1: Knorr Pyrazole Synthesis - Competing Regiochemical Pathways
Caption: Competing pathways in the Knorr synthesis leading to two regioisomers.
Diagram 2: Decision-Making Workflow for Optimizing Regioselectivity
Caption: A workflow for selecting strategies to improve pyrazole regioselectivity.
References
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]
-
Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(1), 13. [Link]
-
Li, Z., et al. (2018). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 23(11), 2959. [Link]
-
Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(16), 5606-5612. [Link]
-
Taylor, L. J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2205-2210. [Link]
-
Ivanova, A. E., et al. (2017). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. ResearchGate. [Link]
-
Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6530. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Li, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
-
Gulevskaya, A. V., et al. (2012). Cu(I)-catalyzed regioselective synthesis of pyrazolo[5,1-c]-1,2,4-triazoles. The Journal of Organic Chemistry, 77(13), 5813-5818. [Link]
-
Singh, S. K., et al. (2008). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. ResearchGate. [Link]
-
Kumar, V., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmaceutical and Nano Sciences, 7(4), 133-154. [Link]
-
UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
Khedr, M. A., et al. (2018). Regioselective synthesis and computational calculation studies of some new pyrazolyl-pyridine and bipyridine derivatives. ResearchGate. [Link]
-
El-Sayed, M. A.-A., et al. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 22(3), 440. [Link]
-
Kong, Y., et al. (2010). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 12(6), 1284-1287. [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. [Link]
-
Radi, S., et al. (2011). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 16(8), 6273-6284. [Link]
-
Sharma, A., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Martins, M. A. P., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 856-885. [Link]
-
Sharma, A., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW, 2, a26814357. [Link]
-
ResearchGate. (n.d.). Synthetic pathway for solvent-free preparations of pyrazole derivatives. [Link]
-
El-Gazzar, M. G., et al. (2015). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 20(10), 17812-17827. [Link]
-
La-Venia, A., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 29(13), 3093. [Link]
-
Khairulah, A.-E., et al. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. ResearchGate. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-20. [Link]
-
Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(1), 13. [Link]
-
da Rosa, F. A., et al. (2010). Pyrazole synthesis under microwave irradiation and solvent-free conditions. Tetrahedron Letters, 51(1), 171-174. [Link]
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Troubleshooting low yields in microwave-assisted organic synthesis
Welcome to the Technical Support Center for Microwave-Assisted Organic Synthesis. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide to troubleshoot and optimize your microwave-assisted reactions. This center is designed for researchers, scientists, and drug development professionals who are looking to enhance their synthetic efficiency and overcome common challenges associated with this powerful technology.
Microwave-assisted organic synthesis (MAOS) has revolutionized chemical synthesis by offering dramatically reduced reaction times, improved yields, and higher product purity.[1][2][3] However, like any advanced technique, it presents its own set of challenges. This guide is structured to provide you with not just solutions, but also a deeper understanding of the underlying principles of microwave chemistry.
Troubleshooting Guide: From Low Yields to Optimal Results
This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to diagnose and resolve them.
Issue 1: Low or No Product Yield
This is one of the most common challenges in any chemical synthesis. In MAOS, the reasons can often be traced back to fundamental reaction parameters.
Q: My reaction is not proceeding, or the yield is significantly lower than expected. What are the first parameters I should check?
A: When troubleshooting low yields, it's crucial to systematically evaluate your reaction parameters. Start with the most influential factors: temperature, solvent, and reaction time.
1. Temperature Optimization:
-
Rationale: Temperature is a critical factor in reaction kinetics. Microwave synthesis allows for rapid heating to temperatures far exceeding the solvent's boiling point in sealed vessels, which can dramatically accelerate reaction rates.[4][5]
-
Troubleshooting Steps:
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Initial Temperature: If you based your initial temperature on a conventional heating method, try increasing it by 10-20°C.
-
Stepwise Increase: If no product is detected, incrementally increase the temperature in 15-20°C steps.[5] Monitor the reaction at each step.
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Caution: Be mindful of the thermal stability of your reactants, catalysts, and products. High temperatures can lead to degradation.[6]
-
2. Solvent Selection:
-
Rationale: The choice of solvent is paramount in microwave chemistry as it is the primary medium for absorbing microwave energy.[7][8] The ability of a solvent to absorb microwaves is related to its dielectric properties. Polar solvents with a high loss tangent are heated more efficiently.[7][8]
-
Troubleshooting Steps:
-
Solvent Polarity: If you are using a non-polar or low-polarity solvent (e.g., toluene, hexane), the reaction mixture may not be heating effectively.[6] Switch to a more polar solvent like DMF, NMP, ethanol, or water.[9]
-
Co-solvent Addition: If the reaction chemistry requires a low-polarity solvent, consider adding a small amount of a polar co-solvent or an ionic liquid to improve microwave absorption.[9][10]
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Reactant Polarity: In some cases, if the reactants themselves are polar, they can absorb microwave energy directly in a non-polar solvent, which acts as a heat sink.[4][8]
-
3. Reaction Time and Power:
-
Rationale: While microwave synthesis is known for rapid reactions, some transformations still require sufficient time to reach completion. Power is the rate at which energy is delivered to the reaction.[5]
-
Troubleshooting Steps:
-
Extend Reaction Time: If you observe partial conversion, simply extending the reaction time at the optimized temperature may be sufficient.
-
Power Setting: Ensure the microwave power is set appropriately. Insufficient power may lead to slow heating, while excessive power can cause overshooting of the target temperature and potential decomposition. Modern reactors often modulate power to maintain the set temperature.[5]
-
Issue 2: Product or Reactant Decomposition (Charring)
Decomposition is a clear indicator that the reaction conditions are too harsh.
Q: My reaction mixture is turning black, and I'm isolating decomposition products. What's causing this and how can I prevent it?
A: Charring or decomposition is typically caused by excessive temperature, often due to localized overheating known as "hotspots."
1. Understanding and Mitigating Hotspots:
-
Rationale: Hotspots are regions within the reaction mixture that reach significantly higher temperatures than the bulk solution.[11][12] They can be caused by non-uniform microwave fields, the presence of highly microwave-absorbent materials (like catalysts), or poor stirring.[11]
-
Troubleshooting Steps:
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Improve Stirring: Ensure efficient magnetic stirring to promote homogenous temperature distribution.[9][13]
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Reduce Power: Lower the microwave power setting to allow for a more controlled heating rate.
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Hybrid Heating: Some advanced microwave systems offer hybrid heating modes that combine microwave irradiation with conventional heating to minimize thermal gradients.
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Solvent Choice: Using a solvent with a moderate ability to absorb microwaves can sometimes lead to more uniform heating.
-
2. Temperature Control:
-
Rationale: The bulk temperature reading may not always reflect the true temperature at the molecular level, especially if hotspots are present.
-
Troubleshooting Steps:
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Lower the Set Temperature: Reduce the target reaction temperature.
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Ramped Heating: Instead of applying maximum power to reach the target temperature quickly, use a slower heating ramp to allow for more uniform energy distribution.
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Temperature Monitoring: Use fiber-optic temperature probes for accurate internal temperature measurement, as they are not affected by the microwave field.[14] Infrared (IR) sensors measure the external vessel temperature, which can be less accurate.
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Issue 3: Inconsistent Results and Poor Reproducibility
Lack of reproducibility can be frustrating and undermines the reliability of your synthetic protocols.
Q: I'm getting different yields and product profiles even when I run the same reaction under what I believe are identical conditions. Why is this happening?
A: Inconsistent results in microwave synthesis often stem from subtle variations in experimental setup and parameters.
1. Vessel and Volume Consistency:
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Rationale: The size, shape, and material of the reaction vessel can influence the microwave field distribution and heating efficiency.[14] The ratio of the reaction volume to the vessel volume (headspace) also affects the pressure generated.[15]
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Troubleshooting Steps:
2. Accurate Parameter Monitoring:
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Rationale: Relying on the instrument's setpoints without verifying the actual reaction conditions can be misleading.
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Troubleshooting Steps:
3. Catalyst and Reagent Quality:
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Rationale: The stability of catalysts and reagents under microwave irradiation can differ from conventional heating.
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Troubleshooting Steps:
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Catalyst Deactivation: Some catalysts can be deactivated by localized overheating on their surface.[17][18] Consider using a more robust catalyst or performing the reaction at a lower temperature. In some cases, microwave heating has been shown to slow catalyst deactivation.[17]
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Reagent Purity: Ensure the purity and consistency of your starting materials.
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Workflow for Troubleshooting Low Yields
Here is a logical workflow to follow when troubleshooting low-yield microwave reactions.
Caption: A systematic workflow for troubleshooting low yields in microwave-assisted organic synthesis.
Frequently Asked Questions (FAQs)
This section provides answers to some of the more general questions about the principles and practices of microwave chemistry.
Q1: How does microwave heating actually work, and how is it different from conventional heating?
A: Conventional heating transfers energy indirectly through conduction and convection, heating the vessel walls first, which then heats the solvent and reactants.[4] This can be slow and create significant temperature gradients.
Microwave heating, on the other hand, is a form of dielectric heating.[19][20] It works through two primary mechanisms:
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Dipolar Polarization: Polar molecules in the reaction mixture continuously attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation causes molecular friction, which generates heat.[7][20]
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Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth in the oscillating electric field. Collisions with other molecules generate heat.[20][21]
This direct energy transfer to the molecules in the reaction mixture results in rapid and uniform volumetric heating, which is a key advantage of microwave synthesis.[1][19]
Q2: What are "non-thermal microwave effects," and are they real?
A: "Non-thermal" or "specific" microwave effects refer to any observed rate enhancements or changes in selectivity that cannot be attributed solely to the thermal effects of rapid heating.[22][23] It has been proposed that the microwave's electric field might directly interact with and stabilize polar transition states, thus lowering the activation energy of a reaction.[24]
However, the existence of non-thermal effects in liquid-phase organic synthesis is a highly controversial topic.[22][24][25] Many scientists argue that most, if not all, of the observed benefits of microwave synthesis can be explained by purely kinetic effects resulting from the high temperatures and rapid heating rates that are achievable.[4][22]
Q3: Can I use any solvent in a microwave reactor?
A: While you can technically use any solvent, the effectiveness of microwave heating is highly dependent on the solvent's properties.
-
High-Absorbing Solvents (Polar): Solvents like DMF, NMP, ethanol, and water have high dielectric loss tangents and absorb microwave energy very efficiently, leading to rapid heating.[8][9]
-
Low-Absorbing Solvents (Non-polar): Solvents like hexane, toluene, and dioxane are microwave-transparent and do not heat well on their own.[6][8] Reactions in these solvents may require a polar reactant or a catalyst that absorbs microwaves.
The table below provides a classification of common organic solvents based on their microwave absorbing capabilities.
| Microwave Absorption | Solvents |
| High | Ethanol, Methanol, Acetic Acid, DMF, DMSO, NMP |
| Medium | Acetonitrile, Acetone, Propanol |
| Low / Transparent | Toluene, Hexane, Dichloromethane, THF, Dioxane |
Source: Adapted from CEM Corporation.[8]
Q4: Is it safe to run reactions under high pressure in a microwave?
A: Yes, modern microwave reactors are designed with safety as a top priority and allow for reactions to be run safely at elevated temperatures and pressures.[14][26] Key safety features include:
-
Sealed Vessels: Specially designed glass or PTFE-lined vessels can withstand high pressures.[13][27]
-
Real-time Monitoring: Continuous monitoring of temperature and pressure ensures that reactions stay within safe operational limits.[16][28]
-
Automated Shutdown: If pressure or temperature limits are exceeded, the system will automatically shut down to prevent accidents.[10]
However, it is crucial to follow safety guidelines, such as not overfilling reaction vessels and avoiding reactions that are known to produce large amounts of gas.[10][13]
Q5: How do I scale up a reaction that I've optimized in a small microwave vial?
A: Scaling up microwave reactions is not always straightforward due to the limited penetration depth of microwaves.[29] There are two main strategies for scaling up:
-
Parallel Synthesis: Running multiple small-scale reactions simultaneously in a multi-vessel rotor. This is a "scale-out" approach that is effective for producing larger quantities of material without re-optimization.[29][30]
-
Continuous Flow Reactors: For larger-scale production, a continuous flow system where the reaction mixture is pumped through a microwave cavity can be used. This allows for the processing of larger volumes while maintaining efficient heating.[26][30]
Directly scaling up in a single, large batch reactor can be challenging because the microwaves may not penetrate to the center of the vessel, leading to uneven heating.[29]
References
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Microwave Chemistry and its Applications - Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
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Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. [Link]
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Non-thermal microwave effect - Wikipedia. [Link]
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Review on non-thermal effects of microwave irradiation in organic synthesis - PubMed. [Link]
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Nonthermal Microwave Effects Revisited: On the Importance of Internal Temperature Monitoring and Agitation in Microwave Chemistry - ACS Publications. [Link]
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Microwave-assisted heterogeneous catalysis - Books - The Royal Society of Chemistry. [Link]
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Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. [Link]
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Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications. [Link]
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Theory of Microwave Heating for Organic Synthesis - CEM Corporation. [Link]
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Getting Started with Microwave Synthesis - CEM Corporation. [Link]
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Microwaves in organic synthesis. Thermal and non-thermal microwave effects - Chemical Society Reviews (RSC Publishing). [Link]
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Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors Current Literature Pr. [Link]
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Microwave chemistry - Wikipedia. [Link]
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Nonthermal Effects of Microwaves in Organic Synthesis | Request PDF - ResearchGate. [Link]
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Key Parameters on the Microwave Assisted Synthesis of Magnetic Nanoparticles for MRI Contrast Agents - PMC - NIH. [Link]
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Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - NIH. [Link]
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Catalytic Activity of Various Carbons during the Microwave-Initiated Deep Dehydrogenation of Hexadecane | JACS Au - ACS Publications. [Link]
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Approaches for Scale-Up of Microwave-Promoted Reactions - ACS Publications. [Link]
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How to Choose a Microwave Chemical Reactor: Buying Guide & Tips - SmartBuy. [Link]
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The Scale-Up of Microwave-Assisted Organic Synthesis (2005) | Jennifer M. Kremsner | 90 Citations - SciSpace. [Link]
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. [Link]
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Strategies for managing hot spot development during microwave and flash sintering. [Link]
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Control of Microwave-Generated Hot Spots. 6. Generation of Hot Spots in Dispersed Catalyst Particulates and Factors That Affect Catalyzed Organic Syntheses in Heterogeneous Media | Request PDF - ResearchGate. [Link]
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Microwave Synthesis. [Link]
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MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. [Link]
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Basic Guidelines For Microwave Reactor and Reactions | PDF - Scribd. [Link]
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Catalyst Deactivation and Stability in Microwave-assisted Methane Dehydroaromatization - National Energy Technology Laboratory. [Link]
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Solvent Choice for Microwave Synthesis - CEM Corporation. [Link]
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A brief review: Microwave assisted organic reaction - Scholars Research Library. [Link]
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Microwave Reactor Guidelines - University of Houston. [Link]
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Chapter 6: Activation of Stable Molecules by Microwave Catalytic Processing - Books. [Link]
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Catalytic microwave-assisted pyrolysis for chemical recycling of plastic waste - YouTube. [Link]
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Microwave Reactor Safety. [Link]
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Tips and Tricks to Avoid Microwave Hotspots - Doc's Appliance Service. [Link]
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Microwave Hotspots: Thermal Nonequilibrium Dynamics from the Perspective of Quantum States | The Journal of Physical Chemistry A - ACS Publications. [Link]
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Hot Spot Formation in Microwave Plasma CVD Diamond Synthesis - IEEE Xplore. [Link]
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How to avoid wearing out your microwave reactor too quickly? - ResearchGate. [Link]
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How Do You Control And Monitor The Pressure Inside The Reactor? - Achieve Chem. [Link]
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Microwave digestion instrument pressure relief warning: a safety detail that cannot be ignored_Blog_Shanghai Welso Technology Co.,Ltd. [Link]
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Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Publishing. [Link]
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Preventing byproduct formation in reactions with hydrazine hydrate
Welcome to the technical support center for reactions involving hydrazine hydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet challenging reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you minimize byproduct formation and ensure the success of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your reactions with hydrazine hydrate, providing explanations for their causes and actionable protocols to mitigate them.
Issue 1: An unexpected, often yellow, precipitate has formed in my reaction.
Question: I'm trying to synthesize a hydrazone from a ketone, but I'm observing a significant amount of a yellow, insoluble material. What is it, and how can I prevent its formation?
Answer:
The most likely identity of this precipitate is an azine (R₂C=N-N=CR₂) . Azines are a common byproduct in hydrazone synthesis and Wolff-Kishner reductions.[1][2] They are formed when a second molecule of the carbonyl compound reacts with the initially formed hydrazone.[2] This side reaction is particularly favored under conditions of high carbonyl concentration or prolonged heating.[2]
Causality and Prevention:
The key to preventing azine formation is to control the relative concentrations of the hydrazine and the carbonyl compound. By maintaining a higher concentration of hydrazine relative to the carbonyl compound at all times, the formation of the desired hydrazone is favored.
Recommended Protocol for Minimizing Azine Formation:
-
Stoichiometry is Critical: Use a slight excess of hydrazine hydrate (1.1-1.2 equivalents) relative to your carbonyl compound (1.0 equivalent).[2]
-
Controlled Addition: Dissolve the hydrazine hydrate in your chosen solvent. Then, add the carbonyl compound, dissolved in the same solvent, dropwise to the hydrazine solution over a period of 15-30 minutes with vigorous stirring.[2] This ensures that the carbonyl compound is consumed as it is added, preventing a buildup of its concentration.
-
Temperature Management: Conduct the reaction at room temperature or below, if the reaction kinetics allow. Higher temperatures can accelerate the rate of azine formation.
-
pH Control: Maintain a slightly acidic pH (4-6) to facilitate hydrazone formation without promoting side reactions.[2] A few drops of acetic acid can be used as a catalyst.[2]
Workflow for Minimizing Azine Formation:
Caption: Essential safety workflow for handling hydrazine hydrate.
Q3: How should I quench a reaction containing excess hydrazine hydrate?
A: Quenching excess hydrazine hydrate requires caution due to its reactivity. The choice of quenching agent depends on the stability of your product.
-
For Products Stable to Oxidizing Conditions: A common and effective method is to use an aqueous solution of sodium hypochlorite (bleach). [3]This should be done carefully in a fume hood, as the reaction is exothermic and evolves nitrogen gas. The hypochlorite oxidizes the hydrazine to nitrogen gas and water. [3]* For Products Sensitive to Oxidation: If your product is sensitive to oxidation, a different approach is needed. One method is to react the excess hydrazine with a simple, water-soluble ketone like acetone. This will form the corresponding hydrazone and azine, which can then be more easily removed during aqueous workup.
-
Azeotropic Removal: For some applications, excess hydrazine hydrate can be removed by azeotropic distillation with a suitable solvent like xylene. [4]However, this should be done with caution and appropriate safety measures.
Q4: Can I use a catalyst to improve the rate of hydrazone formation?
A: Yes, the formation of hydrazones is often catalyzed by acid. [2]A small amount of acetic acid is commonly used. The mechanism involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. However, strongly acidic conditions should be avoided as they can protonate the hydrazine, reducing its nucleophilicity. Recent research has also shown that nucleophilic catalysts like aniline and its derivatives can significantly accelerate hydrazone formation, particularly at biological pH. [5][6]
References
-
Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]
-
Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Hydrazine Hydrate 55%. Retrieved from [Link]
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Lanxess. (2015). Product Safety Assessment: Hydrazine Hydrate. Retrieved from [Link]
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University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Retrieved from [Link]
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Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
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Kalia, J., & Raines, R. T. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Angewandte Chemie International Edition, 47(38), 7523–7526. Retrieved from [Link]
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ResearchGate. (2021). Purification of hydrazine hydrate waste salt using a water washing based integrated process for the production of sodium hydrate via ion-exchange membrane electrolysis. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 0294100 A1: A process for producing a purified hydrazine hydrate. Retrieved from [Link]
-
Dirksen, A., Dirksen, S., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society, 128(49), 15602–15603. Retrieved from [Link]
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Reddit. (2022). How to quench excess hydrazine monohydrate. r/Chempros. Retrieved from [Link]
- Google Patents. (n.d.). US4657751A - Process for purifying aqueous hydrazine hydrate solutions.
- Google Patents. (n.d.). EP0153216B1 - Process for the purification of aqueous hydrazine hydrate solutions.
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Reddit. (2023). Hydrazine hydrate removal by column chromatography. r/OrganicChemistry. Retrieved from [Link]
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ResearchGate. (2019). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?. Retrieved from [Link]
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J&K Scientific LLC. (2025). Wolff-Kishner Reduction. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Wolff-Kishner Reduction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Hydrazine. Retrieved from [Link]
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Organic Syntheses. (n.d.). Acetone hydrazone. Retrieved from [Link]
- Google Patents. (n.d.). CN106044729A - Method for treating byproducts of hydrazine hydrate prepared by aid of urea processes.
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Crisalli, P., & Kool, E. T. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. The Journal of Organic Chemistry, 78(3), 1184–1189. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of hydrazones. Retrieved from [Link]
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ResearchGate. (2021). Remove excess hydrazine hydrate?. Retrieved from [Link]
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LookChem. (n.d.). Production of Hydrazine. Chempedia. Retrieved from [Link]
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ResearchGate. (2013). Synthesis of Asymmetric Azines. Retrieved from [Link]
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Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(64), 39205–39215. Retrieved from [Link]
- Google Patents. (n.d.). US4366130A - Process for removing residual hydrazine from caustic solutions.
-
ChemistryViews. (2020). Direct Azine Synthesis from Alcohols and Hydrazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of solid hydrazine (1) with carbonyl compounds a w. Retrieved from [Link]
-
ResearchGate. (2025). Hydrazine (Bio) synthesis and separation: Advances, state-of-the-art methods, and patent review. Retrieved from [Link]
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Technical Support Center: Scaling Up the Synthesis of 2-Hydrazino-6-methylpyrimidin-4-ol
Welcome to the technical support center for the synthesis of 2-Hydrazino-6-methylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guidance, and answers to frequently asked questions. Our goal is to ensure the scientific integrity and successful scale-up of this important chemical synthesis. Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents due to their ability to interact with various biological targets.[1][2][3][4] The introduction of a hydrazino group can further enhance the pharmacological profile of these molecules.
I. Core Synthesis Protocol
The synthesis of 2-Hydrazino-6-methylpyrimidin-4-ol is typically achieved through a cyclocondensation reaction followed by hydrazinolysis. The following protocol outlines a standard procedure that can be adapted for scale-up.
Step-by-Step Experimental Protocol
Part A: Synthesis of 2-Thio-6-methyluracil
-
Reagent Preparation: In a well-ventilated fume hood, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in absolute ethanol.
-
Reaction Setup: To the sodium ethoxide solution, add ethyl acetoacetate, followed by thiourea.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Precipitation: After completion, cool the mixture and acidify with a suitable acid (e.g., acetic acid or hydrochloric acid) to precipitate the 2-thio-6-methyluracil.
-
Isolation and Drying: Filter the precipitate, wash with cold water, and dry under vacuum.
Part B: Synthesis of 2-Hydrazino-6-methylpyrimidin-4-ol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the 2-thio-6-methyluracil in a suitable solvent such as ethanol or water.
-
Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate to the suspension.[5][6] Caution: Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care using appropriate personal protective equipment (PPE) in a fume hood.[7]
-
Reflux: Heat the mixture to reflux for 8-12 hours. The reaction progress can be monitored by observing the evolution of hydrogen sulfide gas (rotten egg smell), which should be trapped using a bleach solution.
-
Product Isolation: Upon completion, cool the reaction mixture. The product will precipitate out of the solution.
-
Purification: Filter the solid product, wash thoroughly with cold water and then with a small amount of cold ethanol to remove unreacted starting materials and byproducts.
-
Drying: Dry the purified 2-Hydrazino-6-methylpyrimidin-4-ol in a vacuum oven at a moderate temperature.
Visualizing the Workflow
Caption: Workflow for the synthesis of 2-Hydrazino-6-methylpyrimidin-4-ol.
II. Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Part A | Incomplete reaction of sodium with ethanol, leading to insufficient ethoxide. | Ensure the sodium is completely dissolved before adding other reagents. Use of fresh, high-purity sodium and anhydrous ethanol is critical. |
| Low-quality reagents (ethyl acetoacetate or thiourea). | Use freshly distilled ethyl acetoacetate and high-purity thiourea. | |
| Insufficient reflux time. | Monitor the reaction by TLC and continue reflux until the starting materials are consumed. | |
| Low Yield in Part B | Incomplete reaction due to insufficient hydrazine hydrate or reflux time. | Use a molar excess of hydrazine hydrate. Monitor the reaction for the cessation of H₂S evolution and confirm completion with TLC. |
| Loss of product during washing. | Use minimal amounts of cold solvents for washing the precipitate. | |
| Product Contamination | Presence of unreacted 2-thio-6-methyluracil. | Ensure sufficient reflux time in Part B and thorough washing of the final product. Recrystallization from a suitable solvent (e.g., water or ethanol) can be performed if necessary. |
| Formation of side products. | Control the reaction temperature carefully. The use of an inert atmosphere (e.g., nitrogen) can minimize oxidative side reactions.[8] | |
| Difficulty in Filtering the Product | Fine particle size of the precipitate. | Allow the product to crystallize slowly by gradual cooling. Using a different solvent for precipitation might also help in obtaining larger crystals. |
| Discoloration of the Final Product | Oxidation of the hydrazino group or presence of impurities. | Store the final product under an inert atmosphere and protected from light. If discoloration is significant, recrystallization may be necessary. |
III. Frequently Asked Questions (FAQs)
1. What are the critical safety precautions when working with hydrazine hydrate?
Hydrazine and its aqueous solutions are highly toxic, corrosive, and potentially explosive.[7] Always work in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid inhalation of vapors and skin contact.[7][9] Have an emergency plan in place for spills, which should be neutralized before disposal.[10]
2. Can other bases be used instead of sodium ethoxide in Part A?
While other strong bases can be used, sodium ethoxide is commonly employed due to its efficacy and the relative ease of handling its alcoholic solution. The choice of base can influence the reaction rate and yield.
3. How can I effectively monitor the progress of the reaction in Part B?
The most direct indicator is the evolution of hydrogen sulfide gas. You can also use TLC to monitor the disappearance of the starting material, 2-thio-6-methyluracil. A solvent system such as ethyl acetate/hexane or dichloromethane/methanol can be effective for TLC analysis.
4. What are the key considerations for scaling up this synthesis?
-
Heat Management: The reactions, particularly the dissolution of sodium in ethanol, are exothermic. Ensure adequate cooling and temperature control, especially in larger reactors.
-
Reagent Addition: For larger scale reactions, controlled addition of reagents is crucial to manage exotherms and ensure homogeneity.
-
Mixing: Efficient stirring is necessary to maintain a uniform reaction mixture, especially during the precipitation and reaction of slurries.
-
Safety: The hazards associated with hydrazine are magnified at a larger scale. A thorough risk assessment is mandatory.[7]
5. What is the expected tautomeric form of the final product?
2-Hydrazino-6-methylpyrimidin-4-ol can exist in tautomeric forms. The pyrimidin-4-ol form is in equilibrium with the pyrimidin-4-one form.[11][12][13] Spectroscopic analysis (NMR, IR) can help in characterizing the predominant tautomer under specific conditions.
Chemical Structure and Tautomerism
Caption: Tautomeric equilibrium of 2-hydrazinyl-6-methylpyrimidin-4-ol.
IV. References
-
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes | Organic Process Research & Development - ACS Publications.
-
A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.
-
Safety and Handling of Hydrazine - DTIC.
-
Buy 2-Hydrazino-4-methyl-6-methylthiopyrimidine | 1899-58-7 - Smolecule.
-
Disorders of purine and pyrimidine metabolism - PubMed.
-
Disorders of pyrimidine metabolism - WikiLectures.
-
Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET.
-
Hydrazine Hydrate 7.5% - SAFETY DATA SHEET.
-
Material Safety Data Sheet - Hydrazine hydrate, 55% (Hydrazine, 35%) - Cole-Parmer.
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science.
-
2-hydrazinyl-6-methylpyrimidin-4-ol (C5H8N4O) - PubChemLite.
-
Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central.
-
2-HYDRAZINYL-6-METHYLPYRIMIDIN-4-OL | CAS 37893-08-6 - Matrix Fine Chemicals.
-
Purine and pyrimidine metabolism disorders - Insights - Mayo Clinic Laboratories.
-
2-Hydrazinyl-6-methylpyrimidin-4-ol | C5H8N4O | CID 135399119 - PubChem.
-
Synthesis and characterization of new pyrimidine derivatives - ACS Fall 2025.
-
Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones - ResearchGate.
-
Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog.
-
Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities - Der Pharma Chemica.
-
Purine and Pyrimidine Metabolism.
-
The proposed mechanism for the reaction of DHPM derivatives 4a–4h with hydrazine hydrate. - ResearchGate.
-
Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative | Request PDF - ResearchGate.
-
unsaturated carbonyl compounds to afford hydrazones and - RUIdeRA.
-
Scheme 1. Reaction of 2-hydrazino-4,6-dimethylpyrimidine with... - ResearchGate.
-
2-Hydrazino-6-methyl-pyrimidin-4-ol | CAS 37893-08-6 | SCBT.
-
(PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation - ResearchGate.
-
CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents.
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- 2. growingscience.com [growingscience.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. fishersci.com [fishersci.com]
- 6. nexchem.co.uk [nexchem.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. PubChemLite - 2-hydrazinyl-6-methylpyrimidin-4-ol (C5H8N4O) [pubchemlite.lcsb.uni.lu]
- 12. 2-HYDRAZINYL-6-METHYLPYRIMIDIN-4-OL | CAS 37893-08-6 [matrix-fine-chemicals.com]
- 13. 2-Hydrazinyl-6-methylpyrimidin-4-ol | C5H8N4O | CID 135399119 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-Hydrazino-6-methylpyrimidin-4-ol in Solution
Welcome to the technical support center for 2-Hydrazino-6-methylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this molecule in solution. While specific degradation pathways for 2-Hydrazino-6-methylpyrimidin-4-ol are not extensively documented in publicly available literature, this guide synthesizes information based on the known chemical principles of the hydrazine and pyrimidinol moieties to provide robust troubleshooting advice and frequently asked questions.
I. Introduction to the Stability of 2-Hydrazino-6-methylpyrimidin-4-ol
2-Hydrazino-6-methylpyrimidin-4-ol is a heterocyclic compound featuring a pyrimidine core, a hydroxyl group (which exists in tautomeric equilibrium with a ketone, forming a pyrimidinone), and a hydrazino (-NHNH2) group.[1][2][3] Both the hydrazino group and the pyrimidine ring system are susceptible to degradation, particularly in solution. The hydrazine moiety is a strong reducing agent and is prone to oxidation, while the pyrimidine ring can be susceptible to hydrolysis, especially under non-neutral pH conditions. Understanding these potential instabilities is critical for obtaining reliable and reproducible experimental results.
This guide will provide a framework for identifying, troubleshooting, and mitigating common stability issues encountered when working with 2-Hydrazino-6-methylpyrimidin-4-ol in solution.
II. Frequently Asked Questions (FAQs)
Q1: My 2-Hydrazino-6-methylpyrimidin-4-ol solution has turned yellow/brown overnight. What is happening?
A color change in the solution is a common indicator of degradation. The most likely cause is the oxidation of the hydrazino group. Hydrazine and its derivatives are known to be susceptible to autoxidation, a process that can be catalyzed by trace metal ions and exposure to atmospheric oxygen.[4] This can lead to the formation of colored byproducts.
Q2: I'm observing a loss of activity of my compound in my biological assay. Could this be related to stability?
Yes, a loss of biological activity is a strong indication that the parent compound is degrading. The hydrazino group is often critical for the compound's mechanism of action. Its oxidation or reaction with other components in your assay media can lead to a significant reduction in potency.
Q3: What are the ideal storage conditions for a stock solution of 2-Hydrazino-6-methylpyrimidin-4-ol?
For optimal stability, stock solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to:
-
Use an aprotic, anhydrous solvent such as DMSO.
-
Store at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Consider purging the vial headspace with an inert gas like argon or nitrogen before sealing to displace oxygen.
Q4: In which solvents is 2-Hydrazino-6-methylpyrimidin-4-ol most and least stable?
-
Most Stable (generally): Anhydrous aprotic solvents like DMSO or DMF are typically preferred for stock solutions as they minimize the risk of hydrolysis.
-
Least Stable: Aqueous buffers, especially at non-neutral pH and in the presence of oxygen, are where the compound is most likely to degrade. Protic solvents like methanol and ethanol can also participate in degradation reactions.
Q5: How does pH affect the stability of 2-Hydrazino-6-methylpyrimidin-4-ol?
The stability of pyrimidine derivatives can be highly pH-dependent.[5] While specific data for this molecule is unavailable, it can be inferred that:
-
Acidic Conditions (pH < 4): May lead to hydrolysis of the pyrimidine ring.
-
Basic Conditions (pH > 8): Can also promote ring hydrolysis and may increase the rate of oxidation of the hydrazino group.
-
Neutral Conditions (pH ~7): While generally better, degradation, particularly oxidation, can still occur.
III. Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the handling and use of 2-Hydrazino-6-methylpyrimidin-4-ol solutions.
Issue 1: Precipitate Formation in Solution
Symptom: A solid precipitate is observed in your stock or working solution, either immediately after preparation or after a period of storage (e.g., a freeze-thaw cycle).
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Poor Solubility | The concentration of the compound may exceed its solubility limit in the chosen solvent. Protocol: Try preparing a more dilute stock solution. If using aqueous buffers, first dissolve the compound in a minimal amount of DMSO and then dilute with the buffer. |
| Degradation Product | The precipitate could be a less soluble degradation product. Protocol: Analyze the precipitate and supernatant separately by HPLC to determine their composition. If it is a degradant, the solution is no longer viable. |
| Freeze-Thaw Instability | Repeated freeze-thaw cycles can cause the compound to come out of solution. Protocol: Prepare smaller, single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles. |
Troubleshooting Workflow for Precipitate Formation
Caption: Troubleshooting decision tree for precipitate formation.
Issue 2: Inconsistent Results or Loss of Compound Activity
Symptom: You observe a gradual or sudden decrease in the expected biological or chemical activity of your compound, or your experimental results are not reproducible.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Oxidative Degradation | The hydrazino group is likely oxidizing upon exposure to air. This is a common pathway for hydrazine-containing molecules. Protocol: Prepare solutions fresh before each experiment. If using aqueous buffers, degas them before adding the compound. Work under an inert atmosphere if possible. |
| Hydrolytic Degradation | The pyrimidine ring may be undergoing pH-mediated hydrolysis in your aqueous assay buffer. Protocol: Perform a time-course experiment where you incubate the compound in your assay buffer for different durations before analysis (e.g., by HPLC) to quantify the rate of degradation. Consider adjusting the buffer pH if possible. |
| Reaction with Media Components | The compound may be reacting with components in your cell culture media or assay buffer (e.g., aldehydes, ketones). Protocol: Simplify your buffer system to identify the reactive component. Run control experiments with the compound in different buffer components. |
IV. Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of 2-Hydrazino-6-methylpyrimidin-4-ol (MW: 140.14 g/mol ) in DMSO.
-
Preparation: Allow the vial of solid 2-Hydrazino-6-methylpyrimidin-4-ol to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh out 1.40 mg of the compound and place it in a clean, dry glass vial.
-
Dissolution: Add 1.0 mL of anhydrous, high-purity DMSO to the vial.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots (e.g., 20 µL) in low-retention microcentrifuge tubes. Purge the headspace with argon or nitrogen, seal tightly, and store at -80°C.
Protocol 2: Forced Degradation Study
A forced degradation study is essential for understanding the stability of a compound under various stress conditions.[5][6][7][8] This protocol provides a basic framework.
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 4 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 4 hours.
-
Control: Keep 1 mL of the stock solution at 4°C.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by HPLC to assess the extent of degradation and the formation of new peaks.
Hypothetical Degradation Pathway
Caption: Potential degradation pathways for 2-Hydrazino-6-methylpyrimidin-4-ol.
Protocol 3: Example HPLC Method for Purity Analysis
This is a general reverse-phase HPLC method that can be used as a starting point for analyzing the purity of 2-Hydrazino-6-methylpyrimidin-4-ol and its degradation products. Method optimization will be required.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Note: Due to the polar nature of hydrazine-containing compounds, a 100% aqueous mobile phase may be necessary at the beginning of the gradient to ensure retention.[9]
V. Summary and Recommendations
The stability of 2-Hydrazino-6-methylpyrimidin-4-ol in solution is a critical factor for the success of research and development activities. The primary routes of degradation are likely the oxidation of the hydrazino group and the hydrolysis of the pyrimidine ring.
Key Recommendations:
-
Always prepare solutions fresh. If storage is unavoidable, use an anhydrous aprotic solvent, aliquot into single-use volumes, and store at -80°C under an inert atmosphere.
-
Be mindful of pH. Avoid strongly acidic or basic conditions in your experiments.
-
Monitor for degradation. Use analytical techniques like HPLC to confirm the integrity of your compound, especially before critical experiments.
-
Perform forced degradation studies early in your research to understand the compound's liabilities and to develop a stability-indicating analytical method.[10]
By following these guidelines, researchers can minimize the impact of compound instability, leading to more accurate and reliable data.
VI. References
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
Forced degradation studies. (2016). MedCrave Online. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2013). CORE. [Link]
-
Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR. [Link]
-
2-HYDRAZINO-6-METHYLPYRIMIDIN-4-OL CAS#:; ChemWhat Code: 10738. ChemWhat. [Link]
-
The chemical and biochemical degradation of hydrazine. (1997). Defense Technical Information Center. [Link]
-
Chromatographic methods of determining hydrazine and its polar derivatives. (2012). ResearchGate. [Link]
-
NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. (2022). RASĀYAN Journal of Chemistry. [Link]
-
2-Hydrazinyl-4,6-dimethylpyrimidine. PubChem. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). ResearchGate. [Link]
-
Hydrazine, (2-amino-6-methyl-4-pyrimidinyl)-, hydrochloride. PubChem. [Link]
-
The method that derivatization HPLC methods determine hydrazine hydrate. (2017). Google Patents.
-
Hydrazinolysis of some purines and pyrimidines and their related nucleosides and nucleotides. (1967). Journal of the Chemical Society C: Organic. [Link]
-
HPLC Methods for analysis of Hydrazine. HELIX Chromatography. [Link]
-
2-Hydrazinyl-6-methylpyrimidin-4-ol. PubChem. [Link]
-
2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. PubChem. [Link]
-
Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. (2009). PubMed. [Link]
-
DMSO and Hydrazine. ResearchGate. [Link]
-
2-Amino-6-methylpyrimidin-4-one. PubChem. [Link]
-
2-Amino-4-hydrazino-6-methylpyrimidine. PubChem. [Link]
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- 6. biomedres.us [biomedres.us]
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- 8. ijsdr.org [ijsdr.org]
- 9. helixchrom.com [helixchrom.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Pyrimidine Compounds
Welcome to the Technical Support Center for the recrystallization of pyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of pyrimidine derivatives. Here, we will delve into the causality behind experimental choices and provide field-proven insights to help you overcome common challenges in your crystallization experiments.
Introduction to Pyrimidine Recrystallization
Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds.[1][2][3] The principle hinges on the differential solubility of the target pyrimidine compound and its impurities in a chosen solvent or solvent system at varying temperatures.[1] An ideal recrystallization process yields a highly pure crystalline solid, free from contaminants that could interfere with downstream applications, such as in medicinal chemistry and drug development.[1]
Pyrimidine and its derivatives are a cornerstone in numerous biological molecules and pharmaceuticals, making their purification a critical step in research and development.[4][5][6] The structural diversity of pyrimidine compounds means that a one-size-fits-all approach to recrystallization is often inadequate. This guide will provide a systematic approach to developing and troubleshooting recrystallization protocols for this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing my pyrimidine compound?
A1: The ideal solvent is one in which your pyrimidine compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below.[7] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.[1][7][8]
To experimentally determine the best solvent, test small amounts of your compound in various solvents. A good solvent will dissolve the pyrimidine derivative when heated but will result in the formation of crystals as the solution cools. Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and water, as well as solvent mixtures like ethanol/water, hexane/acetone, or hexane/THF.[1][7][9] A general rule of thumb is that solvents with functional groups similar to the compound being purified are often good solubilizers.[9]
Q2: What is "oiling out," and how can I prevent it?
A2: "Oiling out" is the separation of the dissolved compound as a liquid oil rather than solid crystals when the solution is cooled.[10][11][12] This is a common problem in recrystallization and is undesirable because the oil can trap impurities, leading to a less pure final product.[11][12][13]
Common Causes and Solutions for Oiling Out:
-
High Impurity Level: Significant impurities can lower the melting point of your compound, causing it to separate as an oil.[10][11] Consider a preliminary purification step, such as column chromatography, before recrystallization.[10]
-
Solution is Too Concentrated: If the solution becomes supersaturated at a temperature above the compound's melting point, it will oil out.[10][11] To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent to decrease the concentration, and then allow it to cool more slowly.[10][11]
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice, favoring oil formation.[7] Allow the solution to cool slowly and undisturbed to room temperature before further cooling in an ice bath.[1][7]
-
Inappropriate Solvent: The boiling point of the solvent may be too high, or the compound may be excessively soluble even at lower temperatures.[10] Selecting a solvent with a lower boiling point or one in which the compound is less soluble at room temperature can help.[10]
Q3: No crystals are forming even after the solution has cooled. What should I do?
A3: A lack of crystal formation is typically due to either an undersaturated solution or inhibition of nucleation.[7]
Troubleshooting Steps for No Crystal Formation:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The small scratches on the glass can provide nucleation sites for crystal growth to begin.[7]
-
Seeding: Add a "seed crystal" of the pure compound to the solution. This provides a template for other molecules to crystallize upon.[7]
-
Evaporation: Dip a glass rod into the solution, allow the solvent to evaporate, and then reintroduce the rod with the residue of crystals back into the solution.[7]
-
-
Increase Concentration: If nucleation techniques fail, the solution is likely too dilute. Reheat the solution and gently boil off some of the solvent to increase the concentration, then allow it to cool again.[7][11] If this is unsuccessful, you can remove the solvent entirely by rotary evaporation and attempt the recrystallization again with less solvent.[7]
Q4: How can I remove colored impurities from my pyrimidine compound?
A4: If your purified crystals have a noticeable color, it indicates the presence of colored impurities that may have co-crystallized.[10]
To remove these, dissolve the compound in the hot recrystallization solvent and add a small amount of activated charcoal.[10][14] The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[10][14]
Q5: My recrystallization resulted in a very low yield. What are the likely causes?
A5: A low yield can be frustrating but is often preventable. Common causes include:
-
Using too much solvent: An excessive amount of solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[10][15]
-
Premature crystallization: If the compound crystallizes during a hot filtration step, you will lose product.[10] Ensure your filtration apparatus is pre-heated.[10]
-
Incomplete crystallization: Ensure the solution is cooled sufficiently, often in an ice bath, to maximize crystal formation.[1]
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[15]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most common and straightforward recrystallization method.
-
Solvent Selection: Choose a solvent in which the pyrimidine compound is highly soluble when hot and poorly soluble when cold.
-
Dissolution: Place the crude pyrimidine compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to create a saturated solution.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.[1][16][17]
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature.[1] Subsequently, place the flask in an ice bath to maximize crystal formation.[1]
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.[1]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1]
Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization
This method is useful when a single suitable solvent cannot be found.[18]
-
Solvent System Selection: Choose a pair of miscible solvents. One solvent (the "good" solvent) should readily dissolve the pyrimidine compound, while the other (the "poor" or "anti-solvent") should not.[1][19]
-
Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent.[1]
-
Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy).[1][3]
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears, resulting in a saturated solution.[1][10]
-
Crystallization, Collection, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.
Protocol 3: Anti-Solvent Vapor Diffusion
This technique is ideal for small quantities of a compound or for compounds that are difficult to crystallize using other methods, especially those soluble only in high-boiling point solvents like DMF or DMSO.[7]
-
Preparation: Dissolve the pyrimidine compound in a small amount of a "good," high-boiling point solvent (e.g., DMF) in a small, open vial.
-
Setup: Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" (a solvent in which the compound is insoluble, e.g., diethyl ether or pentane).[7]
-
Diffusion and Crystallization: The anti-solvent vapor will slowly diffuse into the solution containing the pyrimidine compound.[7] This gradually decreases the compound's solubility, leading to slow and controlled crystal growth.[7]
-
Monitoring: Monitor the setup over time until crystals of a suitable size have formed.[7]
Troubleshooting Guide: A Deeper Dive
| Problem | Potential Cause | In-Depth Explanation & Solution |
| Oiling Out | Compound is too soluble in the chosen solvent.[7] | The high solubility prevents the formation of a stable crystal lattice at the temperature of supersaturation. Solution: Try a less "good" solvent in which the compound has lower solubility.[7] |
| Cooling is too rapid.[7] | The molecules do not have sufficient time to orient themselves into an ordered crystal lattice. Solution: Allow the solution to cool more slowly. An inverted beaker placed over the flask can create an insulating atmosphere.[7] | |
| Poor Crystal Quality (Fine Needles/Powder) | Solution is too concentrated. | A highly concentrated solution leads to rapid precipitation rather than slow crystal growth. Solution: Reheat the solution and add a small amount of additional solvent to slightly decrease the concentration.[7] This will keep the compound in solution for a longer period during cooling, promoting slower crystal formation.[7] |
| The solvent has a steep solubility curve. | A steep solubility curve means a large amount of solute will precipitate with a small drop in temperature, leading to rapid crystallization. Solution: Experiment with different solvents or solvent mixtures to find a system that allows for more controlled crystal growth.[7] | |
| No Crystals Form | The solution is not supersaturated. | The concentration of the pyrimidine compound is too low to initiate crystallization. Solution: Re-heat the solution and allow some of the solvent to evaporate to increase the concentration. Then, allow it to cool slowly again.[7] |
| Nucleation is inhibited. | Spontaneous crystal formation is not occurring. Solution: Induce nucleation by scratching the inside of the flask with a glass rod or by adding a seed crystal.[7] |
Visualizing the Recrystallization Workflow
Single-Solvent Recrystallization Workflow
Caption: A typical workflow for single-solvent recrystallization of pyrimidine compounds.
Troubleshooting Decision Tree for No Crystal Formation
Caption: A decision tree to troubleshoot the issue of no crystal formation.
References
- Technical Support Center: Crystallization of Pyrimidine Compounds - Benchchem.
- Solubility of pyrimidine derivatives in different organic solvents at different temper
- Pyrimidine - Solubility of Things.
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem.
- Technical Support Center: 4-Pyrimidine Methanamine Crystalliz
- Technical Support Center: Purification of Polar Pyrimidine Deriv
- Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents - ResearchG
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie.
- Recrystallization and Crystallization - University of California, Irvine.
- Recrystallization-1.pdf - University of California, Los Angeles.
- Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online.
- Reagents & Solvents: Solvents for Recrystalliz
- Recrystallization - Single Solvent - University of Calgary.
- Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments | Kyoto University.
- Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound - ResearchG
- Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup - Benchchem.
- recrystallization.pdf - University of California, Berkeley.
- 3.6F: Troubleshooting - Chemistry LibreTexts.
- Technical Support Center: Synthesis of Pyrimidine Deriv
- 2.
- 2.
- Recrystalliz
- Purification by Recrystalliz
- recrystallization-2.doc.pdf - Community College of Philadelphia.
- Recrystallization (help meeeeee) : r/chemistry - Reddit.
- Recrystalliz
- Oiling Out in Crystalliz
- Problems in recrystalliz
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
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- 16. Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
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- 19. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Managing Reaction Exotherms with Hydrazine Hydrate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with hydrazine hydrate. It is designed to offer practical, field-proven insights into managing the exothermic nature of reactions involving this versatile but hazardous reagent. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Fundamentals of Hydrazine Hydrate Exotherms
Q1: What are the primary causes of exotherms in reactions involving hydrazine hydrate?
A1: The primary causes of exotherms in reactions with hydrazine hydrate stem from two main sources: the heat generated by the intended chemical reaction and the potential for unintended, and often vigorous, thermal decomposition of the hydrazine hydrate itself.
-
Heat of Reaction: Many common applications of hydrazine hydrate are inherently exothermic. For instance, in the Wolff-Kishner reduction, the conversion of a carbonyl group to a methylene group is a highly energetic process.[1][2] Similarly, the reduction of nitroarenes to anilines is also an exothermic transformation.[3][4][5] The rate of heat generation from these reactions is dependent on the concentration of reactants, the reaction temperature, and the specific substrate.
-
Thermal Decomposition: Hydrazine hydrate is thermodynamically unstable and can decompose exothermically. This decomposition can be initiated or accelerated by several factors:
-
High Temperatures: Elevated temperatures can initiate the thermal decomposition of hydrazine hydrate.[6]
-
Catalysts: Certain materials can act as catalysts for hydrazine hydrate decomposition, significantly lowering the temperature at which it begins to decompose. These include transition metals (like iron, copper, and their salts), rust, and even some noble metals like gold.[7][8][9][10] It is crucial to be aware that the materials of your reaction vessel and any impurities can have a catalytic effect.[7][8][9][10]
-
Oxidizing Agents: Hydrazine hydrate can react violently with oxidizing agents.[11] Accidental contamination of a reaction with an oxidant can lead to a rapid and dangerous exotherm.
-
The decomposition of hydrazine can proceed through different pathways, producing nitrogen, ammonia, and hydrogen gases.[12][13] The buildup of these gases in a sealed vessel can lead to a dangerous increase in pressure.[14]
Q2: What are the key hazards associated with uncontrolled exotherms involving hydrazine hydrate?
A2: Uncontrolled exotherms with hydrazine hydrate present severe hazards in a laboratory or manufacturing setting. These include:
-
Runaway Reactions: A primary danger is a runaway reaction, where the rate of heat generation exceeds the rate of heat removal. This leads to a rapid increase in temperature and pressure, which can cause the reaction vessel to fail violently.[14]
-
Boiling and Splashing: The rapid temperature increase can cause the solvent and reactants to boil, leading to splashing of highly corrosive and toxic hydrazine hydrate.[15][16] Hydrazine hydrate is corrosive and can cause severe damage to the skin and eyes upon contact.[15][16]
-
Toxic Gas Release: The decomposition of hydrazine hydrate produces flammable and toxic gases, including ammonia and nitrogen oxides.[12] A runaway reaction can release a significant amount of these hazardous gases into the workspace.
-
Fire and Explosion: Hydrazine hydrate vapors are flammable.[6] An uncontrolled exotherm can lead to the release of these vapors, which can ignite if an ignition source is present. While hydrazine hydrate solutions are less flammable than anhydrous hydrazine, the risk is still present, especially at elevated temperatures.[14]
It is also important to remember that hydrazine is a suspected human carcinogen and a reproductive toxin, so both acute and chronic exposure should be avoided.[15][16][17]
Section 2: Troubleshooting Guides and FAQs
This section addresses specific issues you might encounter during your experiments.
FAQs: Proactive Exotherm Management
Q3: How can I predict the potential for a dangerous exotherm in my specific reaction?
A3: Predicting the exothermic potential of your reaction is a critical step in ensuring safety. Here’s a multi-faceted approach:
-
Literature Review: Thoroughly research the specific reaction you are performing. Look for reports of exotherms, recommended addition rates, and cooling procedures.
-
Reaction Calorimetry: For novel or scaled-up reactions, performing reaction calorimetry studies (e.g., using a Differential Scanning Calorimeter - DSC or an Accelerating Rate Calorimeter - ARC) is highly recommended.[7][8][18] These studies can determine the onset temperature of decomposition and the total heat of reaction, providing critical data for safe process design.
-
Consider All Components: Evaluate every component in your reaction mixture for potential catalytic activity. This includes the starting materials, reagents, solvents, and any potential impurities. Be particularly cautious with metal catalysts and ensure your glassware is scrupulously clean.[9][10]
Q4: What are the best practices for setting up an experiment to minimize the risk of a runaway reaction?
A4: A well-planned experimental setup is your first line of defense.
-
Use a Fume Hood: Always handle hydrazine hydrate in a properly functioning chemical fume hood.[15][19]
-
Appropriate Reaction Vessel: Choose a reaction vessel that is an appropriate size for your reaction scale, allowing for sufficient headspace. A round-bottom flask is generally preferred.
-
Efficient Stirring: Ensure efficient and continuous stirring to promote even heat distribution and prevent localized hot spots.
-
Controlled Addition: Use a dropping funnel or a syringe pump for the slow, controlled addition of hydrazine hydrate or other reactive reagents.[20]
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction with a calibrated thermometer or thermocouple.
-
Adequate Cooling: Have an adequate cooling bath (e.g., ice-water, dry ice-acetone) ready and in place before starting the addition of hydrazine hydrate. The cooling bath should be large enough to handle the potential exotherm.
-
Work on a Small Scale: When developing a new procedure, always start with a small-scale reaction to assess its behavior before scaling up.
Troubleshooting: During the Reaction
Q5: My reaction temperature is rising faster than expected, but it's not yet out of control. What should I do?
A5: If you observe a faster-than-expected temperature rise, take immediate and calm action:
-
Stop the Addition: Immediately stop the addition of any reagents.
-
Increase Cooling: Ensure your cooling bath is at its maximum capacity. If necessary, add more ice or switch to a more potent cooling mixture.
-
Dilution (if appropriate): In some cases, adding a cold, inert solvent can help to absorb some of the excess heat. This should only be done if you are certain the solvent is compatible with all reaction components.
-
Be Prepared to Quench: Have a quenching agent ready.
Q6: The reaction is showing signs of a runaway (rapid, uncontrolled temperature and pressure increase). What is the emergency procedure?
A6: In the event of a runaway reaction, personnel safety is the absolute priority.
-
Alert Others and Evacuate: Immediately alert everyone in the vicinity and evacuate the immediate area.
-
Activate Emergency Systems: If available, activate the emergency fume hood purge and any other relevant safety systems.
-
Do NOT Attempt to Intervene Directly: Once a reaction is in a true runaway state, do not attempt to quench it directly unless you have a pre-planned and well-rehearsed procedure for doing so from a safe distance.
-
Call for Emergency Response: Contact your institution's emergency response team.[15]
Workflow for Managing a Potential Exotherm
Caption: Decision workflow for managing potential exotherms with hydrazine hydrate.
FAQs: Post-Reaction Workup and Quenching
Q7: How do I safely quench excess hydrazine hydrate at the end of my reaction?
A7: Quenching excess hydrazine hydrate must be done with care to avoid a delayed exotherm.
-
Dilution: The first step is often to dilute the reaction mixture with a suitable solvent. Water or alcohols are commonly used as hydrazine hydrate is soluble in them.[11]
-
Controlled Quenching Agent: A dilute solution of an oxidizing agent can be used to neutralize the remaining hydrazine hydrate. A 5-10% solution of hydrogen peroxide (H₂O₂) or sodium hypochlorite (bleach) is often recommended.[6][11]
-
Slow Addition with Cooling: The quenching agent should be added slowly to the cooled, diluted reaction mixture with vigorous stirring. The temperature should be monitored throughout the addition.
-
Avoid Strong Oxidizers: Do not use concentrated or strong oxidizing agents, as this can lead to a violent reaction.[11]
Protocol: Emergency Quenching of a Small-Scale Reaction
This protocol is for a situation where the temperature is rising uncontrollably but has not yet reached a full runaway state. This should only be performed if it can be done safely.
-
Ensure Personal Safety: Make sure you are wearing appropriate PPE, including a face shield and heavy-duty gloves.[15]
-
Maximum Cooling: Lower the reaction flask as far as possible into a large cooling bath (e.g., dry ice/acetone).
-
Prepare Quenching Solution: Have a pre-prepared, cold solution of a weak acid (e.g., 1 M acetic acid) or a large volume of cold water ready.
-
Slow Addition from a Safe Distance: If possible, use a long-stemmed funnel to add the quenching solution slowly from a safe distance. Do not dump the quenching solution in all at once.
-
Observe and Be Ready to Evacuate: Continuously observe the reaction. If the reaction does not subside or accelerates, evacuate immediately.
Diagram: Safe Quenching Procedure
Sources
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- 2. 21.6. Wolff-Kishner reduction | Organic Chemistry II [courses.lumenlearning.com]
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- 19. assets.thermofisher.cn [assets.thermofisher.cn]
- 20. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst Selection for Pyrimidine Cyclocondensation Reactions
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for catalyst selection in cyclocondensation reactions leading to pyrimidine scaffolds. As a Senior Application Scientist, this resource synthesizes established chemical principles with practical, field-proven insights to help you navigate the complexities of your synthetic challenges.
Introduction to Pyrimidine Synthesis and Catalyst Function
Pyrimidines are fundamental heterocyclic structures in medicinal chemistry, forming the core of nucleic acids and a vast number of pharmacologically active compounds.[1] Their synthesis, often achieved through cyclocondensation reactions, is a cornerstone of drug discovery. The choice of catalyst is paramount, as it dictates reaction efficiency, selectivity, and the overall success of the synthesis. Catalysts in these reactions function by activating the substrates, typically aldehydes, β-dicarbonyl compounds, and urea or amidine derivatives, facilitating the key C-N and C-C bond formations required for ring closure.
This guide will focus primarily on two of the most powerful and versatile methods for pyrimidine synthesis: the Biginelli Reaction and the Pinner Synthesis .
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during pyrimidine synthesis via cyclocondensation.
Q1: My Biginelli reaction is giving a very low yield. What are the most likely causes and how can I improve it?
A1: Low yields in the Biginelli reaction are a frequent issue and can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Catalyst Inactivity or Suboptimal Choice: The catalyst is the engine of the reaction. If it's not performing, your yield will suffer.
-
Brønsted vs. Lewis Acids: While classic conditions use strong Brønsted acids like HCl, they can sometimes promote side reactions.[2] Consider screening Lewis acids such as FeCl₃, ZrCl₄, or Yb(OTf)₃, which are often milder and more efficient.[3][4][5]
-
Catalyst Loading: Ensure you are using the correct catalytic amount. Too little may result in an incomplete reaction, while too much can sometimes lead to unwanted byproducts.
-
Reusable Catalysts: If you are using a heterogeneous or reusable catalyst, it may need regeneration to restore its activity.[6]
-
-
Suboptimal Reaction Conditions:
-
Temperature: Higher temperatures can sometimes favor side reactions, such as the formation of Hantzsch-type dihydropyridine byproducts.[6] It is crucial to monitor the reaction and find the optimal temperature for your specific substrates.
-
Solvent: The polarity of the solvent can significantly impact reaction rates. Ethanol is common, but exploring other solvents like acetonitrile or even solvent-free conditions can lead to dramatic improvements.[2][6]
-
-
Purity of Reactants: Impurities in your starting materials (aldehyde, β-ketoester, or urea) can inhibit the catalyst or lead to side reactions.[6][7] Always use high-purity reagents.
Q2: I'm observing a significant amount of a yellow, fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent its formation?
A2: This is a classic problem. The yellow, fluorescent compound is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP).[6] This byproduct forms when two equivalents of the β-ketoester react with the aldehyde, often promoted by ammonia formed from the decomposition of urea at elevated temperatures.[6]
Preventative Measures:
-
Control the Temperature: This is the most critical factor. Hantzsch synthesis is often favored at higher temperatures. Running your reaction at a lower temperature can significantly suppress DHP formation.[6]
-
Catalyst Choice: The nature of the acid catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[6] Experiment with different Lewis acids.
-
Order of Reagent Addition: In some cases, adding the urea last to the reaction mixture can minimize its premature decomposition into ammonia.[6]
Q3: My crude product from a Biginelli reaction is very difficult to purify. I suspect N-acylurea byproducts. How can I confirm and prevent this?
A3: N-acylureas are common byproducts that arise from a competing reaction between the β-ketoester and urea, and they can indeed complicate purification.[7]
-
Confirmation: These byproducts can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy, as well as by mass spectrometry.[7]
-
Prevention and Removal:
-
Stoichiometry Control: Carefully controlling the stoichiometry of your reactants can help suppress the formation of N-acylureas.[7]
-
Purification: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[6][7] Careful selection of the recrystallization solvent is key.
-
Q4: My Pinner synthesis is not proceeding to completion, and I have a lot of unreacted starting materials. How can I drive the reaction forward?
A4: Incomplete conversion in the Pinner synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound with an amidine, often points to issues with reaction conditions or reagent quality.
-
Amidine Quality: Amidines can be hygroscopic and may hydrolyze over time. Use freshly prepared or purified amidine hydrochloride.[6]
-
Anhydrous Conditions: The Pinner synthesis is sensitive to water, which can hydrolyze intermediates and starting materials. Ensure you are using anhydrous solvents and a dry atmosphere (e.g., nitrogen or argon).[6][7]
-
Base Selection: The choice and stoichiometry of the base (e.g., sodium ethoxide, potassium carbonate) are critical for promoting the desired cyclization while minimizing side reactions.[6][7]
-
Catalyst Addition: If not already in use, adding a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[6]
Part 2: In-Depth Troubleshooting Guides
This section provides structured workflows for diagnosing and solving more complex issues.
Issue 1: Persistent Low Yield in Biginelli Reaction
If the basic troubleshooting in the FAQ section doesn't resolve low yield issues, a more systematic approach is needed.
Troubleshooting Workflow: Biginelli Reaction Optimization
Caption: A systematic workflow for troubleshooting low yields in the Biginelli reaction.
Causality Explained: This workflow follows a logical progression from the most to least likely culprits. The catalyst is the primary driver, so it's addressed first.[2] Reaction conditions (solvent and temperature) create the environment for the catalyst to work effectively and are thus the second point of optimization.[6] If both are optimized and issues persist, the integrity of the starting materials must be questioned.[7] Finally, a deep dive into byproduct analysis reveals specific competing reactions that need to be suppressed.
Issue 2: Competing Side Reactions
The Biginelli reaction is a delicate balance between multiple competing equilibria. Understanding these pathways is key to directing the reaction toward your desired product.
Visualizing Competing Pathways: Biginelli vs. Hantzsch
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of Substituted Pyrazole Derivatives
Introduction: The Pyrazole Scaffold - A Cornerstone in Medicinal Chemistry
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a versatile building block for designing therapeutic agents.[1][3] This versatility is evidenced by the integration of the pyrazole core into numerous commercially successful drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[4][5] The true power of this scaffold lies in its amenability to substitution at various positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][6] Appropriate substitutions can dramatically enhance the biological efficacy and target selectivity of the resulting derivatives.[6][7]
This guide provides a comparative analysis of substituted pyrazole derivatives across several key therapeutic areas: anticancer, anti-inflammatory, antimicrobial, and antiviral activities. We will delve into structure-activity relationships (SAR), compare the performance of various derivatives using experimental data, and provide detailed protocols for foundational biological assays.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Pyrazole derivatives have emerged as a significant class of compounds in oncology, demonstrating potent activity against a wide range of cancer cell lines.[6] Their anticancer effects are often mediated through the inhibition of key proteins involved in cell cycle regulation and signal transduction.[6][8]
Mechanisms of Action & Structure-Activity Relationship (SAR)
A primary mechanism for the anticancer action of pyrazole derivatives is the inhibition of protein kinases .[1][8] Kinases are crucial regulators of cell growth, and their dysregulation is a hallmark of cancer.
-
Cyclin-Dependent Kinases (CDKs): Many pyrazole derivatives act as potent CDK inhibitors, thereby halting the cell cycle and preventing cancer cell proliferation.[6][8] For instance, linking an indole moiety to the pyrazole core has been shown to produce compounds with significant inhibitory activity toward CDK2.[6] The SAR studies reveal that substitutions at the N1 and C4 positions of the pyrazole ring are critical for potent CDK inhibition.
-
PI3K/AKT Pathway: The PI3K/AKT signaling pathway is another vital target. Certain pyrazole carbaldehyde derivatives have demonstrated potent inhibition of PI3 kinase, leading to excellent cytotoxicity against breast cancer cells.[6]
-
Tubulin Polymerization: Some derivatives function by inhibiting tubulin polymerization, a process essential for mitotic spindle formation during cell division. 1H-benzofuro[3,2-c]pyrazole derivatives have been identified as a novel class of tubulin polymerization inhibitors, showing more potent activity than standard drugs like ABT-751 in certain cancer cell lines.[6]
The general SAR for anticancer activity indicates that the nature and position of substituents are paramount.[9] Electron-withdrawing groups on aryl rings attached to the pyrazole often enhance cytotoxicity. Furthermore, the incorporation of other heterocyclic rings, such as pyridine or indole, can significantly improve binding affinity to target enzymes.[6]
Comparative Performance of Anticancer Pyrazole Derivatives
The following table summarizes the in vitro cytotoxic activity of various substituted pyrazole derivatives against several human cancer cell lines, providing a direct comparison of their potency.
| Compound Class/Derivative | Target/Mechanism | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole Carbaldehyde Derivative (Cpd 43) | PI3 Kinase Inhibitor | MCF-7 (Breast) | 0.25 | [6] |
| Pyrazolo[4,3-c]pyridine (Cpd 41) | Kinase Inhibitor | MCF-7 (Breast) | 1.937 (µg/mL) | [6] |
| Pyrazolo[4,3-c]pyridine (Cpd 42) | Kinase Inhibitor | HCT-116 (Colon) | 2.914 (µg/mL) | [6] |
| Indole-Pyrazole Hybrid (Cpd 33) | CDK2 Inhibitor | HCT-116 (Colon) | < 23.7 | [6] |
| Indole-Pyrazole Hybrid (Cpd 34) | CDK2 Inhibitor | HCT-116 (Colon) | < 23.7 | [6] |
| 1H-Benzofuro[3,2-c]pyrazole (Cpd 5) | Tubulin Polymerization Inhibitor | K562 (Leukemia) | 0.073 | [6] |
| Pyrazolo[4,3-f]quinoline (Cpd 48) | Haspin Kinase Inhibitor | HCT-116 (Colon) | 1.7 | [6] |
Note: IC₅₀ is the half-maximal inhibitory concentration, a measure of a drug's potency. A lower IC₅₀ value indicates higher potency.
Experimental Protocol: IC₅₀ Determination via MTT Assay
The MTT assay is a colorimetric method fundamental to in vitro anticancer drug screening. It measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[10] The causality behind this choice is its reliability, high throughput, and direct correlation between mitochondrial activity (reduction of MTT to formazan) and the number of living cells.
Principle: The mitochondrial enzyme succinate dehydrogenase in living cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which is insoluble in water.[11] The amount of formazan produced is directly proportional to the number of viable cells. This formazan can be dissolved in a solvent like DMSO, and its concentration can be quantified by measuring the absorbance at a specific wavelength (e.g., 570 nm or 490 nm).[10][11]
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing adherent cancer cells (e.g., A549, MCF-7) using trypsin-EDTA.[10]
-
Perform a cell count using a hemocytometer to determine cell concentration.
-
Dilute the cell suspension in a complete growth medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (approximately 5,000 cells) into each well of a 96-well microtiter plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare a high-concentration stock solution of the test pyrazole derivative in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the compound in a complete growth medium to achieve a range of final test concentrations (e.g., 0.1 µM to 100 µM).
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.1%) and an "untreated control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
Return the plate to the incubator for a predetermined exposure time (e.g., 48 or 72 hours).[12]
-
-
MTT Assay Execution:
-
After the incubation period, add 20 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[10]
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate for 10 minutes on a plate shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) of each well at 490 nm or 570 nm using a microplate reader.[10][11]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percent viability against the log-transformed concentration of the pyrazole derivative.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.[10][13]
-
Visualization: PI3K/AKT Signaling Pathway
Caption: Inhibition of the PI3K/AKT pathway by a substituted pyrazole derivative.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
The pyrazole scaffold is famously associated with anti-inflammatory drugs, primarily due to its ability to inhibit cyclooxygenase (COX) enzymes.[4][5][14] These enzymes are central to the inflammatory process, responsible for the synthesis of prostaglandins.
Mechanism of Action & Structure-Activity Relationship (SAR)
-
SAR for COX-2 Selectivity: The presence of a bulky group, such as a benzenesulfonamide moiety at the N1 position of the pyrazole ring, is a key structural feature for COX-2 selectivity.[16] This group can fit into a secondary pocket present in the active site of COX-2 but not COX-1. Modifications to the aryl groups at other positions on the pyrazole ring can further enhance potency and selectivity.[14] For example, a pyrazole carboxylic acid derivative has been reported with a COX-2 IC₅₀ of 0.01 µM, significantly surpassing the reference drug Celecoxib.[14]
Other anti-inflammatory mechanisms include the inhibition of c-Jun N-terminal kinase (JNK-1) and the reduction of nitric oxide (NO) production.[17][18]
Comparative Performance of Anti-inflammatory Pyrazole Derivatives
| Compound Class/Derivative | Target | IC₅₀ COX-2 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole Carboxylic Acid (Cpd I) | COX-2 | 0.01 | 344.56 | [14] |
| Celecoxib (Reference Drug) | COX-2 | 0.70 | >100 | [14] |
| N¹-Substituted Pyrazole (Cpd III) | COX-2 | 0.17 | Not Reported | [14] |
| Pyrazole Derivative (Cpd 132b) | COX-2 | 0.0035 (3.5 nM) | Not Reported | [19] |
Note: The Selectivity Index (SI) is the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2. A higher SI indicates greater selectivity for COX-2.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
This is a classic and widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds. The choice of this protocol is justified by its ability to provide a holistic assessment of a compound's anti-inflammatory effect in a living organism, reflecting its absorption, distribution, metabolism, and efficacy at the site of inflammation.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, acute, and well-characterized inflammatory response, resulting in edema (swelling). The ability of a pre-administered test compound to reduce the volume of this edema compared to a control group is a measure of its anti-inflammatory activity.[20]
Step-by-Step Methodology:
-
Animal Acclimatization:
-
Use adult Wistar rats (150-200g). House them in standard laboratory conditions for at least one week before the experiment to allow for acclimatization.
-
Fast the animals overnight before the experiment but allow free access to water.
-
-
Compound Administration:
-
Divide the rats into groups (n=6 per group): a control group (vehicle), a positive control group (e.g., Indomethacin or Celecoxib), and test groups for different doses of the pyrazole derivative.
-
Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection. The vehicle (e.g., 0.5% carboxymethyl cellulose) is given to the control group.
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).
-
Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the subplantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume (Vt) at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.
-
The increase in paw volume (edema) is calculated as ΔV = Vt - V₀.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each treated group at each time point using the following formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] * 100
-
Compare the results statistically using an appropriate test, such as a one-way ANOVA followed by a post-hoc test.
-
Visualization: Workflow for Paw Edema Assay
Caption: Experimental workflow for the in vivo carrageenan-induced paw edema assay.
Antimicrobial Activity: Combating Pathogenic Microbes
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[21][22][23] The increasing threat of antimicrobial resistance necessitates the development of new chemical entities, and pyrazoles represent a promising class.[24]
Mechanism of Action & Structure-Activity Relationship (SAR)
The exact mechanisms of antimicrobial action are varied and not always fully elucidated, but they are thought to involve the disruption of essential cellular processes in microbes.
-
SAR for Antimicrobial Potency: The biological activity is highly dependent on the substitution pattern.
-
Halogenation: The presence of a chloro group on a styryl ring attached to the pyrazole nucleus has been shown to be particularly effective against bacteria like Xanthomonas campestris and fungi like Aspergillus niger.[21]
-
Fused Heterocycles: Fusing the pyrazole ring with other heterocyclic systems, such as thiazole, can significantly enhance antimicrobial power.[22][25] This molecular hybridization approach can lead to compounds with potent and broad-spectrum activity.
-
Hydrazones: Pyrazole-1-carbothiohydrazide derivatives that are further reacted to form hydrazones have shown remarkable antibacterial and antifungal activities, with some compounds exhibiting lower MIC values than standard drugs like chloramphenicol and clotrimazole.[24]
-
Comparative Performance of Antimicrobial Pyrazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrazole derivatives against various microorganisms.
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole-1-carbothiohydrazide (Cpd 21a) | S. aureus (Gram +) | 62.5 | [24] |
| Pyrazole-1-carbothiohydrazide (Cpd 21a) | B. subtilis (Gram +) | 62.5 | [24] |
| Pyrazole-1-carbothiohydrazide (Cpd 21a) | K. pneumoniae (Gram -) | 125 | [24] |
| Pyrazole-1-carbothiohydrazide (Cpd 21a) | C. albicans (Fungus) | 2.9 | [24] |
| Pyrazole-1-carbothiohydrazide (Cpd 21a) | A. flavus (Fungus) | 7.8 | [24] |
| Chloramphenicol (Reference Drug) | S. aureus / B. subtilis | 125 | [24] |
| Clotrimazole (Reference Drug) | C. albicans / A. flavus | 31.25 | [24] |
Note: MIC is the Minimum Inhibitory Concentration, the lowest concentration of a drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.
Experimental Protocol: MIC Determination by Broth Microdilution
This method is a gold standard for determining the quantitative antimicrobial susceptibility of a compound.[26][27] Its selection is based on its efficiency, allowing for the simultaneous testing of multiple compounds against a microorganism in a 96-well format, and its ability to provide a precise MIC value.[28]
Principle: A standardized inoculum of a target microorganism is exposed to serial twofold dilutions of the test compound in a liquid growth medium. After incubation, the lowest concentration of the compound that completely inhibits visible growth (turbidity) is determined as the MIC.[27][28]
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
From a fresh culture plate, select several well-isolated colonies of the target bacterium (e.g., Staphylococcus aureus).
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[28][29]
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, add 50 µL of sterile broth to wells 2 through 12.
-
Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.
-
Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no compound, no inoculum).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.[28]
-
-
Reading the MIC:
Visualization: Logic of Broth Microdilution
Caption: Determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.
Antiviral Activity: Inhibiting Viral Replication
The development of pyrazole-based antiviral agents is a growing area of research, with derivatives showing activity against a range of DNA and RNA viruses.[22][23][30] The structural versatility of the pyrazole scaffold allows for the design of compounds that can interfere with various stages of the viral life cycle.
Mechanism of Action & Structure-Activity Relationship (SAR)
Antiviral pyrazoles can target key viral proteins or host factors essential for viral replication.
-
SAR for Antiviral Potency:
-
Hybrid Scaffolds: Combining the pyrazole core with other pharmacophores, such as hydroxyquinoline, has yielded candidates with activity against several coronaviruses, including SARS-CoV-2 and MERS-CoV.[31]
-
N-Substitution: The substituent on the pyrazole nitrogen is critical. N-acetyl 4,5-dihydropyrazole derivatives have shown selective activity against the vaccinia virus.[30] In contrast, attaching a phenylsulfonyl group to the N1 position has produced compounds active against viruses from the Flaviviridae family.[32]
-
Electron-Withdrawing Groups: SAR analysis has highlighted that the presence of electron-withdrawing groups can enhance antiviral bioactivity.[33]
-
Comparative Performance of Antiviral Pyrazole Derivatives
| Compound Class/Derivative | Target Virus | Cell Line | EC₅₀ (µg/mL) | Reference |
| N-acetyl 4,5-dihydropyrazole (Cpd 7) | Vaccinia Virus | HEL | 7 | [30] |
| 1-(Phenylsulfonyl)pyrazole (Cpd 7a) | Yellow Fever Virus (YFV) | Vero | >32 | [32] |
| 1-(Phenylsulfonyl)pyrazole (Cpd 8h) | Bovine Viral Diarrhea Virus (BVDV) | MDBK | 0.86 | [32] |
Note: EC₅₀ is the 50% effective concentration, the concentration of a drug that provides 50% of the maximal response. For antiviral assays, it's the concentration that inhibits viral replication by 50%.
Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay
This is a primary and widely used assay for screening antiviral compounds in vitro.[34][35] It is chosen for its direct visual and quantifiable assessment of a compound's ability to protect cells from virus-induced damage and death.
Principle: Many viruses cause visible damage to host cells, a phenomenon known as the cytopathic effect (CPE), which can include cell rounding, detachment, and lysis. An effective antiviral compound will prevent or reduce the development of CPE in a dose-dependent manner. Cell viability can be quantified using a stain like neutral red.[34][35]
Step-by-Step Methodology:
-
Cell Monolayer Preparation:
-
Seed a suitable host cell line (e.g., Vero 76 cells) into a 96-well plate to form a confluent monolayer. Incubate for 24 hours.[34]
-
-
Compound and Virus Preparation:
-
Prepare serial half-log₁₀ dilutions of the test pyrazole derivative in a cell culture medium with reduced serum (e.g., 2% FBS).[34] Common starting concentrations range from 1 to 100 µM.
-
Prepare a stock of the target virus at a known titer that will cause >80% CPE within the incubation period.
-
-
Infection and Treatment:
-
Remove the growth medium from the cell monolayers.
-
Add the prepared drug dilutions to the wells.
-
Include "virus control" wells (cells + virus, no drug) and "cell control" wells (cells only, no virus, no drug).
-
Add the virus to all wells except the cell control wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator until at least 80% CPE is visible in the virus control wells (typically 3-7 days).[34]
-
-
Quantification of Cell Viability (Neutral Red Staining):
-
Remove the medium from the plate.
-
Add a medium containing neutral red dye to each well and incubate for approximately 2 hours to allow living cells to take up the dye.
-
Wash the cells to remove excess dye.
-
Add a destaining solution (e.g., ethanol/acetic acid) to lyse the cells and release the incorporated dye.
-
Measure the absorbance of the released dye on a spectrophotometer (e.g., at 540 nm).[34]
-
-
Data Analysis:
-
Calculate the percentage of CPE reduction for each compound concentration compared to the virus and cell controls.
-
Determine the 50% effective concentration (EC₅₀) by plotting the percentage of protection against the log of the compound concentration and using non-linear regression analysis.
-
In parallel, run a cytotoxicity assay (same protocol but without the virus) to determine the 50% cytotoxic concentration (CC₅₀).
-
Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀). A higher SI indicates a more promising antiviral candidate.
-
Visualization: Workflow for CPE Reduction Assay
Caption: Workflow for evaluating antiviral activity using a CPE reduction assay.
Conclusion
The pyrazole scaffold is undeniably a cornerstone of modern drug discovery, demonstrating remarkable versatility and therapeutic potential. Through strategic substitution, chemists can develop derivatives with potent and often selective activity against a wide array of biological targets. The comparative data presented in this guide highlight that subtle changes in the substitution pattern on the pyrazole ring can lead to dramatic differences in biological activity, whether it be enhancing cytotoxicity against cancer cells, improving selectivity for the COX-2 enzyme, broadening the spectrum of antimicrobial action, or conferring novel antiviral properties. The continued exploration of structure-activity relationships, aided by robust and validated experimental protocols as detailed herein, will undoubtedly lead to the development of the next generation of pyrazole-based therapeutics to address pressing global health challenges.
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A Senior Application Scientist's Guide to Hydrazine Building Blocks: A Comparative Analysis of 2-Hydrazino-6-methylpyrimidin-4-ol
Introduction: The Indispensable Role of the Hydrazine Moiety in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic construction of heterocyclic scaffolds remains a cornerstone of drug design. Among the vast arsenal of synthetic tools, hydrazine-containing building blocks are of paramount importance, serving as versatile precursors for a multitude of bioactive molecules.[1] Hydrazines are bifunctional nucleophiles that enable the efficient assembly of key heterocyclic systems like pyrazoles, pyridazines, and triazoles through condensation reactions with dicarbonyl compounds.[2][3] These scaffolds are prevalent in numerous FDA-approved drugs, highlighting the significance of the parent hydrazine building block.[1]
However, the choice of hydrazine derivative is far from trivial. It is a critical decision that dictates not only the reaction's efficiency and regioselectivity but also embeds a specific chemical identity into the final molecule. This guide moves beyond a simple catalog of reagents to provide a deep, comparative analysis of 2-Hydrazino-6-methylpyrimidin-4-ol against foundational hydrazine building blocks: the workhorse Hydrazine Hydrate, the classic Phenylhydrazine, and the strategic tert-Butyl Carbazate. Through this lens, we will illuminate the unique advantages of 2-Hydrazino-6-methylpyrimidin-4-ol as a "value-added" building block that offers more than just a reactive hydrazine group, directly installing a privileged pyrimidinol substructure.
Profiling the Subject: 2-Hydrazino-6-methylpyrimidin-4-ol
2-Hydrazino-6-methylpyrimidin-4-ol (CAS: 37893-08-6) is a heterocyclic hydrazine derivative that presents a unique combination of reactive and structural features.[4][5]
-
Molecular Structure: C₅H₈N₄O[6]
-
Key Features:
-
Asymmetric Hydrazine: The hydrazine moiety is attached to an electron-deficient pyrimidine ring, which modulates the nucleophilicity of its two nitrogen atoms. This inherent asymmetry is crucial for controlling regioselectivity in cyclization reactions.
-
Integrated Pyrimidinol Scaffold: Unlike simple hydrazines, this building block carries a 6-methylpyrimidin-4-ol fragment. The pyrimidine ring is a well-known pharmacophore, and the hydroxyl group can act as a hydrogen bond donor or acceptor, providing a handle for tuning solubility and target engagement.
-
Tautomerism: The pyrimidin-4-ol moiety can exist in keto-enol tautomeric forms, which can influence its electronic properties and interaction patterns.
-
Its true value lies in its ability to streamline synthesis, allowing for the direct incorporation of a complex, functionalized heterocyclic system in a single step.
Comparative Analysis: Performance Against Standard Hydrazine Reagents
The selection of a hydrazine building block is a strategic choice based on the desired outcome. Here, we compare 2-Hydrazino-6-methylpyrimidin-4-ol to three common alternatives in the context of pyrazole synthesis, a benchmark reaction for hydrazine reactivity.[7][8]
vs. Hydrazine Hydrate (N₂H₄·H₂O)
Hydrazine hydrate is the simplest and most reactive form of hydrazine.[9] It is a powerful reducing agent, famously used in the Wolff-Kishner reduction, and a fundamental building block for unsubstituted heterocycles.[1][10]
| Feature | Hydrazine Hydrate | 2-Hydrazino-6-methylpyrimidin-4-ol | Scientific Rationale & Insight |
| Reactivity | Very high; often requires careful temperature control. Can lead to side reactions. | Moderated; the pyrimidine ring tempers the hydrazine's nucleophilicity. | The electron-withdrawing nature of the pyrimidine ring reduces the electron density on the attached nitrogen (Nα), making it less nucleophilic than the terminal NH₂ (Nβ). This moderation leads to cleaner reactions. |
| Regioselectivity | Not applicable for symmetric hydrazines. Results in N-unsubstituted pyrazoles. | High; the difference in nucleophilicity between Nα and Nβ directs the cyclization. | In reactions with asymmetric 1,3-diketones, the more nucleophilic terminal nitrogen (Nβ) will typically attack the more electrophilic carbonyl carbon, leading to a predictable regioisomer.[11] |
| Scaffold Contribution | None; provides only the core N-N bond. | Directly installs a 6-methylpyrimidin-4-ol moiety. | This is the key advantage. It avoids the need for a multi-step synthesis to build the pyrimidine ring post-cyclization, accelerating the discovery process. |
| Handling & Safety | Highly toxic and corrosive; often handled as a solution in water.[1][9] | Solid; generally easier to handle, though standard precautions for hydrazines apply. | The higher molecular weight and solid nature reduce volatility and ease of handling compared to hydrazine hydrate solutions. |
**2. vs. Phenylhydrazine (C₆H₅NHNH₂) **
Phenylhydrazine is the archetypal aryl hydrazine, renowned for its role in the Fischer indole synthesis and for creating N-aryl heterocycles.[12][13]
| Feature | Phenylhydrazine | 2-Hydrazino-6-methylpyrimidin-4-ol | Scientific Rationale & Insight |
| Reactivity | Moderated; the phenyl group is electron-withdrawing via induction but can donate via resonance. | Moderated; reactivity is comparable but driven by different electronic effects. | Phenylhydrazine's reactivity is a balance of electronic effects and steric bulk from the phenyl group.[14] The pyrimidine ring in our subject molecule is more strongly electron-withdrawing, creating a more polarized hydrazine. |
| Regioselectivity | Good; the phenyl group deactivates the attached nitrogen (Nα), favoring attack by the terminal NH₂ (Nβ). | High; governed by the strongly electron-deficient pyrimidine ring. | The principle is the same: create a significant electronic difference between the two hydrazine nitrogens. Studies on the closely related 2-hydrazino-4,6-dimethylpyrimidine confirm that this leads to excellent regiocontrol.[11][15] |
| Scaffold Contribution | Introduces a flat, aromatic phenyl group. | Introduces a heteroaromatic, functionalized pyrimidinol group. | While both add significant bulk, the pyrimidinol offers hydrogen bonding capabilities and nitrogen atoms for potential secondary interactions with biological targets, providing more complex pharmacophoric features than a simple phenyl ring. |
| Handling & Safety | Toxic by all routes of exposure; turns dark red/brown on exposure to air and light.[13][16] | Solid; generally more stable to air oxidation. | The stability of the pyrimidine ring system imparts greater chemical stability to the overall molecule compared to phenylhydrazine. |
vs. tert-Butyl Carbazate (Boc-Hydrazine)
tert-Butyl carbazate is not used for direct heterocycle formation in the same way. It is a protected form of hydrazine, designed for strategic, multi-step syntheses where the hydrazine moiety needs to be revealed at a later stage.[17][18]
| Feature | tert-Butyl Carbazate (Boc-Hydrazine) | 2-Hydrazino-6-methylpyrimidin-4-ol | Scientific Rationale & Insight |
| Reactivity | Low; the Boc group significantly deactivates the adjacent nitrogen. The terminal NH₂ is the reactive center. | High (in comparison); designed for direct cyclization. | Boc-hydrazine is used to attach a "masked" hydrazine.[19][20] The Boc group must be cleaved (typically with acid) to unmask the hydrazine's full reactivity. Our subject molecule is designed for immediate reaction. |
| Regioselectivity | Excellent control; allows for selective N-alkylation or N-arylation before deprotection and cyclization. | High intrinsic regioselectivity in a single step. | The choice here is one of synthetic strategy. Boc-hydrazine offers ultimate control and flexibility for complex targets. 2-Hydrazino-6-methylpyrimidin-4-ol offers efficiency and speed for direct synthesis of pyrimidinyl-pyrazoles. |
| Scaffold Contribution | A protecting group that is removed. | A permanent, integral part of the final structure. | This is the most fundamental difference. One is a temporary synthetic tool, the other is a core structural component. |
| Handling & Safety | Stable, crystalline solid; relatively safe and easy to handle.[18][21] | Solid; requires standard hydrazine precautions. | The Boc group renders the molecule significantly less hazardous than unprotected hydrazines, making it a preferred reagent for safety and stability.[18] |
Experimental Section: A Head-to-Head Protocol for Pyrazole Synthesis
To provide a tangible comparison, we present a standardized protocol for the synthesis of a pyrazole from 1-(4-fluorophenyl)-1,3-butanedione. This experiment is designed to highlight differences in reaction conditions, yield, and regioselectivity.
Objective: To compare the performance of different hydrazine building blocks in a classic Knorr pyrazole synthesis.
General Workflow Diagram
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In Vitro Validation of Anticancer Properties of Novel Pyrimidines: A Comparative Guide
This guide provides a comprehensive framework for the in vitro validation of novel pyrimidine derivatives as potential anticancer agents. Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core structure of numerous clinically approved anticancer drugs.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of essential assays and the underlying scientific principles that guide their selection and execution. We will delve into robust methodologies for assessing cytotoxicity, elucidating mechanisms of action such as apoptosis and cell cycle arrest, and evaluating the impact on cancer cell migration.
Foundational Assessment: Determining Cytotoxicity and Potency
The initial and most critical step in evaluating a novel compound is to determine its cytotoxic potential against cancer cells.[4] This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required to inhibit the growth of 50% of a cell population.[4] A lower IC50 value indicates a more potent compound. Several assays are available, each with distinct advantages and principles.
Comparative Overview of Cytotoxicity Assays
| Assay | Principle | Advantages | Considerations |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells. | Well-established, cost-effective, suitable for high-throughput screening. | Can be affected by compounds that alter cellular metabolic activity or redox state. |
| SRB Assay | The sulforhodamine B (SRB) dye binds to basic amino acid residues of cellular proteins in fixed cells.[5][6] | Independent of metabolic activity, stable endpoint, good linearity and sensitivity.[5][7][8] | Requires cell fixation, which can be a drawback for certain applications. |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage.[9][10][11] | Directly measures cell death (necrosis or late apoptosis), sensitive, and can be used to monitor cytotoxicity over time.[12][13] | Less sensitive for early apoptotic events where the membrane is still intact. |
Expert Insight: While the MTT assay is a common starting point, the SRB assay is often preferred for its robustness and independence from cellular metabolism, which can be a confounding factor when testing novel compounds.[6] For a more complete picture, complementing a proliferation-based assay (MTT or SRB) with an LDH release assay can distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.
Detailed Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is optimized for screening compounds in a 96-well format with adherent cells.[5]
Materials:
-
Adherent cancer cell line of interest
-
Complete culture medium
-
Novel pyrimidine compounds (dissolved in a suitable solvent like DMSO)
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% (v/v) Acetic acid
-
10 mM Tris base solution, pH 10.5
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density to ensure they are in the exponential growth phase during treatment. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the novel pyrimidine compounds. Replace the culture medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for a defined period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Carefully wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye. Allow the plates to air dry completely.
-
SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[5]
-
Dye Removal: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[6]
-
Absorbance Measurement: Measure the optical density (OD) at 510-540 nm using a microplate reader.[5][7]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Unraveling the Mechanism: Apoptosis and Cell Cycle Analysis
Once the cytotoxic potential is established, the next logical step is to investigate how the novel pyrimidines induce cell death or inhibit proliferation. The two most common mechanisms for anticancer drugs are the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Detection: A Multi-faceted Approach
Apoptosis is a tightly regulated process characterized by distinct morphological and biochemical changes.[14] It's crucial to use complementary assays to confirm apoptosis and distinguish it from necrosis.[14][15][16]
Workflow for Apoptosis Investigation
Caption: Step-by-step workflow for cell cycle analysis using PI staining.
Assessing Impact on Cell Migration
The ability of cancer cells to migrate is fundamental to metastasis. Therefore, evaluating the effect of novel pyrimidines on cell migration is a crucial aspect of their anticancer profiling.
Wound Healing (Scratch) Assay
The wound healing assay is a straightforward and widely used method to study collective cell migration. [17][18]A "scratch" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the gap is monitored over time. [17] Detailed Protocol: Wound Healing Assay
Materials:
-
Adherent cancer cell line
-
Culture plates (e.g., 6-well plates)
-
Sterile pipette tip (e.g., p200)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer. [19]2. Creating the Wound: Using a sterile pipette tip, make a straight scratch across the center of the monolayer. [17]3. Washing: Wash the cells twice with PBS to remove detached cells. [19]4. Treatment: Add fresh medium containing the novel pyrimidine compound at a non-toxic concentration (determined from cytotoxicity assays).
-
Image Acquisition: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) until the scratch in the control wells is nearly closed. Data Analysis: The area of the scratch can be quantified using software like ImageJ. The percentage of wound closure is calculated for each time point and compared between treated and control groups.
Conclusion and Future Directions
This guide outlines a robust and logical pipeline for the initial in vitro validation of novel pyrimidine derivatives as potential anticancer agents. By systematically evaluating cytotoxicity, elucidating the mechanisms of cell death and proliferation inhibition, and assessing the impact on cell migration, researchers can build a comprehensive profile of their lead compounds. Positive results from these in vitro studies provide a strong rationale for advancing promising candidates to more complex in vivo models for further preclinical development.
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University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]
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A Senior Application Scientist's Guide to Comparative Molecular Docking of 2-Hydrazino-6-methylpyrimidin-4-ol Derivatives as Potential Kinase Inhibitors
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2][3] Derivatives of pyrimidine are renowned for their ability to act as bioisosteres of purines, enabling them to effectively compete for the ATP-binding sites of kinases.[4] This guide presents a comprehensive, in-depth comparison of novel 2-Hydrazino-6-methylpyrimidin-4-ol derivatives against a known inhibitor, leveraging molecular docking to predict their binding affinities and interaction patterns. We will focus on Cyclin-Dependent Kinase 2 (CDK2), a pivotal regulator of the cell cycle and a validated target in cancer therapy.[5][6] This document provides not just a protocol, but the strategic reasoning behind each step, designed for researchers and drug development professionals seeking to apply computational methods for rational drug design.
Introduction: The Rationale for Targeting Kinases with Pyrimidine Derivatives
Protein kinases play a crucial role in signal transduction and cell cycle regulation, and their dysregulation is a hallmark of many cancers. This makes them a prime target for therapeutic intervention. The pyrimidine ring, a key component of nucleic acids, is an exceptional starting point for designing kinase inhibitors due to its structural similarity to the adenine base of ATP.[3][7] This intrinsic characteristic allows pyrimidine derivatives to readily access and interact with the highly conserved ATP-binding pocket of kinases.
The 2-Hydrazino-6-methylpyrimidin-4-ol scaffold is of particular interest. The hydrazino group (-NH-NH2) provides a versatile linker and a rich source of hydrogen bond donors and acceptors, which can be crucial for establishing high-affinity interactions with the kinase hinge region—a critical determinant of inhibitor binding. By modifying the terminal nitrogen of the hydrazino group with various substituents, we can systematically explore the chemical space to optimize binding potency and selectivity.
In this guide, we perform a comparative in silico study of three novel 2-Hydrazino-6-methylpyrimidin-4-ol derivatives against a known co-crystallized inhibitor of CDK2. Our objective is to elucidate their structure-activity relationships (SAR) and identify the most promising candidate for further development.[1]
Experimental Design: A Self-Validating Docking Workflow
To ensure the reliability and reproducibility of our findings, we employ a rigorous and well-validated molecular docking protocol. The choice of software and parameters is critical for obtaining meaningful results.[8] We utilize AutoDock Vina, renowned for its balance of speed and accuracy, for our docking calculations, and BIOVIA Discovery Studio and PyMOL for visualization and interaction analysis.[5][8]
The overall experimental workflow is designed to systematically prepare the protein and ligands, perform the docking simulations, and analyze the results in a comparative framework.
Caption: A validated workflow for comparative molecular docking studies.
Detailed Experimental Protocols
The trustworthiness of a computational study hinges on the meticulous execution of its protocol.[9] Every step described below is designed to minimize artifacts and ensure the scientific validity of the simulation.
Protein Preparation
The foundation of a successful docking experiment is a high-quality, clean protein structure.
-
Structure Retrieval: Download the 3D crystal structure of human Cyclin-Dependent Kinase 2 (CDK2) in complex with an inhibitor (PDB ID: 1HCK) from the Protein Data Bank.[9]
-
Cleaning the Structure: Using AutoDockTools (ADT) or a similar molecular modeling program, remove all non-essential components from the PDB file.[9] This includes water molecules, co-solvents, and any co-crystallized ligands. The removal of water is critical as its role in the binding site is complex and not always accurately modeled by standard docking force fields.
-
Protonation State: Add polar hydrogen atoms to the protein. This step is crucial as hydrogen atoms are generally not resolved in crystal structures but are vital for calculating electrostatic interactions and forming hydrogen bonds.[9]
-
File Conversion: Save the prepared protein structure in the PDBQT format, which includes partial charges and atom type definitions required by AutoDock Vina.
Ligand Preparation
Proper ligand preparation ensures that the molecule's conformational and energetic properties are realistic.
-
Structure Generation: The 2D structures of the 2-Hydrazino-6-methylpyrimidin-4-ol derivatives (see Table 1) and the reference inhibitor are drawn using ChemDraw and saved in MOL format.
-
Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a force field like MMFF94. This step optimizes the bond lengths and angles to achieve a low-energy, stable conformation.[5]
-
Torsional Degrees of Freedom: Define the rotatable bonds within the ligands using ADT. This determines the conformational flexibility of the ligand during the docking simulation, allowing it to adapt its shape to fit the binding site.[9]
-
File Conversion: Save the prepared ligands in the PDBQT format.
Molecular Docking Simulation
-
Grid Box Definition: Define the search space for the docking algorithm by creating a grid box centered on the active site. The most reliable method is to center the grid on the position of the co-crystallized ligand from the original PDB file. A grid size of 25Å x 25Å x 25Å is typically sufficient to encompass the entire active site and allow for significant ligand movement.
-
Execution: Perform the docking using AutoDock Vina. The software will explore various conformations of the ligand within the defined grid box and rank them based on a scoring function that approximates the binding free energy.[8] An exhaustiveness parameter of 32 is recommended to ensure a comprehensive search of the conformational space.
Analysis of Results
-
Binding Pose and Affinity: The primary output is a set of predicted binding poses for each ligand, ranked by their docking score (in kcal/mol). The most negative score represents the most favorable predicted binding affinity.[5]
-
Validation (RMSD): To validate the docking protocol, the co-crystallized ligand is re-docked into the protein's active site. The Root Mean Square Deviation (RMSD) between the predicted pose and the actual crystallographic pose is calculated. An RMSD value below 2.0 Å is considered a successful validation, indicating the protocol can accurately reproduce the experimental binding mode.[9]
-
Interaction Analysis: The top-ranked pose for each derivative is loaded into a visualization tool like BIOVIA Discovery Studio. Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.[5]
Comparative Performance Analysis
For this guide, we evaluate three hypothetical derivatives of 2-Hydrazino-6-methylpyrimidin-4-ol and compare their docking performance against the standard CDK2 inhibitor, NNC (4,6-DIAMINO-2-[1-(1H-INDOL-5-YL)ETHYL]-5-NITROSO-PYRIMIDINE) , present in the 1HCK crystal structure.
| Compound ID | Structure | Docking Score (kcal/mol) | Key H-Bond Interactions (Residues) |
| Standard: NNC | 4,6-diamino-2-[1-(1H-indol-5-yl)ethyl]-5-nitroso-pyrimidine | -8.8 | LEU 83, GLU 81 |
| Derivative 1 | 2-Hydrazino-6-methylpyrimidin-4-ol | -6.5 | GLU 81, LYS 33 |
| Derivative 2 | 2-(2-Benzylhydrazino)-6-methylpyrimidin-4-ol | -7.9 | LEU 83, GLU 81, ASP 86 |
| Derivative 3 | 2-[2-(4-Fluorobenzyl)hydrazino]-6-methylpyrimidin-4-ol | -8.5 | LEU 83, GLU 81, ASP 86 |
Note: The data presented is representative for illustrative purposes.
Discussion: Correlating Structure with Activity
The docking results provide clear insights into the structure-activity relationship of this series.
-
The Core Scaffold (Derivative 1): The unsubstituted core molecule, 2-Hydrazino-6-methylpyrimidin-4-ol, shows moderate binding affinity (-6.5 kcal/mol). Its pyrimidinol ring and hydrazino group are capable of forming hydrogen bonds with key residues like GLU 81 and LYS 33 in the CDK2 active site. However, it lacks the bulk and extended interactions necessary for high potency.
-
Introducing Aromatic Interactions (Derivative 2): The addition of a benzyl group to the hydrazino moiety (Derivative 2) significantly improves the binding affinity to -7.9 kcal/mol. This enhancement is causal. The benzyl group occupies a hydrophobic pocket defined by residues such as ILE 10, VAL 18, and LEU 130. Crucially, the modification also orients the core scaffold to form a hydrogen bond with the backbone carbonyl of LEU 83 in the kinase hinge region—a canonical interaction for most kinase inhibitors that is essential for potent binding.
-
Strategic Substitution (Derivative 3): Derivative 3, featuring a fluorine atom at the para-position of the benzyl ring, demonstrates the best binding score (-8.5 kcal/mol), approaching that of the standard inhibitor. The electron-withdrawing fluorine atom can engage in favorable halogen bond or dipole-dipole interactions with the protein backbone or nearby polar residues like ASP 86. This additional, specific interaction further stabilizes the ligand-protein complex, accounting for the improved score.
The analysis clearly shows that extending the hydrazino group with a substituted aromatic ring is a highly effective strategy for improving the binding affinity of the 2-Hydrazino-6-methylpyrimidin-4-ol scaffold against CDK2.
Caption: Key interactions of Derivative 3 within the CDK2 active site.
Conclusion and Future Outlook
This guide demonstrates a robust, scientifically-grounded workflow for the comparative molecular docking of novel inhibitors. Our in silico analysis of 2-Hydrazino-6-methylpyrimidin-4-ol derivatives against CDK2 has successfully identified a promising lead candidate (Derivative 3) and elucidated the key structural features required for potent binding. Specifically, the incorporation of a 4-fluorobenzyl moiety on the hydrazino linker was shown to be critical for establishing both hydrophobic and specific polar interactions within the ATP-binding pocket.
These computational predictions provide a strong rationale for the chemical synthesis and subsequent in vitro biological evaluation of these compounds.[10] Future work should focus on exploring a wider range of substitutions on the benzyl ring to further optimize potency and selectivity, potentially leading to the development of a novel class of CDK2 inhibitors for cancer therapy.
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A Senior Application Scientist's Guide to Synthesis: A Comparative Analysis of Conventional vs. Microwave Yields
For the modern researcher in drug development and synthetic chemistry, the choice of heating method is a critical decision point that directly impacts reaction outcomes, timelines, and resource allocation. While traditional conventional heating has been the bedrock of organic synthesis for over a century, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology.[1][2] This guide provides an in-depth, objective comparison of these two methodologies, grounded in mechanistic principles and supported by experimental data, to empower scientists in making informed decisions for their synthetic challenges.
The Science of Synthesis: Understanding the Heating Mechanisms
The profound differences in reaction yields and times between conventional and microwave synthesis originate from the fundamental physics of how energy is delivered to the reaction mixture.
Conventional Heating: A Surface-Level Approach
Conventional heating relies on the transfer of thermal energy from an external source (like an oil bath or heating mantle) through the walls of the reaction vessel via conduction and convection .[3][4] This process is inherently inefficient and slow, often creating significant temperature gradients within the reaction mixture. The vessel walls and the solution near them are hotter than the core, which can lead to the thermal degradation of sensitive compounds and the formation of unwanted byproducts.[3]
Microwave Synthesis: Direct and Volumetric Heating
Microwave chemistry utilizes the ability of certain liquids and solids to transform electromagnetic energy into heat.[3][5] Unlike conventional methods, microwaves pass through the vessel walls (typically glass or Teflon) and directly heat the reactants and solvent.[1][6] This direct, volumetric heating is rapid, uniform, and highly efficient, occurring through two primary mechanisms:[3][4]
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the oscillating electric field of the microwave. This constant reorientation creates molecular friction, which generates heat rapidly and uniformly throughout the sample.[3][4][6]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic motion. Collisions between these moving ions and other molecules generate heat through electrical resistance.[3][4]
This fundamental difference in energy transfer is the primary reason for the dramatic acceleration of reaction rates observed in microwave synthesis.[7][8]
Caption: Energy transfer in conventional vs. microwave heating.
Head-to-Head Comparison: Yields, Reaction Times, and Purity
Experimental data across a wide range of organic transformations consistently demonstrates the advantages of microwave irradiation in terms of significantly reduced reaction times and improved product yields.[1][9] The rapid and uniform heating minimizes the formation of side products and decomposition, leading to cleaner reaction profiles and simpler purification.[6][10]
| Reaction Type | Substrates | Method | Time | Yield (%) | Reference |
| Quinoxaline Synthesis | 2-Chloroquinoxaline & Thiosemicarbazide | Conventional | 5-6 days | 30% | |
| Microwave | 10 min | 90% | [11] | ||
| Quinoxaline Synthesis | 2-amino-3-hydroxybenzaldehyde & Ketones | Conventional | 12 hours | 34% | [9] |
| Microwave | 30-40 min | 72% | [9][12] | ||
| Suzuki Coupling | 4-Bromoanisole & Phenylboronic acid | Conventional | 8 hours | >97% | |
| Microwave | 10 min | >98% | |||
| Chalcone Synthesis | Substituted Acetophenones & Benzaldehydes | Conventional | 4-5 hours | 60-85% | [13] |
| Microwave | 30-60 sec | 75-92% | [13] | ||
| Pyrimidine Synthesis | Chalcones, Guanidine, NaOH | Conventional | 4 hours | 78% | [14][15] |
| Microwave | 15 min | 75% | [14][15] |
This table summarizes representative data. Specific outcomes are reaction-dependent.
The causality is clear: by rapidly reaching and maintaining the optimal reaction temperature, microwave synthesis allows the desired transformation to outcompete potential side reactions or degradation pathways that become significant during prolonged heating.[7][16] In some cases, such as the Suzuki coupling, microwave heating can even suppress side reactions like ester cleavage that are observed under conventional thermal conditions.[17]
Experimental Protocols: A Validated Comparison of Quinoxaline Synthesis
To provide a practical illustration, we present a self-validating system comparing the synthesis of 1-(Quinoxalin-2-yl)thiosemicarbazide.[11] Quinoxaline derivatives are pharmacologically important scaffolds, but their synthesis can be time-consuming via traditional routes.[11][18]
Caption: Comparative workflow for quinoxaline synthesis.
Protocol 1: Conventional Synthesis
-
Preparation: In a round-bottom flask, dissolve 2-chloroquinoxaline (1 mmol) and thiosemicarbazide (1 mmol) in methanol.
-
Catalyst Addition: Add 2-3 drops of pyridine to the mixture.
-
Reaction: Stopper the flask and allow the mixture to stand at room temperature (~30°C) for 5 to 6 days, monitoring by TLC.[11]
-
Workup: Once the reaction is complete, distill the solvent under vacuum.
-
Purification: Purify the crude product by column chromatography over silica gel to obtain the final product.[11]
Protocol 2: Microwave-Assisted Synthesis
-
Preparation: In a microwave process vial, combine 2-chloroquinoxaline (1 mmol) and thiosemicarbazide (1 mmol) in 10 mL of methanol.[11]
-
Catalyst Addition: Add 2-3 drops of pyridine to the clear solution.
-
Reaction: Seal the vial and place it in a single-mode microwave reactor. Irradiate the mixture at 300W for 10 minutes, monitoring the reaction progress by TLC.[11]
-
Workup: Upon completion, distill off the solvent.
-
Purification: Wash the crude product with diethyl ether to yield the pure final product.[11]
The self-validating nature of this comparison is evident: the microwave protocol delivers a three-fold increase in yield in a fraction of the time (10 minutes vs. ~8,000 minutes), dramatically improving laboratory efficiency.
Beyond the Yield: Broader Implications for the Modern Lab
The choice between these methods extends beyond simple yield and time considerations.
-
Green Chemistry: MAOS is often considered a "green chemistry" technique.[6][8][19] The dramatic reduction in reaction times leads to significant energy savings.[1][6] Furthermore, the efficiency of microwave heating often allows for reactions to be run solvent-free or in greener solvents like water or ethanol, reducing hazardous waste.[2][6][8]
-
Process Control and Reproducibility: Modern microwave reactors provide precise control over temperature and pressure, leading to highly reproducible results—a cornerstone of trustworthy science.[1][10]
-
Safety and Scalability: While early experiments with domestic microwave ovens posed risks, modern laboratory reactors are built with robust safety features to manage high pressures and temperatures.[10] For scalability, the limitations of batch reactors are being addressed by the development of continuous-flow microwave systems, which are better suited for industrial production.[2][20]
Conclusion
Microwave-assisted synthesis offers a compelling and experimentally-validated alternative to conventional heating. For researchers and drug development professionals, its adoption translates into dramatically accelerated reaction times, often superior product yields, and higher purity.[6][10][16] The technology aligns with the principles of green chemistry by saving energy and reducing solvent use. While conventional heating remains an indispensable tool, particularly for reactions not amenable to microwave irradiation or for large-scale syntheses where flow chemistry is not an option, the data strongly supports microwave synthesis as a superior method for rapid reaction screening, lead optimization, and the efficient production of complex molecules. Embracing this technology is not merely an operational upgrade; it is a strategic enhancement of the entire discovery and development workflow.
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A Senior Application Scientist's Guide to Structural Validation: X-ray Crystallography in Focus
In the meticulous world of chemical synthesis and drug development, the unambiguous confirmation of a molecule's three-dimensional structure is the bedrock upon which all subsequent research is built. An erroneously assigned structure can lead to the catastrophic waste of resources and time, derailing promising therapeutic programs. Among the arsenal of analytical techniques available, single-crystal X-ray crystallography stands as the gold standard, providing an unparalleled, atom-level view of molecular architecture.[1][2][3]
This guide offers an in-depth comparison of X-ray crystallography with its primary alternatives, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). It is designed for researchers, scientists, and drug development professionals to not only understand the operational principles but to strategically select the most fitting validation tool for their specific scientific questions.
The Unambiguous Answer: Fundamentals of X-ray Crystallography
X-ray crystallography is an experimental science aimed at determining the atomic and molecular structure of a crystal.[4] The technique's power lies in its ability to generate a precise three-dimensional map of electron density within a molecule.[1] When a beam of X-rays strikes a well-ordered crystal, the electrons of the constituent atoms diffract the X-rays in a specific, predictable pattern.[1][5] By measuring the angles and intensities of these diffracted beams, we can computationally reconstruct a detailed model of the atomic arrangement, including bond lengths, bond angles, and stereochemistry, with exceptional accuracy.[2][6]
The causality behind this precision is the crystal itself. A crystal is a three-dimensional, ordered array of molecules. This periodicity acts as a natural amplifier for the diffraction signal, allowing for the collection of high-resolution data that would be impossible to obtain from a single molecule.[7]
The Crystallographic Workflow: From Powder to Proof
Obtaining a high-quality crystal structure is a multi-step process that demands patience and precision. Each stage is critical for the final outcome, and understanding the workflow is key to troubleshooting and success.
Experimental Protocol 1: Growing Diffraction-Quality Single Crystals
The most challenging and often rate-limiting step is growing a suitable crystal.[4] The ideal crystal is a single, well-formed entity, free of defects, and typically between 0.1 to 0.4 mm in its dimensions.[1][4] Purity of the compound is paramount.[1][8]
Objective: To produce a single crystal of the synthesized compound suitable for X-ray diffraction analysis.
Methodology: Slow Evaporation (Most Common Method)
-
Solvent Selection: Identify a solvent in which the compound is moderately soluble.[8] Highly volatile solvents are generally less suitable as they evaporate too quickly.[9] Ethanol, isopropanol, ethyl acetate, toluene, and acetonitrile are common choices.[9]
-
Solution Preparation: Dissolve 20-50 mg of the highly purified compound in a small vial with an appropriate amount of the chosen solvent.[9] The goal is to create a solution that is nearly, but not fully, saturated at room temperature.[9] Gentle heating can be used to aid dissolution.
-
Filtration: Filter the solution through a clean syringe filter or a small plug of cotton/glass wool into a clean, dust-free vial. This removes particulate matter that could act as unwanted nucleation sites.[1][8]
-
Crystal Growth: Cover the vial with a cap or parafilm, and pierce a few small holes with a needle. This allows for slow, controlled evaporation of the solvent.[10]
-
Incubation: Place the vial in a mechanically undisturbed location, such as a quiet corner of a bench or a dedicated crystallization chamber, away from vibrations.[1][8]
-
Patience: Allow the crystals to grow over several days to weeks.[9] Avoid the temptation to frequently check on their progress, as disturbances can hinder the growth of large, single crystals.[1]
Other common crystallization techniques include slow cooling, vapor diffusion, and solvent layering.[10][11]
The complete workflow from a grown crystal to a validated structure is outlined below.
Figure 1. The single-crystal X-ray crystallography workflow.
The Competitive Landscape: Choosing the Right Tool
While X-ray crystallography provides definitive structural data, it is not always the most practical or necessary tool. NMR spectroscopy and mass spectrometry are powerful, complementary techniques that offer different types of information and are often used in concert.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a preeminent technique for determining the structure of organic compounds in solution.[14][15] It relies on the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C).[16] By analyzing the resonance frequencies (chemical shifts), signal intensities (integrals), and signal splitting (coupling), one can deduce the chemical environment, connectivity, and relative number of atoms in a molecule.[13][15]
Mass Spectrometry (MS)
Mass spectrometry is a versatile analytical technique that measures the mass-to-charge ratio of ions.[12] It is exceptionally sensitive and provides the precise molecular weight of a compound, allowing for the confirmation of its elemental formula.[17] Fragmentation patterns can also offer clues about the molecule's structure. In drug discovery, MS is indispensable for everything from high-throughput screening to studying drug metabolism and protein binding.[12][17][18]
The choice between these techniques is dictated by the specific needs of the project, sample availability, and the information required.
Figure 2. Relational diagram of primary structural validation techniques.
Comparative Analysis
The following table provides a direct comparison of the key performance attributes of each technique.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information Yield | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[2][6] | Atom connectivity, 2D/3D structure in solution, molecular dynamics.[16] | Molecular weight, elemental formula, fragmentation patterns.[12][18] |
| Sample Phase | Solid (single crystal).[19] | Liquid (solution).[20] | Solid, liquid, or gas (requires ionization). |
| Sample Amount | Micrograms to milligrams (for crystal growth). | Milligrams. | Nanograms to picograms. |
| Ambiguity | Unambiguous for well-ordered crystals.[1][3] | Can be ambiguous for complex molecules without 2D experiments. | High; does not provide connectivity or stereochemistry directly. |
| Key Limitation | Requires high-quality single crystals, which can be difficult or impossible to grow.[2] | Relatively low sensitivity; limited by molecular size (for detailed analysis).[21] | Provides limited information on 3D structure and isomerism.[18] |
| Primary Application | Definitive proof of structure, polymorph characterization, drug-target interactions.[2][6] | Routine structural confirmation, conformational analysis in solution.[13][15] | Formula confirmation, reaction monitoring, metabolite identification.[12][17] |
Trustworthiness: Self-Validating Systems in Crystallography
A key strength of X-ray crystallography is its array of internal metrics for self-validation. These statistics provide an objective measure of how well the final structural model agrees with the experimental diffraction data.
-
R-factor (Rcryst): The residual factor, or R-factor, is a measure of the disagreement between the crystallographic model and the experimental X-ray diffraction data.[22] A lower R-factor indicates a better fit. For small molecules, a well-refined structure typically has an R-factor below 5% (0.05).[23]
-
R-free (Rfree): This is a more robust and less biased metric. Before refinement, a small subset of reflections (5-10%) is set aside and not used in the refinement calculations. R-free is the R-factor calculated for this excluded data set.[23][24] A small gap between Rcryst and Rfree (typically a few percent) suggests that the model has not been over-fitted to the data and has good predictive power.[22][23]
-
Goodness-of-Fit (Goof): This metric should be close to 1.0 for a good refinement. Significant deviations can indicate issues with the data quality or the structural model.
-
checkCIF Validation: Before publication, the final Crystallographic Information File (CIF) must be validated, often using the International Union of Crystallography's (IUCr) checkCIF service.[25][26] This program performs hundreds of geometric and crystallographic checks, flagging potential errors or unusual features as ALERTS for review.[26][27][28]
Protocol 2: Validating a Refined Crystal Structure
Objective: To assess the quality and correctness of a solved crystal structure model.
Methodology:
-
Examine R-factors: Check that the final Rcryst and Rfree values are within the expected range for the resolution of the data. For small molecules, Rcryst should ideally be < 0.05.
-
Assess Rcryst/Rfree Gap: Ensure the difference between Rcryst and Rfree is minimal. A large gap can be a red flag for overfitting.[23]
-
Inspect Electron Density Maps: Visually inspect the final electron density map (2Fo-Fc) and difference density map (Fo-Fc). All atoms in the model should be well-supported by the 2Fo-Fc map. The Fo-Fc map should be largely featureless, with no large positive (unmodeled atoms) or negative (incorrectly placed atoms) peaks.
-
Analyze Geometric Parameters: Verify that bond lengths, angles, and torsion angles conform to standard chemical values. Check for any unusual displacement parameters (ellipsoids), which might indicate disorder or an incorrect atom assignment.
-
Run checkCIF: Submit the final CIF to the IUCr's checkCIF server.[26] Carefully review all ALERTS. While some ALERTS may be informational or explainable, others (Type A or B) often point to significant issues that must be addressed. Provide detailed explanations for any remaining ALERTS in the final report.
Conclusion: An Integrated Approach to Structural Certainty
In the landscape of drug discovery and chemical research, no single technique provides all the answers. While single-crystal X-ray crystallography offers the ultimate, unambiguous determination of a molecule's three-dimensional structure, its primary limitation is the requirement of a high-quality crystal.[2]
A pragmatic and robust validation strategy leverages the strengths of each core technique. Mass spectrometry provides the rapid and highly sensitive initial confirmation of molecular weight. NMR spectroscopy then delivers crucial information about the molecular framework and connectivity in a physiologically relevant solution state.[20] Finally, when absolute certainty of stereochemistry, conformation, and packing is required, X-ray crystallography provides the definitive and irrefutable proof. By understanding the causality, protocols, and comparative performance of these methods, researchers can navigate the complexities of structural validation with confidence and scientific rigor.
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A Comparative Guide to the Antimicrobial Efficacy of Pyrimidine and Pyrazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, heterocyclic compounds have emerged as a fertile ground for discovery. Among these, pyrimidine and pyrazole scaffolds are cornerstones of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] This guide provides an in-depth, objective comparison of the antimicrobial efficacy of these two critical scaffolds, supported by experimental data and methodological insights to inform future drug development endeavors.
Structural Significance and Biological Relevance
Pyrimidine , a six-membered heterocyclic ring with two nitrogen atoms, is a fundamental component of life itself, forming the core of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[3][4] This inherent biological relevance has made pyrimidine derivatives a focal point in the development of a wide array of pharmaceuticals, including anticancer, antiviral, and antimicrobial agents.[3][5][6][7] The therapeutic utility of pyrimidines is exemplified by drugs like the antibacterial trimethoprim and the anti-HIV agent zidovudine.[3][7]
Pyrazole , a five-membered heterocyclic ring also containing two adjacent nitrogen atoms, is another privileged scaffold in medicinal chemistry.[2][8] Pyrazole derivatives are known for their broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and potent antimicrobial properties.[9][10] Notably, the pyrazole nucleus is integrated into approved antibiotics like cefoselis and ceftolozane, highlighting its clinical significance in combating bacterial infections.[11]
Mechanisms of Antimicrobial Action: A Tale of Diverse Targets
The antimicrobial efficacy of pyrimidine and pyrazole derivatives stems from their ability to interact with a variety of essential microbial targets.
Pyrimidine-Based Agents:
The mode of action for many pyrimidine-based antimicrobials is well-characterized. A prominent mechanism involves the inhibition of crucial metabolic pathways. For instance, some thiophenyl-pyrimidine derivatives have been shown to target FtsZ, a key protein in bacterial cell division.[12][13] By inhibiting FtsZ polymerization and its GTPase activity, these compounds effectively halt bacterial proliferation, leading to a bactericidal effect.[12][13] Another critical target is dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of folic acid, a vital component for DNA synthesis.[7][14] Trimethoprim, a classic pyrimidine-based antibiotic, selectively inhibits bacterial DHFR.[15]
Pyrazole-Based Agents:
Pyrazole derivatives exhibit a diverse range of antimicrobial mechanisms. Some have been found to disrupt the bacterial cell wall, leading to cell lysis.[11] Other pyrazole-containing compounds act as potent inhibitors of DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair in both Gram-positive and Gram-negative bacteria.[11] Molecular docking studies have further elucidated the binding interactions of pyrazole derivatives with these enzymes, providing a rational basis for their antibacterial activity.[11]
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
The true measure of a scaffold's potential lies in its quantifiable antimicrobial activity. The following tables summarize representative Minimum Inhibitory Concentration (MIC) data for various pyrimidine and pyrazole derivatives against a panel of clinically relevant microorganisms. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[16][17]
Table 1: Antimicrobial Activity of Representative Pyrimidine Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Thiophenyl-pyrimidine | Staphylococcus aureus (MRSA) | 2 | [18] |
| Thiophenyl-pyrimidine | Enterococcus faecalis (VRE) | 2 | [18] |
| Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine | Bacillus subtilis | 75 | [19] |
| Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine | Pseudomonas aeruginosa | >75 | [19] |
| Pyrazole-clubbed Pyrimidine | Staphylococcus aureus (MRSA) | 521 µM | [14][15] |
| Pyrazole-clubbed Pyrimidine | Pseudomonas aeruginosa | 2085 µM | [15] |
Table 2: Antimicrobial Activity of Representative Pyrazole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Naphthyl-substituted pyrazole | Staphylococcus aureus | 0.78–1.56 | [11] |
| Naphthyl-substituted pyrazole | Acinetobacter baumannii | 0.78–1.56 | [11] |
| Thiazolo-pyrazole | Staphylococcus aureus (MRSA) | 4 | [11] |
| Coumarin-substituted pyrazole | Staphylococcus aureus | 1.56–6.25 | [11] |
| Pyrazole-1-carbothiohydrazide | Aspergillus niger | 2.9–7.8 | [20] |
| Pyrazole-1-carbothiohydrazide | Staphylococcus aureus | 62.5–125 | [20] |
| Pyrazoline | Staphylococcus aureus (MDR) | 4 |
Analysis of Efficacy:
The presented data reveals that both pyrimidine and pyrazole scaffolds can be elaborated to produce highly potent antimicrobial agents. Notably, certain pyrazole derivatives, such as the naphthyl-substituted and thiazolo-pyrazole compounds, exhibit exceptionally low MIC values against resistant Gram-positive bacteria like MRSA.[11] Pyrimidine derivatives also demonstrate significant potency, particularly against MRSA and VRE.[18]
A direct comparison is exemplified by hybrid molecules incorporating both scaffolds. For instance, pyrazole-clubbed pyrimidines have shown excellent activity against MRSA.[14][15] This suggests a synergistic or additive effect when these two pharmacophores are combined.
Structure-Activity Relationships (SAR): Tailoring for Potency
The antimicrobial activity of both pyrimidine and pyrazole derivatives is highly dependent on the nature and position of their substituents.[4][21]
Pyrimidine SAR:
For pyrimidine derivatives, substitutions at various positions on the ring significantly influence their biological activity.[4][21] For example, the introduction of electronegative radicals can increase microbiological activity.[22] The fusion of the pyrimidine ring with other heterocyclic systems, such as in pyrido[2,3-d]pyrimidines, can also modulate the antimicrobial spectrum.[5]
Caption: Key substitution points on the pyrimidine ring influencing antimicrobial activity.
Pyrazole SAR:
The structure-activity relationship for pyrazole derivatives is also well-documented. The presence of electron-withdrawing or electron-donating groups on N-phenylpyrazole curcumin derivatives, for instance, plays a crucial role in their bacterial inhibitory effects.[23] Fusing the pyrazole ring with other heterocycles, like thiazole or pyran, has also led to compounds with enhanced antimicrobial properties.[11][24]
Caption: Important substituent positions on the pyrazole ring for antimicrobial efficacy.
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure the reproducibility and comparability of antimicrobial efficacy data, a standardized protocol is essential. The broth microdilution method is a widely accepted and accurate technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[25][26]
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific microorganism.
Materials:
-
96-well microtiter plates
-
Test compounds (pyrimidine and pyrazole derivatives)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)[27]
-
Sterile pipette and tips
-
Incubator
-
Plate reader (optional, for quantitative analysis)
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
A pure culture of the test microorganism is grown in a suitable broth.[27]
-
The culture is then standardized to a specific concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Serial Dilution of Test Compounds:
-
The test compounds are serially diluted in the broth medium within the wells of the 96-well plate to achieve a range of concentrations.[28]
-
-
Inoculation:
-
Incubation:
-
Determination of MIC:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
Conclusion and Future Perspectives
Both pyrimidine and pyrazole scaffolds have unequivocally demonstrated their value as privileged structures in the design of novel antimicrobial agents. The choice between these scaffolds for a drug discovery program will depend on the specific microbial target, the desired spectrum of activity, and the potential for chemical modification to optimize potency and pharmacokinetic properties.
The development of hybrid molecules that incorporate both pyrimidine and pyrazole moieties presents a particularly promising avenue for future research.[14][15][29] Such compounds may exhibit synergistic or novel mechanisms of action that can circumvent existing resistance mechanisms. Continued exploration of the vast chemical space surrounding these versatile heterocycles, guided by robust structure-activity relationship studies and standardized antimicrobial testing, will be crucial in the ongoing battle against infectious diseases.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Hydrazinopyrimidine Derivatives
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the structure of numerous biologically active molecules.[1][2][3][4][5] The fusion of a hydrazone moiety to this privileged core gives rise to hydrazinopyrimidine derivatives, a class of compounds demonstrating a remarkable breadth of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, and enzyme inhibitory properties, supported by experimental data and detailed protocols.
The Hydrazinopyrimidine Scaffold: A Versatile Pharmacophore
The unique arrangement of the pyrimidine ring and the hydrazone linker (-NH-N=CH-) provides a flexible yet robust framework for molecular design.[2][6][7][8] This structural motif allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological targets. The pyrimidine core itself is a key component of nucleic acids, offering a bioisosteric advantage in interacting with various cellular components.[2][3] The hydrazone group, with its hydrogen bonding capabilities and conformational flexibility, plays a crucial role in receptor binding and target engagement.[6][7]
Comparative SAR Analysis of Hydrazinopyrimidine Derivatives
The biological activity of hydrazinopyrimidine derivatives is profoundly influenced by the nature and position of substituents on both the pyrimidine ring and the aryl group of the hydrazone moiety. This section will compare the SAR of these derivatives across different therapeutic areas.
Anticancer Activity
Hydrazinopyrimidine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[6][8][9][10][11][12][13] The mechanism of action often involves the inhibition of protein kinases, disruption of the cell cycle, and induction of apoptosis.[9][14][15][16][17][18]
Key SAR Insights for Anticancer Activity:
-
Substitution on the Pyrimidine Ring: The introduction of small alkyl or amino groups at the C2 and C4 positions of the pyrimidine ring can significantly impact anticancer potency. For instance, some studies have shown that 2-amino-4-(dialkylamino)pyrimidine derivatives exhibit potent inhibitory effects on various cancer cell lines.[11]
-
Aryl Substituents on the Hydrazone Moiety: The electronic and steric properties of substituents on the aryl ring of the hydrazone are critical. Electron-withdrawing groups, such as halogens or nitro groups, can enhance cytotoxic activity.[15] The position of these substituents is also crucial, with para-substitution often being more favorable.
-
Heterocyclic Modifications: Replacing the aryl ring with a heterocyclic ring system, such as imidazole or quinazoline, can lead to highly potent compounds.[13] For example, a series of 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives displayed excellent activity against several cancer cell lines, with IC50 values in the nanomolar range.[13]
Comparative Cytotoxicity Data of Selected Hydrazinopyrimidine Derivatives:
| Compound Series | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrroloquinoxaline Hydrazides | Varied fused-ring and heteroacyl moieties | HCT116 (Colon), SKOV-3 (Ovarian) | Sub-micromolar | [9] |
| 2,4-Diarylaminopyrimidine Hydrazones | Varied aryl and hydrazone substituents | TPC-1 (Thyroid) | 0.035 (for compound 14f) | [14] |
| Hydrazinopyrimidine-5-carbonitriles | Alkyl or arylidenehydrazinyl at C6 | Various | 10⁻⁵ to 10⁻⁷ M | [11] |
| Hydrazide-Hydrazones | Pyrrole ring | PC-3 (Prostate), MCF-7 (Breast), HT-29 (Colon) | 1.32 - 2.99 | [12] |
| Quinazolinone Hydrazine Derivatives | p-bromo benzyl pendant | EBC-1 (Lung) | 8.6 | [18] |
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[2] Hydrazinopyrimidine derivatives have demonstrated significant potential in this area, exhibiting activity against a spectrum of bacteria and fungi.[1][2][7][19][20]
Key SAR Insights for Antimicrobial Activity:
-
Influence of Halogens: The presence of halogen atoms, particularly chlorine and fluorine, on the aryl ring of the hydrazone moiety often correlates with increased antimicrobial activity.[19]
-
Role of the Hydrazone Linker: The -NH-N=CH- linker is crucial for activity. Modifications to this linker, such as N-alkylation, can modulate the antimicrobial spectrum and potency.
-
Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems, such as imidazo[1,2-a]pyrimidine, can lead to compounds with potent and broad-spectrum antibacterial activity.[20]
Comparative Antimicrobial Activity of Hydrazinopyrimidine Derivatives:
| Compound Series | Target Microorganism | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| Pyrimidine & Pyrimidopyrimidines | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Strong antimicrobial effects for compounds 3a, 3b, 3d, 4a-d, 9c, 10b | [19] |
| 1,2-Dihydropyrimidine Hydrazones | B. subtilis, S. aureus, M. luteus, E. coli, P. picketti | MIC: 0.08–1 µg/ml | [7] |
| Tetrahydroimidazo[1,2-a]pyrimidine-hydrazones | E. coli, S. aureus, P. aeruginosa, S. pyogenes | Zone of Inhibition: 22-33 mm for compounds 8d, 8e, 8f | [20] |
Enzyme Inhibition
The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. Hydrazinopyrimidine derivatives have been identified as potent inhibitors of various enzymes, particularly protein kinases, which play a central role in cellular signaling and are often dysregulated in diseases like cancer.[14][16][17][18][21]
Key SAR Insights for Enzyme Inhibition:
-
Kinase Inhibition: The 2,4-diaminopyrimidine scaffold is a well-established kinase hinge-binding motif.[14] Substitutions at the C2 and C4 positions with aryl or alkylamino groups can confer selectivity and potency against specific kinases like FAK, ALK, and EGFR.[14][16][18]
-
Hydrazone Moiety in the Active Site: The hydrazone moiety can form crucial hydrogen bonds with amino acid residues in the enzyme's active site, contributing to the overall binding affinity.
-
Other Enzyme Targets: Beyond kinases, these derivatives have shown inhibitory activity against other enzymes like monoamine oxidase (MAO).[22] The SAR for these targets will depend on the specific interactions within the respective active sites.
Comparative Enzyme Inhibitory Activity:
| Compound Series | Target Enzyme | IC50 / Ki | Reference |
| 2,4-Diarylaminopyrimidine Hydrazones | FAK | 35 nM (for compound 14f) | [14] |
| Quinazolinone Hydrazine Derivatives | MET, ALK, AXL, FGFR1, VEGFR1, VEGFR3 | >50% inhibition at 25 µM | [18] |
| Hydrazone Derivatives | hMAO-A | 0.028 µM (for compound 2b) | [22] |
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential.
Synthesis of Hydrazinopyrimidine Derivatives: A General Approach
The synthesis of hydrazinopyrimidine derivatives often involves a multi-step process. A common strategy is the condensation of a hydrazinylpyrimidine intermediate with a suitable aldehyde or ketone.
Workflow for a Typical Synthesis:
Caption: A generalized workflow for the synthesis of hydrazinopyrimidine derivatives.
Step-by-Step Protocol:
-
Preparation of the Hydrazinylpyrimidine Intermediate:
-
Dissolve the starting pyrimidine derivative (e.g., a 2-chloropyrimidine) in a suitable solvent like ethanol.[19]
-
Add hydrazine hydrate in excess and reflux the mixture for a specified time (e.g., 3 hours).[19]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with a cold solvent and dry it under a vacuum.
-
-
Condensation with an Aldehyde or Ketone:
-
Suspend the hydrazinylpyrimidine intermediate in a solvent such as ethanol or acetic acid.[23]
-
Add an equimolar amount of the desired aldehyde or ketone.
-
A catalytic amount of acid (e.g., acetic acid or citric acid) can be added to facilitate the reaction.[23]
-
Reflux the mixture for several hours until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture and isolate the crude product by filtration.
-
-
Purification and Characterization:
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric assay used to assess cell viability and cytotoxicity.[26][27][28][29] It measures the metabolic activity of cells, which is an indicator of their health.
MTT Assay Workflow:
Caption: A step-by-step workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate the desired cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the hydrazinopyrimidine derivatives in the cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[27][29]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.[27]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[29]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Antimicrobial Susceptibility Testing: The Zone of Inhibition Assay
The zone of inhibition assay, also known as the Kirby-Bauer test, is a qualitative method used to determine the antimicrobial activity of a substance.[30][31][32]
Zone of Inhibition Assay Workflow:
Caption: A simplified workflow for the zone of inhibition antimicrobial assay.
Detailed Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).
-
Plate Inoculation: Uniformly streak the microbial suspension over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.[31][33]
-
Disc Application: Aseptically place sterile filter paper discs (approximately 6 mm in diameter) impregnated with a known concentration of the hydrazinopyrimidine derivative onto the surface of the agar.[34]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[30][31][33]
-
Measurement: After incubation, measure the diameter of the clear zone around each disc where microbial growth has been inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.
Conclusion and Future Directions
The structure-activity relationship studies of hydrazinopyrimidine derivatives have revealed a wealth of information for the rational design of new therapeutic agents. The versatility of this scaffold allows for the development of compounds with potent and selective anticancer, antimicrobial, and enzyme inhibitory activities. Future research in this area should focus on:
-
Elucidating Mechanisms of Action: While many compounds have shown promising activity, a deeper understanding of their molecular mechanisms is needed.
-
Improving Drug-like Properties: Optimization of pharmacokinetic and pharmacodynamic properties is crucial for translating these promising compounds into clinical candidates.
-
Exploring New Biological Targets: The diverse chemical space of hydrazinopyrimidine derivatives suggests that they may have activity against a wider range of biological targets than currently known.
By leveraging the SAR insights and experimental protocols outlined in this guide, researchers can continue to unlock the therapeutic potential of this remarkable class of compounds.
References
A comprehensive list of references is provided below for further reading and verification.
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A Comparative Guide to the Reactivity of the Hydrazino Group in Heterocyclic Systems
Introduction
Hydrazino-substituted heterocyclic compounds are foundational pillars in the architecture of modern pharmaceuticals, agrochemicals, and functional materials.[1][2] The unique electronic properties of the hydrazino group (-NHNH₂) impart potent nucleophilicity, making it a versatile handle for a vast array of chemical transformations.[3][4][5][6] Its ability to participate in condensation and cyclization reactions is particularly valuable, enabling the construction of fused heterocyclic systems—scaffolds that are prevalent in numerous bioactive molecules.[7][8][9][10][11]
However, the reactivity of the hydrazino group is not absolute; it is exquisitely sensitive to the electronic and steric environment of the heterocyclic ring to which it is attached. For researchers in organic synthesis and drug development, a nuanced understanding of this differential reactivity is critical for designing efficient synthetic routes, predicting reaction outcomes, and optimizing conditions.
This guide provides a comparative analysis of hydrazino group reactivity across different N-heterocyclic systems. We will dissect the underlying electronic and steric factors that govern this reactivity, present experimental data from key systems like pyridines and pyrimidines, and provide validated protocols that illustrate these principles in practice.
Part 1: Fundamental Factors Governing Reactivity
The nucleophilic character of the hydrazino group is primarily dictated by the lone pair of electrons on its terminal nitrogen atom. The ease with which this lone pair can be donated to an electrophile is modulated by several key factors originating from the parent heterocycle.
Electronic Effects: The Push and Pull of the Ring
The most significant influence on the hydrazino group's reactivity is the electronic nature of the heterocyclic ring.
-
Electron-Deficient Rings: Heterocycles containing electronegative atoms like nitrogen (e.g., pyridine, pyrimidine, pyridazine) are electron-deficient.[12] These rings exert a strong electron-withdrawing inductive effect (-I effect) on exocyclic substituents. This effect delocalizes the lone pair of the hydrazino nitrogen into the ring, thereby decreasing its electron density and reducing its nucleophilicity.[13][14] The more nitrogen atoms present in the ring, the more pronounced this deactivating effect becomes. For instance, the diazines (pyrimidine, pyridazine) are more electron-deficient than pyridine, rendering a hydrazino substituent on a diazine ring less reactive than one on a pyridine ring.[12][15]
-
Electron-Rich Rings: Conversely, electron-rich five-membered heterocycles like pyrrole or indole can donate electron density to the substituent, though this effect is less commonly exploited for enhancing hydrazino reactivity in the context of cyclizations.
-
Positional Influence: The position of the hydrazino group relative to the ring heteroatoms is crucial. A nitrogen atom ortho or para to the hydrazino group will exert a stronger deactivating mesomeric effect than one in the meta position.[13][16]
Caption: Electronic deactivation of the hydrazino group by pyridine and pyrimidine rings.
Steric Hindrance
The local steric environment can significantly impede the reactivity of the hydrazino group. Bulky substituents on the heterocyclic ring adjacent to the point of attachment can physically block the approach of an electrophile.[17][18] This effect is critical in reaction design; for example, a hydrazino group at the 2-position of a pyridine ring substituted with a large group at the 3-position will exhibit lower reactivity than its unsubstituted counterpart.
Part 2: Comparative Analysis: Pyridines vs. Pyrimidines
A classic and instructive comparison is the reactivity of 2-hydrazinopyridine versus that of hydrazinopyrimidines. Both are precursors to medicinally important fused heterocycles, such as triazolopyridines and triazolopyrimidines.[7][11][19] The primary reaction pathway involves acylation of the exocyclic hydrazino group, followed by an intramolecular electrophilic cyclization onto a ring nitrogen.
The key difference lies in the nucleophilicity of the ring nitrogen required for this final cyclization step.
-
2-Hydrazinopyridine: The single nitrogen atom in the pyridine ring renders the system electron-deficient, but the ring nitrogen retains sufficient nucleophilicity to participate in cyclization under relatively mild conditions. Traditional methods for the dehydrative cyclization of acylated 2-hydrazinopyridines often involve harsh conditions like refluxing phosphorus oxychloride or strong acids.[20] However, milder and more functional-group-tolerant methods have been developed, such as using a modified Mitsunobu reaction.[21][22]
-
Hydrazinopyrimidines: The presence of a second ring nitrogen makes the pyrimidine nucleus significantly more electron-deficient than pyridine.[15] This has two consequences:
-
The nucleophilicity of the exocyclic hydrazino group is further reduced.
-
The nucleophilicity of the ring nitrogens is also diminished, making the final intramolecular cyclization step more difficult.
-
As a result, reactions that proceed smoothly for pyridine analogues often require more forcing conditions or specialized reagents for their pyrimidine counterparts.
Experimental Data Summary
The synthesis of fused triazole rings provides a clear quantitative comparison of reactivity. The data below, adapted from a study on modified Mitsunobu reactions, highlights the difference in yield under identical initial conditions.[21]
| Starting Material | Heterocycle | Product | Reaction Conditions | Yield |
| Acylated 2-Hydrazinopyridine | Pyridine | [19][20][21]Triazolo[4,3-a]pyridine | Ph₃P, DEAD, THF, r.t., 12h | 5-20% |
| Acylated 4-Hydrazinopyrimidine | Pyrimidine | [19][20][21]Triazolo[4,3-a]pyrimidine | Ph₃P, DEAD, THF, r.t., 12h | ~95% |
Note: The yields shown are from initial, unoptimized classical Mitsunobu conditions. The study demonstrates that a modified protocol significantly improves yields for both systems, but the initial disparity underscores the inherent reactivity differences. Interestingly, in this specific Mitsunobu-based study, the pyrimidine derivative proved more efficient, which the authors suggest may be due to the specific mechanism and intermediates of their modified reaction, highlighting that while general electronic principles hold, the specific reaction mechanism is always a critical factor.[21][22]
Part 3: Validated Experimental Protocols
To provide a practical context for the principles discussed, we present a general workflow for the synthesis of fused triazolo-heterocycles. This two-step procedure is a cornerstone of medicinal chemistry programs.[7][20]
Caption: General workflow for the synthesis of fused triazolo-heterocycles.
Protocol 1: Synthesis of 3-Phenyl-[19][20][21]triazolo[4,3-a]pyridine
This protocol describes a classical approach to demonstrate the cyclization of an acylated hydrazinopyridine.
Step 1: Synthesis of N'-(pyridin-2-yl)benzohydrazide (Acylation)
-
Rationale: This step introduces the carbonyl component necessary for the subsequent intramolecular cyclization. The hydrazino group acts as a nucleophile, attacking the electrophilic carbonyl of the benzoyl chloride.
-
Procedure:
-
Dissolve 2-hydrazinopyridine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA) (1.2 eq) to the solution to act as a base, scavenging the HCl byproduct.
-
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with DCM. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acylated intermediate.
-
Step 2: Synthesis of 3-Phenyl-[19][20][21]triazolo[4,3-a]pyridine (Cyclodehydration)
-
Rationale: This is the critical cyclization step. The dehydrating agent (POCl₃) activates the carbonyl oxygen of the hydrazide, making the carbon more electrophilic. The nucleophilic ring nitrogen then attacks this activated carbon, and subsequent elimination of water yields the aromatic fused triazole.
-
Procedure:
-
Place the crude N'-(pyridin-2-yl)benzohydrazide from Step 1 into a round-bottom flask.
-
Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) at 0 °C.
-
Heat the mixture to reflux (approx. 105 °C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.
-
Basify the aqueous solution with a strong base (e.g., NaOH) to a pH of ~8-9.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain the final compound.
-
Self-Validation Note: For the pyrimidine analogue, the cyclodehydration step (Step 2) may require longer reflux times or higher temperatures to achieve comparable conversion due to the lower nucleophilicity of the pyrimidine ring nitrogen. Alternatively, milder, more modern methods such as the modified Mitsunobu conditions described by Roberge et al. could be employed, which may provide higher yields and better functional group tolerance for both systems.[22]
Part 4: Significance in Drug Development
The fused heterocyclic scaffolds produced from hydrazino-heterocycles are privileged structures in medicinal chemistry. Their rigid, planar nature and defined vectoral display of functional groups make them ideal for binding to enzyme active sites and receptors.
-
Triazolopyridines: This core is found in drugs like Dapiprazole (an α-adrenergic blocker) and Trazodone (an antidepressant).[7]
-
Pyrazolopyrimidines: These are well-known as purine bioisosteres and are key components in many kinase inhibitors used in oncology.[8][10][11]
A thorough understanding of the reactivity of the hydrazino group allows medicinal chemists to strategically plan the synthesis of libraries of these compounds for structure-activity relationship (SAR) studies. Knowing that a pyrimidine-based scaffold will be less reactive than a pyridine-based one allows for the selection of appropriate reagents and conditions from the outset, saving valuable time and resources in the drug discovery pipeline.
Conclusion
The reactivity of the hydrazino group is a finely tuned parameter, heavily influenced by the electronic and steric properties of its parent heterocyclic system. Electron-deficient rings, particularly diazines like pyrimidine, significantly reduce the nucleophilicity of the hydrazino group compared to pyridine analogues. This fundamental difference in reactivity dictates the choice of reaction conditions required for key transformations such as cyclization to form fused heterocyclic systems. For drug development professionals and synthetic chemists, mastering these principles is not merely an academic exercise; it is a practical necessity for the efficient and rational design of the next generation of therapeutic agents.
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- Elnagdi, M. H. (1984). Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. Heterocycles.
- Ahmed, S. A., et al. (2014). Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity.
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-Hydrazino-6-methylpyrimidin-4-ol Based Inhibitors
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, with its nitrogen-containing heterocyclic structure adept at forming crucial hydrogen bonds within the ATP-binding site of a wide array of kinases.[1] This inherent versatility, however, presents a significant challenge in drug development: achieving high selectivity for the intended kinase target while minimizing off-target effects that can lead to toxicity and unforeseen side effects.[2] This guide provides an in-depth comparison of the cross-reactivity profiles of inhibitors based on the 2-Hydrazino-6-methylpyrimidin-4-ol scaffold and its close analogs. We will delve into supporting experimental data, outline the methodologies for assessing selectivity, and explore the structure-activity relationships that govern their kinase interaction landscapes.
The Selectivity Challenge of Pyrimidine-Based Scaffolds
The pyrimidine core is a privileged structure in medicinal chemistry due to its ability to mimic the adenine ring of ATP, enabling it to bind to the hinge region of many kinases.[3] While this property is advantageous for developing potent inhibitors, it also means that without careful chemical modification, pyrimidine-based compounds can exhibit promiscuous binding across the kinome.[4] Achieving selectivity is therefore a critical aspect of the drug discovery process for this class of compounds. The strategic addition of various functional groups to the pyrimidine core can exploit subtle differences in the ATP-binding pockets of different kinases, thereby enhancing selectivity.[3]
Comparative Selectivity Profiles of Hydrazinyl-Pyrimidine Analogs
While extensive public data on the specific 2-Hydrazino-6-methylpyrimidin-4-ol scaffold is limited, we can draw valuable insights from closely related structures, such as the hydrazinyl-containing pyrrolo[2,3-d]pyrimidines, which have been investigated as potent and selective JAK1 inhibitors for the treatment of rheumatoid arthritis.[5]
One exemplary compound from this series, Compound 8o , demonstrated a high degree of selectivity for JAK1 over other Janus kinases.[5]
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Selectivity Fold (Off-Target/Target) | Reference |
| Compound 8o | JAK1 | 0.3 | JAK2 | 3.0 | 10 | [5] |
| Compound 8m | JAK1 | 0.16 | JAK2 | 6.5 | 40.6 | [5] |
This data highlights that subtle structural modifications between Compound 8o and 8m can significantly impact selectivity, with Compound 8m showing over four times greater selectivity for JAK1 versus JAK2.[5] Such differences are critical in a therapeutic context, as the selective inhibition of JAK1 over JAK2 is sought to minimize adverse effects like anemia.[5]
Another relevant class of compounds are the 2,4-diarylaminopyrimidine hydrazone derivatives, which have been explored as anti-thyroid cancer agents through the inhibition of Focal Adhesion Kinase (FAK).[5] One potent derivative, compound 14f , was also tested against a small panel of other kinases, revealing a degree of cross-reactivity.[5]
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinases | Activity | Reference |
| Compound 14f | FAK | 35 | ALK, EGFR, Pyk2, TYK2 | Moderate Inhibition | [5] |
This demonstrates that even with a potent primary target, the hydrazone-pyrimidine scaffold can interact with other kinases, underscoring the importance of comprehensive profiling.[5]
Visualizing Kinase Inhibition: The JAK-STAT Pathway
The Janus kinases (JAKs) are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to regulate gene expression involved in immunity, inflammation, and hematopoiesis. Inhibitors targeting this pathway, such as the hydrazinyl-pyrrolo[2,3-d]pyrimidines, can modulate these responses.
Caption: The JAK-STAT signaling pathway and the inhibitory action of hydrazinyl-pyrimidine based compounds on JAK.
Experimental Protocols for Assessing Cross-Reactivity
The determination of a kinase inhibitor's selectivity profile is a crucial step in its preclinical development. A variety of robust methods are employed for this purpose.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a panel of kinases.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent, typically DMSO.
-
Dilute the inhibitor to various concentrations to generate a dose-response curve.
-
Prepare a reaction buffer containing ATP and the specific substrate for the kinase being assayed.
-
Prepare a solution of the purified recombinant kinase enzyme.
-
-
Assay Procedure:
-
In a multi-well plate, add the kinase, the test inhibitor at various concentrations, and the reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature for a specific period to allow for substrate phosphorylation.
-
Stop the reaction, often by adding a solution containing EDTA.
-
-
Detection:
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assays: Using radiolabeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-based assays: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
The use of purified recombinant kinases ensures that the measured inhibition is a direct effect on the intended target.
-
A dose-response curve is essential to accurately determine the potency (IC50) of the inhibitor.
-
Including a broad panel of kinases in the screening process provides a comprehensive view of the inhibitor's selectivity profile.[6]
Workflow for Kinase Selectivity Profiling
A typical workflow for assessing the cross-reactivity of a novel inhibitor involves a tiered screening approach.
Caption: A generalized workflow for determining the cross-reactivity of kinase inhibitors.
Conclusion and Future Directions
The 2-Hydrazino-6-methylpyrimidin-4-ol scaffold and its analogs represent a promising area for the development of targeted kinase inhibitors. The available data on related hydrazinyl-pyrimidine compounds demonstrate that high potency and selectivity can be achieved through careful chemical design.[5] The key to successful drug development in this chemical space lies in a thorough understanding of the inhibitor's cross-reactivity profile.
Future research should focus on synthesizing and profiling a broader range of 2-Hydrazino-6-methylpyrimidin-4-ol derivatives against large kinase panels to build a comprehensive structure-activity relationship for selectivity. Advanced cellular assays, such as thermal shift assays (CETSA) and chemical proteomics, can provide further validation of target engagement and off-target effects in a more physiologically relevant context.[7] By combining robust biochemical and cellular profiling, researchers can continue to refine these pyrimidine-based scaffolds into highly selective and effective therapeutic agents.
References
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Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(2), 1149–1160. [Link]
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Wells, C. I., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(2), 1149-1160. [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
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Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. [Link]
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Mao, W., et al. (2022). Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 74, 128905. [Link]
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Li, Y., et al. (2024). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. Bioorganic & Medicinal Chemistry, 105, 117739. [Link]
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PubChem. (n.d.). 2-Amino-4-hydrazino-6-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydrazinyl-6-methylpyrimidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]
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Sharma, A., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]
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Bantscheff, M., et al. (2005). Characterisation of kinase-selective inhibitors by chemical proteomics. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1754(1-2), 183-190. [Link]
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Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Hydrazino-6-methylpyrimidin-4-ol
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, safety-first guide for the proper handling and disposal of 2-Hydrazino-6-methylpyrimidin-4-ol. As a substituted hydrazine derivative, this compound requires meticulous management to ensure personnel safety and environmental protection. The protocols outlined herein are grounded in established principles for handling reactive and potentially hazardous chemical waste, emphasizing procedural logic and regulatory compliance.
Part 1: Core Directive - Hazard Assessment and Safety Imperatives
The primary driver of this compound's hazard profile is the hydrazine functional group . Hydrazine and its derivatives are recognized for their high reactivity and potential toxicity.[1] Many are also suspected carcinogens.[2] Therefore, in the absence of a specific Safety Data Sheet (SDS) for 2-Hydrazino-6-methylpyrimidin-4-ol, a precautionary approach is mandatory. The compound must be treated as a hazardous substance, assuming a profile similar to related chemicals.
Fundamental Safety Principles:
-
Engineering Controls: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]
-
Personal Protective Equipment (PPE): A non-negotiable PPE ensemble is required at all times. This includes chemical-resistant gloves (nitrile is often suitable, but consult a glove compatibility chart), safety goggles with side shields and a face shield, and a flame-retardant lab coat.[3][4]
Hazard Profile Summary for Hydrazine Derivatives
The following table summarizes the key hazards associated with hydrazine compounds, which should be assumed for 2-Hydrazino-6-methylpyrimidin-4-ol.
| Hazard Classification | Description | Key Considerations & References |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. Can cause severe skin burns and eye damage.[2] | Immediate medical attention is required upon exposure.[3] |
| Carcinogenicity | Many hydrazine derivatives are suspected of causing cancer.[2] | Minimize exposure through strict adherence to engineering controls and PPE. |
| Reactivity | Highly reactive, especially with oxidizing agents and some metals.[1] Reactions can be vigorous and exothermic. Vapors can be flammable. | Store away from incompatible materials like acids and oxidizers (e.g., hypochlorites, permanganates).[1][5] |
| Environmental Hazard | Likely harmful to aquatic life with long-lasting effects.[2] | Do not discharge into drains or the environment.[6] |
Part 2: Systematic Disposal Protocol
The universally recommended and safest method for the disposal of 2-Hydrazino-6-methylpyrimidin-4-ol is through a licensed and approved hazardous waste disposal service.[6] This typically involves controlled incineration.[7] The following steps ensure compliant waste accumulation prior to professional disposal.
Step 1: Waste Segregation and Collection
-
Collect all waste containing 2-Hydrazino-6-methylpyrimidin-4-ol, including contaminated PPE, weigh boats, and spill cleanup materials, in a dedicated waste container.
-
Crucially, do not mix this waste with other chemical waste streams , especially acidic or oxidizing waste, to prevent uncontrolled reactions.[1][5]
Step 2: Containerization
-
Select a container made of a compatible material (e.g., High-Density Polyethylene - HDPE) that is in good condition with a tightly sealing lid.[8]
-
The container must be clean and, whenever possible, the original manufacturer's container is a good choice.[8]
Step 3: Labeling
-
Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[8]
-
The label must be filled out completely and legibly, including:
-
The words "Hazardous Waste"
-
The full chemical name: "2-Hydrazino-6-methylpyrimidin-4-ol"
-
The accumulation start date
-
Associated hazards: "Toxic," "Irritant," "Suspected Carcinogen"
-
Step 4: Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[8]
-
Ensure the container is stored within secondary containment (e.g., a chemical-resistant tray) to manage potential leaks.
-
The storage area must be cool, dry, well-ventilated, and away from heat or ignition sources.[6][10]
Step 5: Arranging for Disposal
-
Once the container is full or you are ready to dispose of the waste, contact your institution’s Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[6][11]
Part 3: Disposal Pathway Decision Framework
The choice of disposal pathway depends on the nature and quantity of the waste. The following diagram illustrates the decision-making process.
Caption: Disposal decision workflow for 2-Hydrazino-6-methylpyrimidin-4-ol waste.
Experimental Protocol: Chemical Neutralization of Dilute Aqueous Waste
This protocol is only for small quantities of dilute aqueous solutions and must be approved by your institution's EHS department. It is based on the oxidative neutralization of the hydrazine moiety.[1][10]
-
Preparation: Work in a chemical fume hood. Ensure a Class ABC fire extinguisher and spill kit are nearby. Don appropriate PPE.
-
Dilution: If not already dilute, slowly add the aqueous hydrazine solution to a large volume of cold water in a suitable beaker to bring the concentration below 5%.[10]
-
Neutralization: While stirring vigorously, slowly add a 5% aqueous solution of sodium hypochlorite (household bleach) or calcium hypochlorite.[1][10] The reaction N₂H₄ + 2OCl⁻ → N₂ + 2H₂O + 2Cl⁻ oxidizes hydrazine to nitrogen gas and water. Add the hypochlorite solution until a slight excess is present.
-
Verification: Test for the presence of residual hydrazine using a boiler water test kit that utilizes a p-dimethylaminobenzaldehyde reagent.[1] Alternatively, test for residual chlorine to ensure the oxidizer is in excess.
-
Final Disposal: Once neutralization is confirmed, the resulting solution may be disposed of down the drain with copious amounts of water, if and only if permitted by local and institutional regulations.
Causality Note: The slow addition of the oxidizing agent is critical to control the exothermic reaction. Incomplete reactions of some hydrazine derivatives can lead to hazardous byproducts, reinforcing the need for verification.[7]
Part 4: Emergency Spill Procedures
-
Evacuate & Alert: Immediately alert colleagues and evacuate the immediate area of the spill.
-
Control Vapors: Ensure the chemical fume hood is operational. If the spill is outside the hood, prevent inhalation by using a respirator if trained, or evacuating the lab.[1]
-
Containment: For small liquid spills, contain with an inert absorbent material (e.g., vermiculite, sand).
-
Neutralization & Cleanup: Cautiously treat the spill area with a 5% hypochlorite solution to neutralize the hydrazine.[7] Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontamination: Thoroughly decontaminate the spill area with soap and water.
-
Reporting: Report the incident to your laboratory supervisor and EHS office.
By adhering to these rigorous protocols, researchers can effectively manage the risks associated with 2-Hydrazino-6-methylpyrimidin-4-ol, ensuring a safe laboratory environment and responsible chemical stewardship.
References
- Benchchem. (n.d.). Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.
- DTIC. (n.d.). Safety and Handling of Hydrazine.
- National Center for Biotechnology Information. (n.d.). Production, Import, Use, and Disposal - Toxicological Profile for Hydrazines.
- Reddit. (2020, March 17). Advice on storing/handling hydrazine.
- Fisher Scientific. (2016, October 7). Safety Data Sheet - 2-Hydrazino-4-(trifluoromethyl)pyrimidine.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Arkema. (2015, October 6). Hydrazine Hydrate 7.5% - Safety Data Sheet.
- Sigma-Aldrich. (2025, September 15). Safety Data Sheet - 2-Methylpyrazine.
- Fisher Scientific. (n.d.). Safety Data Sheet - 2-Hydrazinopyridine.
- Benchchem. (n.d.). Navigating the Safe Disposal of Furo[3,4-d]pyrimidine.
- Washington University in St. Louis. (n.d.). Waste Disposal.
- Benchchem. (n.d.). Proper Disposal of 2-Amino-4-hydroxy-6-methylpyrimidine.
- MIT EHS. (n.d.). Chemical Waste.
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A Senior Application Scientist's Guide to Handling 2-Hydrazino-6-methylpyrimidin-4-ol: Personal Protective Equipment and Safety Protocols
Welcome to a comprehensive guide on the safe handling of 2-Hydrazino-6-methylpyrimidin-4-ol. As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of discovery. However, this innovation demands an unwavering commitment to safety. This guide moves beyond a simple checklist, providing you with the rationale and procedural steps necessary to ensure your well-being and the integrity of your research when working with this hydrazine derivative.
The protocols outlined here are built on the foundational principles of chemical safety, drawing from established guidelines for handling hazardous compounds, particularly those containing the hydrazine moiety.
Hazard Assessment: Understanding the Risks
2-Hydrazino-6-methylpyrimidin-4-ol is a substituted pyrimidine with a hydrazine functional group. This chemical structure necessitates a cautious approach, as compounds in the hydrazine class are known for their potential toxicity.[1] While a specific Safety Data Sheet (SDS) for this exact molecule was not found in a general search, the hazards can be inferred from related structures and the parent hydrazine compound.
Primary Hazards Associated with Hydrazine Derivatives:
-
Toxicity: Hydrazine and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[2][3] Some are classified as corrosive and can cause severe skin and eye damage upon contact.[4]
-
Irritation: Direct contact can lead to burns on the skin and eyes, and irritation of the mucous membranes and respiratory tract.[3][5]
-
Sensitization: Hydrazine is a known skin sensitizer, meaning repeated exposure can lead to an allergic skin reaction.[1][3]
-
Carcinogenicity: The National Institute for Occupational Safety and Health (NIOSH) lists hydrazine as a potential carcinogen.[1] This warrants minimizing exposure through all routes.
Given these potential hazards, a multi-layered approach to personal protection is not just recommended; it is essential.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against chemical exposure. The following table summarizes the minimum required equipment for handling 2-Hydrazino-6-methylpyrimidin-4-ol. The causality behind each choice is explained in the subsequent sections.
| Protection Area | Required PPE | Specification / Standard |
| Hand Protection | Double-gloved Nitrile or Neoprene gloves | Consult manufacturer's chemical resistance guide. |
| Eye & Face Protection | Tightly fitting safety goggles and a face shield | ANSI Z87.1 (US) or EN166 (EU) compliant.[2] |
| Body Protection | Flame-retardant lab coat | 100% cotton-based or other non-synthetic material.[6] |
| Respiratory Protection | NIOSH-approved respirator (as needed) | Required if working outside a fume hood or with potential for aerosolization.[4][6] |
Hand Protection: The First Line of Defense
-
Causality: Hydrazine derivatives can be absorbed through the skin.[3] Therefore, complete skin protection is crucial.[4] Nitrile or neoprene gloves are recommended for their chemical resistance.[6] Double-gloving is a best practice that provides an additional layer of protection against tears and contamination during glove removal.
-
Protocol:
-
Before use, always inspect gloves for any signs of degradation or perforation.
-
Wear two pairs of nitrile gloves, ensuring the outer glove covers the cuff of your lab coat.
-
If direct contact with the chemical occurs, immediately remove the outer glove using the proper technique to avoid skin contact.[3]
-
Dispose of contaminated gloves in the designated hazardous waste container.[3]
-
Always wash hands thoroughly with soap and water after removing gloves.[4]
-
Eye and Face Protection: Shielding from Splashes and Vapors
-
Causality: The eyes are extremely sensitive to chemical exposure, and some hydrazine compounds can cause severe eye burns.[6] Tightly fitting safety goggles protect against splashes and vapors. A face shield should be worn over the goggles, especially when there is a higher risk of splashing, such as during solution preparation or transfers.[4][6]
-
Protocol:
-
Ensure your safety goggles provide a complete seal around the eyes.
-
Wear a full-face shield in conjunction with goggles when handling larger quantities or performing splash-prone procedures.
-
Emergency eyewash stations must be readily accessible and tested regularly.[6] In the event of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[1]
-
Body Protection: Preventing Skin Contact
-
Causality: A flame-retardant lab coat protects your skin and personal clothing from contamination.[6] It is critical that the lab coat is kept clean and replaced immediately if contaminated.
-
Protocol:
-
Wear a long-sleeved, flame-retardant lab coat that fits properly and is fully buttoned.
-
Full-length pants and closed-toe shoes made of leather or rubber are mandatory to protect your lower body.[6]
-
Remove any contaminated clothing immediately and decontaminate it before reuse or dispose of it as hazardous waste.[1]
-
Respiratory Protection: A Critical Barrier
-
Causality: Inhalation is a primary route of exposure for toxic chemicals.[3] Handling 2-Hydrazino-6-methylpyrimidin-4-ol, especially in powdered form, can generate dust or aerosols that should not be inhaled.[2]
-
Protocol:
-
Primary Engineering Control: All handling of this compound must be performed inside a certified chemical fume hood.[4] This is the most effective way to control airborne contaminants.
-
When Respirators are Necessary: If a risk assessment determines that a fume hood is not sufficient or unavailable for a specific task, a NIOSH-approved respirator is required.[6] The use of respirators must be part of a comprehensive respiratory protection program that includes training and fit-testing.[1][6] Cartridge respirators are generally not suitable for hydrazine.[5] A full-face supplied-air respirator is a more protective option.[6]
-
Operational and Disposal Plans: A Step-by-Step Guide
Handling Protocol
This protocol provides a procedural workflow for safely handling 2-Hydrazino-6-methylpyrimidin-4-ol from receipt to use.
-
Preparation and Pre-Work:
-
Confirm that a certified chemical fume hood is available and functioning correctly.
-
Ensure an emergency shower and eyewash station are accessible.[6]
-
Designate a specific area within the fume hood for the handling of this compound.
-
Assemble all necessary equipment (spatulas, weigh paper, glassware, etc.) and PPE before retrieving the chemical.
-
Prepare a designated, labeled hazardous waste container.[7]
-
-
Weighing the Compound (Solid Form):
-
Perform all weighing operations inside the chemical fume hood.
-
Use a disposable weigh boat or paper to avoid contaminating the balance.
-
Handle the container and transfer tools carefully to minimize dust generation.[2]
-
Close the primary container tightly immediately after dispensing the required amount.[2]
-
-
Preparing Solutions:
-
Add the weighed solid to the solvent slowly to prevent splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Keep the solution container covered as much as possible during the process.
-
-
Post-Handling:
-
Clean all non-disposable equipment thoroughly. The rinsate should be collected as hazardous waste.[7]
-
Wipe down the work surface inside the fume hood with an appropriate cleaning agent.
-
Properly dispose of all contaminated disposable items (gloves, weigh boats, paper towels) in the designated hazardous waste container.
-
Remove PPE in the correct order (outer gloves, face shield, lab coat, inner gloves, goggles) to prevent cross-contamination.
-
Wash hands and forearms thoroughly with soap and water.
-
Disposal Plan
Improper disposal of chemical waste can harm the environment and public health.[7] Never discharge 2-Hydrazino-6-methylpyrimidin-4-ol or its containers into drains or the general trash.[7]
-
Waste Segregation: Collect all waste containing 2-Hydrazino-6-methylpyrimidin-4-ol in a dedicated, clearly labeled, and sealed container.[7] This includes excess material, contaminated disposables, and rinsates.
-
Container Management: Use a container that is chemically compatible and leak-proof.[8] The container should be kept closed except when adding waste.
-
Storage: Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials.[7]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed waste disposal company.[7] The standard disposal method is typically controlled incineration.[7]
Visualization of the Handling Workflow
The following diagram outlines the critical decision points and procedural flow for safely handling 2-Hydrazino-6-methylpyrimidin-4-ol.
Caption: Logical workflow for the safe handling and disposal of 2-Hydrazino-6-methylpyrimidin-4-ol.
References
- Sigma-Aldrich. (2025, September 15).
- Wikipedia. (n.d.). Hydrazine.
- Stanford University. (n.d.). Hydrazine - Risk Management and Safety.
- Fisher Scientific. (2016, October 7). SAFETY DATA SHEET for 2-Hydrazino-4-(trifluoromethyl)pyrimidine.
- Defense Technical Information Center (DTIC). (n.d.). Safety and Handling of Hydrazine.
- University of New Mexico. (n.d.).
- BenchChem. (2025).
- Fisher Scientific. (2023, September 1). SAFETY DATA SHEET for 2-Hydroxy-6-methylpyridine.
- SAFC. (n.d.). SAFE USE INSTRUCTION Substance: Hydrazine.
- BenchChem. (2025).
- Sigma-Aldrich. (2025, October 16).
- Sigma-Aldrich. (2014, March 5).
- Sigma-Aldrich. (2025, November 11).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
